molecular formula C15H17ClN6O3 B10821805 Vegfr-2

Vegfr-2

Numéro de catalogue: B10821805
Poids moléculaire: 364.79 g/mol
Clé InChI: BJHCYTJNPVGSBZ-YXSASFKJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

VEGFR-2 (Kinase Insert Domain Receptor, KDR) is a central regulator of angiogenesis, the process of new blood vessel formation from pre-existing vasculature. It is a 1356-amino acid transmembrane glycoprotein and a primary receptor for Vascular Endothelial Growth Factor A (VEGFA) . Upon binding its ligand, this compound undergoes dimerization and autophosphorylation at key tyrosine residues (such as Y951, Y1054, Y1059, Y1175, and Y1214), initiating downstream signaling cascades including the PLCγ-PKC, PI3K-Akt, and MAPK pathways . These pathways drive endothelial cell proliferation, migration, survival, and increased vascular permeability, which are critical processes in both physiological and pathological contexts . Given its pivotal role, this compound is a major therapeutic target in oncology and ophthalmology. Its inhibition can halt tumor angiogenesis and suppress pathological neovascularization in conditions like neovascular age-related macular degeneration (nAMD) and diabetic retinopathy . Research into this compound signaling remains vital for developing novel anti-cancer and anti-angiogenic therapies. Our portfolio includes recombinant proteins, antibodies, and ELISA kits to support these investigations. All products are For Research Use Only and are not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C15H17ClN6O3

Poids moléculaire

364.79 g/mol

Nom IUPAC

1-[4-[6-amino-5-[(Z)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea

InChI

InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7-

Clé InChI

BJHCYTJNPVGSBZ-YXSASFKJSA-N

SMILES isomérique

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N\OC)N)Cl

SMILES canonique

CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl

Origine du produit

United States

Foundational & Exploratory

The VEGFR-2 Signaling Pathway in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions like tumor growth and metastasis.[1][2] A central molecular player orchestrating this complex process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGF Receptor-2 (VEGFR-2).[2][3][4] this compound, a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells, is the main signal transducer for the potent angiogenic effects of VEGF-A.[2][3][5] Upon binding of VEGF-A, this compound initiates a cascade of intracellular signaling events that drive endothelial cell proliferation, migration, survival, and increased vascular permeability—all essential components of angiogenesis.[1][2][5][6] This guide provides an in-depth technical overview of the this compound signaling pathway, its core components, downstream cascades, and regulatory mechanisms, along with quantitative data and detailed experimental protocols for its study.

The this compound Receptor and Ligand Binding

This compound, also known as Kinase Insert Domain Receptor (KDR) in humans and Flk-1 in mice, is a type II transmembrane receptor tyrosine kinase.[3] The primary ligand for this compound is VEGF-A, a homodimeric glycoprotein (B1211001) that exists in several isoforms due to alternative splicing.[5][7] While various VEGF-A isoforms bind to this compound with high affinity, the VEGF-A165 isoform is considered a principal pro-angiogenic factor and is known to interact with the co-receptor Neuropilin-1 (NRP1) to enhance signaling.[8][9]

The binding of a single dimeric VEGF-A molecule to two this compound monomers induces a conformational change that facilitates receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain.[2][3][10] This autophosphorylation is the critical activation step that creates docking sites for various downstream signaling and adaptor proteins, thereby initiating the intracellular signaling cascade.[3][6][11]

Core Signaling Pathway Activation

The activation of this compound is a tightly regulated process that begins with ligand binding and culminates in the phosphorylation of key tyrosine residues.

  • Ligand Binding and Dimerization : VEGF-A binds to the extracellular immunoglobulin-like domains 2 and 3 of two this compound monomers.[10] This event stabilizes a dimeric receptor conformation.

  • Trans-autophosphorylation : Once dimerized, the intrinsic kinase activity of each receptor phosphorylates the other receptor in the pair on specific tyrosine residues in the juxtamembrane domain, the kinase insert domain, and the C-terminal tail.[1][3][6] This process, known as trans-autophosphorylation, amplifies the kinase activity of the receptor complex.[1]

Key autophosphorylation sites include Tyr1054 and Tyr1059, which are crucial for the kinase activity of the receptor, and Tyr1175 and Tyr1214 in the C-terminal tail, which serve as major docking sites for downstream signaling molecules.[10][12]

This compound Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A (Dimer) VEGFR2_dimer This compound Dimer (Inactive) VEGF-A->VEGFR2_dimer Binding VEGFR2_mono1 This compound (Monomer) VEGFR2_mono2 This compound (Monomer) VEGFR2_active Activated this compound (Phosphorylated) VEGFR2_dimer->VEGFR2_active Trans- autophosphorylation Downstream Downstream Signaling Cascades VEGFR2_active->Downstream Recruitment & Activation

Figure 1: Activation of the this compound signaling pathway.

Downstream Signaling Cascades

The phosphorylated tyrosine residues on the activated this compound serve as docking platforms for a variety of signaling proteins containing SH2 (Src Homology 2) domains. The recruitment of these proteins initiates several parallel downstream signaling cascades that collectively regulate the diverse cellular responses required for angiogenesis.

The PLCγ-PKC-MAPK Pathway

One of the most critical phosphorylation sites is Tyr1175, which recruits and activates Phospholipase C gamma (PLCγ).[2][11][13] Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

  • IP3 triggers the release of intracellular calcium (Ca2+), which can activate endothelial Nitric Oxide Synthase (eNOS) to produce nitric oxide (NO), a key mediator of vascular permeability.[14]

  • DAG activates Protein Kinase C (PKC), which in turn initiates the Raf-MEK-ERK (MAPK) cascade.[14][15] The MAPK pathway ultimately leads to the phosphorylation of transcription factors that promote endothelial cell proliferation and gene expression.[2][15]

PLCg_Pathway VEGFR2 Activated this compound (pY1175) PLCG PLCγ VEGFR2->PLCG Recruits & Activates PIP2 PIP2 PLCG->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Activates RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation Gene Expression ERK->Proliferation

Figure 2: The PLCγ-PKC-MAPK signaling cascade.

The PI3K-Akt-eNOS Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another major signaling axis downstream of this compound, crucial for endothelial cell survival, migration, and permeability.[16] Activated this compound recruits and activates PI3K.[17] PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).

Activated Akt has several key downstream effects:

  • Promotes Cell Survival : Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and Caspase-9.[14]

  • Stimulates eNOS : Akt can directly phosphorylate and activate eNOS, leading to NO production, which promotes vasodilation and vascular permeability.[17]

  • Regulates Cell Metabolism : Through mTOR, Akt influences cellular metabolism, supporting the high energetic demands of proliferation and migration.[16]

PI3K_Akt_Pathway VEGFR2 Activated this compound PI3K PI3K VEGFR2->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates Survival Cell Survival (Anti-apoptosis) Akt->Survival eNOS eNOS Akt->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Permeability Vascular Permeability NO->Permeability

Figure 3: The PI3K-Akt-eNOS signaling cascade.

Regulation of this compound Signaling

The intensity and duration of this compound signaling are precisely controlled by several regulatory mechanisms, including the involvement of co-receptors and receptor trafficking.

Role of Co-receptors: Neuropilins

Neuropilin-1 (NRP1) and Neuropilin-2 (NRP2) are transmembrane glycoproteins that act as co-receptors for this compound.[8][9] NRP1 enhances the binding of certain VEGF-A isoforms (like VEGF-A165) to this compound, thereby potentiating downstream signaling.[8][9] Studies have shown that NRPs are crucial for developmental and tumor angiogenesis.[8][9] The simultaneous targeting of both NRP1 and NRP2 has been shown to significantly inhibit tumor angiogenesis, in part by stimulating the rapid degradation of this compound.[8] Interestingly, even VEGF isoforms that do not directly bind to neuropilins can have their signaling enhanced, suggesting that pre-formed this compound/NRP complexes are sufficient to potentiate VEGF activity.[18]

Receptor Trafficking: Internalization and Degradation

Upon ligand binding and activation, this compound is internalized from the cell surface via a clathrin-dependent mechanism.[19][20] This internalization is not simply a mechanism for signal termination; rather, the receptor can continue to signal from intracellular compartments like endosomes.[19][20][21]

Once internalized, the receptor faces one of two fates:

  • Recycling : A portion of the internalized receptors are recycled back to the plasma membrane, allowing for sustained signaling.[22][23]

  • Degradation : The remaining receptors are sorted to late endosomes and lysosomes for degradation, a process regulated by ubiquitination.[19][22][23]

The balance between recycling and degradation is crucial for determining the overall strength and duration of the angiogenic signal. This trafficking is regulated by various proteins, including Rab GTPases and the ubiquitin isopeptidase USP8, which de-ubiquitinates VEGFR2 to divert it from the degradation pathway.[21][22] Vascular endothelial (VE)-cadherin, a component of endothelial cell junctions, can inhibit this compound internalization, thereby limiting cell proliferation in confluent cell layers.[19][20]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound signaling pathway.

Table 1: Ligand-Receptor Binding Affinities

Ligand Receptor Dissociation Constant (Kd) Method Reference
VEGF-A Monomeric this compound 10 nM Direct Measurement [7]
VEGF-A Dimeric this compound 230 pM Direct Measurement [7]

| VEGF-A165a | this compound | 0.15 - 1.82 nM | Radioligand Binding |[5] |

Note: There is a significant, ~45-fold enhancement in VEGF-A binding affinity for the dimeric form of this compound compared to the monomeric form.[7]

Table 2: Key this compound Autophosphorylation Sites and Their Functions

Tyrosine Site Location Key Interacting Protein(s) Primary Cellular Response(s) Reference(s)
Y801 Juxtamembrane PLCγ, PKC Cell permeability, Proliferation [1][15]
Y951 Kinase Insert TSAd, Src Cell migration, Actin organization [6][11][15]
Y1054/Y1059 Kinase Domain - Activation of kinase activity [1][12][15]
Y1175 C-Terminal Tail PLCγ, SHB, PI3K Proliferation, Migration, Survival [2][10][11][12][13]

| Y1214 | C-Terminal Tail | SHB, NCK, PI3K | Cell migration |[10][12] |

Experimental Protocols

Studying the this compound pathway requires a variety of molecular and cellular biology techniques. Below are outlines for key experimental protocols.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Objective: To determine if two proteins (e.g., this compound and a downstream adaptor protein) interact within the cell.

Principle: An antibody specific to a "bait" protein (e.g., this compound) is used to pull this protein out of a cell lysate. If a "prey" protein is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.[24][25][26]

Detailed Methodology:

  • Cell Culture and Lysis: Culture endothelial cells (e.g., HUVECs) and treat with VEGF-A to stimulate this compound signaling. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-VEGFR-2) overnight at 4°C.

  • Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.[27] The number of washes determines the stringency of the assay.[27]

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the prey protein to detect its presence.

CoIP_Workflow Start Cell Lysate (with protein complexes) Preclear Pre-clear with Protein A/G Beads Start->Preclear IP Incubate with Primary Antibody (anti-Bait) Preclear->IP Capture Add Protein A/G Beads to Capture Complexes IP->Capture Wash Wash Beads to Remove Non-specific Proteins Capture->Wash Elute Elute Proteins from Beads Wash->Elute WB Western Blot (Probe for Prey Protein) Elute->WB

Figure 4: Experimental workflow for Co-Immunoprecipitation.

In Vitro Kinase Assay

Objective: To measure the kinase activity of this compound and assess the potency of potential inhibitors.

Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a generic tyrosine kinase substrate by recombinant this compound. The amount of ATP consumed is inversely proportional to the amount of light generated by a luciferase-based detection reagent (e.g., Kinase-Glo®).[28][29][30]

Detailed Methodology:

  • Reagent Preparation: Prepare a 1x Kinase Buffer from a 5x stock.[28][29] Prepare serial dilutions of the test inhibitor (e.g., this compound-IN-13) in the kinase buffer.[28] Dilute recombinant human this compound enzyme and the polypeptide substrate (e.g., Poly (Glu:Tyr, 4:1)) to their working concentrations.[28][30]

  • Reaction Setup: In a 96-well plate, add the kinase buffer, ATP, and substrate to all wells.[29]

  • Add Inhibitor/Controls: Add the diluted inhibitor to the "Test" wells. Add buffer with vehicle (e.g., DMSO) to "Positive Control" wells. Add buffer without enzyme to "Blank" wells.[28][29]

  • Initiate Reaction: Add the diluted this compound enzyme to the "Test" and "Positive Control" wells to start the reaction.[28][30]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[28][29][30]

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based reagent like Kinase-Glo® MAX.[28][29] Incubate at room temperature for 10-15 minutes to stabilize the signal.[28][29]

  • Data Analysis: Read the luminescence on a microplate reader. Calculate the percentage of kinase inhibition relative to the positive control after subtracting the blank reading.

Endothelial Cell Tube Formation Assay

Objective: To assess the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key functional hallmark of angiogenesis.

Principle: Endothelial cells are plated on a basement membrane extract (BME), such as Matrigel®. In response to pro-angiogenic stimuli, they will migrate and self-organize into a network of three-dimensional, tube-like structures.[31][32][33]

Detailed Methodology:

  • Plate Coating: Thaw BME on ice and use it to coat the wells of a 24- or 96-well plate.[31][33] Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[31][33]

  • Cell Preparation: Culture endothelial cells (e.g., HUVECs) to 70-90% confluency.[33] Harvest the cells using trypsin, neutralize, and resuspend them in media containing the test substance (e.g., a pro- or anti-angiogenic compound).[33]

  • Cell Seeding: Carefully add the cell suspension on top of the solidified BME gel.[33]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.[31][33] Tube formation can begin within hours.[32][34]

  • Visualization and Quantification:

    • Visualize the tube network using an inverted phase-contrast microscope.

    • For quantitative analysis, cells can be pre-labeled with a fluorescent dye like Calcein AM.[31][32] After incubation, wash the wells and image using a fluorescence microscope.

    • Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops.

Conclusion

The VEGF-A/VEGFR-2 signaling pathway is the master regulator of angiogenesis, making it a subject of intense research and a prime target for therapeutic intervention, particularly in oncology.[2][3] A thorough understanding of its intricate network of downstream signaling cascades, regulatory mechanisms, and the cellular responses it governs is fundamental for researchers and drug development professionals. The methodologies and quantitative data presented in this guide provide a robust framework for investigating this critical pathway and for the continued development of novel therapeutics aimed at modulating angiogenesis in a variety of disease states.

References

Vegfr-2 mechanism of action in endothelial cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the VEGFR-2 Mechanism of Action in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (this compound), also known as Kinase Insert Domain-containing Receptor (KDR), is a receptor tyrosine kinase that serves as the primary mediator of the physiological and pathological effects of Vascular Endothelial Growth Factor-A (VEGF-A) in endothelial cells.[1][2] The interaction between VEGF-A and this compound is a master regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][3] This process is fundamental to embryonic development, wound healing, and tissue regeneration, but it is also a hallmark of diseases such as cancer and diabetic retinopathy.[4][5] Upon ligand binding, this compound undergoes dimerization and trans-autophosphorylation on specific intracellular tyrosine residues.[1][6] This activation initiates a complex network of downstream signaling cascades that meticulously orchestrate key endothelial cell responses, including proliferation, migration, survival, and vascular permeability.[5][7][8] Understanding the intricacies of these pathways is paramount for the development of targeted therapeutics aimed at modulating angiogenesis.

This compound Activation: Ligand Binding and Autophosphorylation

The activation of this compound is a multi-step process initiated by the binding of a dimeric VEGF-A ligand.

  • Ligand Binding: VEGF-A, a homodimeric glycoprotein, binds to the second and third immunoglobulin-like (Ig) domains of the extracellular portion of two this compound monomers.[3][6] This binding event is the primary trigger for receptor activation. While this compound can form dimers in the absence of a ligand, VEGF-A binding induces a critical conformational change in the transmembrane domain, leading to a significant increase in kinase domain phosphorylation.[9]

  • Receptor Dimerization: Ligand binding promotes the stabilization of a this compound homodimer, bringing the intracellular kinase domains into close proximity.[3][10]

  • Trans-Autophosphorylation: The juxtaposition of the kinase domains facilitates trans-autophosphorylation on multiple tyrosine residues within the juxtamembrane domain, the kinase insert domain, and the C-terminal tail.[3][6] This phosphorylation is not random; specific phosphotyrosine residues serve as docking sites for distinct downstream signaling molecules, thereby ensuring the activation of specific and appropriate cellular programs.[11][12]

Key autophosphorylation sites and their primary roles are summarized below:

Phosphorylation SiteLocationPrimary Cellular Response(s)Key Downstream Pathways
Tyr801 JuxtamembranePermeability, ProliferationPLCγ-PKC-eNOS, PLCγ-PKC-MEK-ERK
Tyr951 Kinase InsertSurvival, PermeabilityTSAd-Src-PI3K-Akt
Tyr1054 / Tyr1059 Kinase DomainKinase ActivityEssential for overall receptor function
Tyr1175 C-Terminal TailProliferation, Migration, PermeabilityPLCγ-PKC, SHB-FAK, SHB-PI3K-Rac
Tyr1214 C-Terminal TailMigrationNCK-p38 MAPK

[Sources: 1, 3, 28]

Core Signaling Pathways

The array of cellular responses to this compound activation is mediated by several core downstream signaling pathways. The recruitment of specific adaptor proteins to phosphorylated tyrosine residues dictates which pathways are engaged.

The PLCγ-PKC-MAPK Pathway: Driving Proliferation

The pathway most strongly associated with endothelial cell proliferation is the Phospholipase C-gamma (PLCγ) - Protein Kinase C (PKC) - Mitogen-Activated Protein Kinase (MAPK) cascade.[3][6]

  • Initiation: Phosphorylated Tyr1175 (and to some extent Tyr801) serves as a docking site for PLCγ.[6][13][14]

  • Second Messenger Generation: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[3][15]

  • PKC and Raf Activation: DAG is a potent activator of PKC. PKC, in turn, can phosphorylate and activate Raf kinase.[3][10]

  • MAPK Cascade: Activated Raf initiates the canonical MAPK cascade by phosphorylating MEK (MAPK/ERK Kinase), which then phosphorylates ERK1/2 (Extracellular signal-Regulated Kinases 1/2).[3][10]

  • Nuclear Translocation and Gene Expression: Activated ERK1/2 translocates to the nucleus, where it phosphorylates transcription factors, leading to the expression of genes required for DNA synthesis and cell proliferation.[3][15]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 This compound Dimer VEGF->VEGFR2 Binds pY1175 pY1175 VEGFR2->pY1175 Autophosphorylates PLCg PLCγ pY1175->PLCg Recruits & Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 TF Transcription Factors pERK->TF Activates Proliferation Cell Proliferation TF->Proliferation

Caption: The this compound-PLCγ-MAPK signaling pathway leading to cell proliferation.
The PI3K/Akt Pathway: Promoting Survival

The PI3K/Akt pathway is a central regulator of cell survival, protecting endothelial cells from apoptosis.[6][16]

  • Initiation: The adaptor protein TSAd (T-cell specific adapter) binds to phosphorylated Tyr951. TSAd then recruits and activates Src family kinases (SFKs).[6][16] In a distinct mechanism, the adaptor protein SHB can bind to pY1175 and also activate the PI3K/Akt pathway.[6]

  • PI3K Activation: Activated Src can then lead to the activation of Phosphoinositide 3-kinase (PI3K).[8][16] PI3K activation can also be mediated through the RTK Axl, which acts as an essential intermediary between this compound/Src and PI3K.[16]

  • PIP3 Generation: PI3K phosphorylates PIP2 to generate the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][17]

  • Akt Activation: PIP3 recruits and activates Akt (also known as Protein Kinase B or PKB).[6][15]

  • Anti-Apoptotic Effects: Activated Akt phosphorylates a host of downstream targets that inhibit apoptosis and promote cell survival.[7] A key downstream effector is endothelial Nitric Oxide Synthase (eNOS).[7]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol VEGFR2 Activated This compound Dimer pY951 pY951 VEGFR2->pY951 Autophosphorylates TSAd TSAd pY951->TSAd Recruits Src Src TSAd->Src Activates PI3K PI3K Src->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Cell Survival pAkt->Survival Promotes

Caption: The this compound-PI3K-Akt signaling pathway for endothelial cell survival.
Pathways Regulating Cell Migration and Permeability

Endothelial cell migration and changes in vascular permeability are critical for the formation of new blood vessels. These processes are controlled by a complex interplay of signaling molecules.

  • Migration via FAK and p38 MAPK:

    • Phosphorylated Tyr1175 can recruit the adaptor protein SHB, which in turn activates Focal Adhesion Kinase (FAK) and paxillin, key components of focal adhesions that are critical for cell motility.[4][6][13]

    • Phosphorylated Tyr1214 recruits the adaptor protein NCK.[6][7] This leads to the activation of the p38 MAPK pathway, which triggers phosphorylation of HSP27, resulting in actin cytoskeleton remodeling and cell migration.[7][15]

  • Permeability via eNOS/Src:

    • This compound activation, particularly through the pY1173/PLCγ axis (human pY1175 corresponds to mouse pY1173), induces a Ca2+/PKC-dependent activation of endothelial nitric oxide synthase (eNOS).[18]

    • eNOS produces nitric oxide (NO), which leads to the activation of Src.[18][19]

    • Activated Src phosphorylates VE-cadherin at residue Y685, leading to the disintegration of endothelial junctions and increased vascular permeability.[18]

Quantitative Data Summary

Quantitative analysis of this compound signaling is essential for understanding its dynamics and for the development of targeted inhibitors. The following tables summarize key quantitative parameters found in the literature.

Table 1: Inhibitor Potency against this compound Kinase Activity

CompoundAssay TypeIC50 ValueCell Line / System
Sunitinib Cellular Phosphorylation~10-100 nMHUE Cells (HUVEC)
PTK-787 Cellular Phosphorylation~50-200 nMHUE Cells (HUVEC)
Henatinib Cellular PhosphorylationNot specified, but significant inhibition shownCellular Context

[Sources: 13, 38]

Table 2: VEGF Immobilization and Receptor Phosphorylation

Surface TypeImmobilized VEGF Density (pg/cm²)Relative pthis compound (Y1214) Levels
Heparin-ABH 197.82 ± 9.00Highest
Oxidized Heparin 166.15 ± 18.38Intermediate
1% EG-NH2 120.05 ± 9.60Lowest

[Source: 34]

Key Experimental Protocols

Validating this compound target engagement and downstream effects requires robust experimental methodologies. Below are detailed protocols for commonly used assays.

Protocol: Western Blotting for this compound Phosphorylation

This method is used to detect the phosphorylation status of this compound and downstream signaling proteins following stimulation or inhibitor treatment.[20]

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line to 80-90% confluency.

    • Serum-starve the cells (e.g., in medium with 0.5% FBS) for 4-6 hours to reduce basal receptor activation.

    • Pre-incubate cells with desired concentrations of a this compound inhibitor (e.g., Henatinib) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with recombinant human VEGF-A (e.g., 20-50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) in Laemmli buffer.

    • Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated this compound (e.g., anti-pVEGFR2 Tyr1175). Also, probe separate blots for total this compound, p-ERK, total ERK, p-Akt, and total Akt to assess downstream signaling, and a loading control like GAPDH or β-actin.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

G cluster_prep Cell Preparation cluster_process Sample Processing cluster_analysis Analysis Culture 1. Culture HUVECs Starve 2. Serum Starve Culture->Starve Treat 3. Add Inhibitor Starve->Treat Stimulate 4. Add VEGF-A Treat->Stimulate Lyse 5. Lyse Cells Stimulate->Lyse Quantify 6. Quantify Protein (BCA) Lyse->Quantify SDS 7. SDS-PAGE Quantify->SDS Transfer 8. Transfer to PVDF SDS->Transfer Block 9. Block Membrane Transfer->Block Probe 10. Primary/Secondary Antibody Incubation Block->Probe Detect 11. ECL Detection Probe->Detect

Caption: Experimental workflow for Western blot analysis of this compound phosphorylation.
Protocol: Endothelial Cell Migration (Transwell) Assay

This assay measures the chemotactic migration of endothelial cells towards a VEGF gradient, a key function regulated by this compound.[4]

  • Preparation of Inserts:

    • Use Transwell inserts (e.g., 8 µm pore size) for a 24-well plate.

    • Coat the underside of the inserts with an extracellular matrix protein like fibronectin (10 µg/mL) for 1 hour at 37°C to promote cell attachment.

  • Cell Preparation:

    • Culture HUVECs to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Trypsinize and resuspend the cells in serum-low medium (e.g., EBM with 0.5% FBS) at a density of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of serum-low medium.

    • Add recombinant human VEGF-A (e.g., 20 ng/mL) to the lower chamber as the chemoattractant.

    • Add varying concentrations of the test inhibitor (e.g., VEGFR2-IN-7) or vehicle control to both the upper and lower chambers.

    • Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each insert.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a CO2 incubator for 4-6 hours.

    • After incubation, remove the medium from the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface with methanol (B129727) and stain with a solution like Crystal Violet or DAPI.

    • Allow the inserts to dry, then visualize and count the migrated cells in several fields of view using a microscope. Quantify the results.

Protocol: Co-Immunoprecipitation (Co-IP) for Protein Interactions

This technique is used to demonstrate the physical interaction between this compound and its downstream adaptor proteins (e.g., PLCγ, SHB) upon VEGF stimulation.

  • Cell Culture and Lysis:

    • Culture and treat cells with VEGF-A as described for Western blotting (Protocol 5.1, Step 1).

    • Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-VEGFR-2) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.

    • Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specific binders.

  • Elution and Detection:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting (Protocol 5.1, Step 3), probing with an antibody against the suspected interacting "prey" protein (e.g., anti-PLCγ). The presence of a band for PLCγ in the sample immunoprecipitated with the this compound antibody confirms their interaction.

References

A Technical Guide to the Role of VEGFR-2 in Pathological Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of VEGFR-2 in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to deliver oxygen and essential nutrients to proliferating cancer cells.[2][3] This process is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with VEGF Receptor 2 (this compound) acting as the principal mediator of angiogenic signals in endothelial cells.[2][4]

VEGF-A, a potent pro-angiogenic factor frequently secreted by tumor cells in response to hypoxia, binds to and activates this compound on the surface of vascular endothelial cells.[2][3] This ligand-receptor interaction triggers a cascade of intracellular signaling events that culminate in endothelial cell proliferation, migration, survival, and increased vascular permeability—all hallmarks of angiogenesis.[2][5][6] Given its pivotal role, this compound has become a major therapeutic target for the development of anti-angiogenic cancer therapies.[1][7] This technical guide provides an in-depth examination of this compound's structure, activation, core signaling pathways, and its multifaceted role in pathological tumor growth, supplemented with key experimental protocols and quantitative data.

This compound: Structure and Activation Mechanism

This compound, also known as Kinase Insert Domain Receptor (KDR) in humans or Fetal Liver Kinase 1 (Flk-1) in mice, is a transmembrane receptor tyrosine kinase (RTK).[2] Its structure consists of three primary domains:

  • Extracellular Domain (ECD): Comprises seven immunoglobulin (Ig)-like domains. The second and third Ig-like domains are directly responsible for binding the VEGF-A ligand.[2][5]

  • Transmembrane Domain (TMD): A single alpha-helical segment that anchors the receptor in the cell membrane.[8]

  • Intracellular Domain (ICD): Contains a split tyrosine kinase domain responsible for signal transduction.[8]

Activation of this compound is a multi-step process initiated by the binding of a dimeric VEGF-A ligand.[5][9] This binding induces receptor dimerization (homo- or hetero-dimerization), which brings the intracellular kinase domains into close proximity.[5] This proximity facilitates trans-autophosphorylation of specific tyrosine residues within the intracellular domain, creating docking sites for various downstream signaling molecules and initiating multiple signaling cascades.[2][5][10] Key autophosphorylation sites include Y951, Y1054, Y1059, Y1175, and Y1214, each recruiting specific adaptor proteins to propagate the signal.[5][11][12]

cluster_Membrane Cell Membrane cluster_IC Cytoplasm VEGF VEGF-A Dimer VEGFR2_mono1 This compound VEGF->VEGFR2_mono1 Binding VEGFR2_mono2 This compound VEGF->VEGFR2_mono2 Binding VEGFR2_dimer This compound Dimer (Activated) VEGFR2_mono1->VEGFR2_dimer Dimerization VEGFR2_mono2->VEGFR2_dimer Dimerization P1 Autophosphorylation (pY) VEGFR2_dimer->P1 P2 Downstream Signaling P1->P2 Recruits Adaptor Proteins

Caption: this compound activation by VEGF-A ligand binding and subsequent dimerization.

Core Signaling Pathways in Tumor Angiogenesis

Upon activation, this compound initiates several downstream signaling pathways that are crucial for angiogenesis. The most critical of these are the PLCγ-MAPK, PI3K/Akt, and FAK/Src pathways.

The PLCγ-PKC-MAPK Pathway: Driving Endothelial Cell Proliferation

The phosphorylation of tyrosine residue Y1175 on this compound is essential for recruiting and activating Phospholipase C-gamma (PLCγ).[5][13] Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[13][14] DAG activates Protein Kinase C (PKC), which in turn initiates the Raf-MEK-ERK (MAPK) cascade.[5][9] The terminal kinase, ERK, translocates to the nucleus to activate transcription factors that promote DNA synthesis and endothelial cell proliferation.[5][9]

VEGFR2 p-VEGFR-2 (Y1175) PLCG PLCγ VEGFR2->PLCG Activates PKC PKC PLCG->PKC via DAG RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK NUCLEUS Nucleus ERK->NUCLEUS Translocation PROLIFERATION Cell Proliferation Gene Expression NUCLEUS->PROLIFERATION

Caption: The this compound-mediated PLCγ-PKC-MAPK signaling pathway.

The PI3K/Akt/mTOR Pathway: Promoting Endothelial Cell Survival and Permeability

This compound activation also leads to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), a process that can be mediated by adaptors like SHB or through Src kinase.[5][15] PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt (also known as Protein Kinase B).[10][16] Akt is a central node that promotes endothelial cell survival by inhibiting apoptotic proteins.[8][17] Furthermore, Akt can phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production, which increases vascular permeability.[4][14] A key downstream effector of Akt is the mammalian target of rapamycin (B549165) (mTOR), which further regulates cell growth and survival.[5][17]

VEGFR2 p-VEGFR-2 (Y951) PI3K PI3K VEGFR2->PI3K via TSAd/Src AKT Akt PI3K->AKT via PIP3 SURVIVAL Cell Survival (Anti-Apoptosis) AKT->SURVIVAL mTOR mTOR AKT->mTOR eNOS eNOS AKT->eNOS PERMEABILITY Vascular Permeability eNOS->PERMEABILITY via NO VEGFR2_1175 p-VEGFR-2 (Y1175) FAK FAK VEGFR2_1175->FAK via SHB VEGFR2_951 p-VEGFR-2 (Y951) SRC Src VEGFR2_951->SRC via TSAd MIGRATION Cell Migration Cytoskeletal Rearrangement FAK->MIGRATION SRC->FAK Activates A 1. Culture Endothelial Cells (e.g., HUVECs) B 2. Serum Starve Cells A->B C 3. Pre-treat with this compound Inhibitor (Varying concentrations + vehicle control) B->C D 4. Stimulate with VEGF-A (e.g., 50 ng/mL for 10-15 min) C->D E 5. Cell Lysis (RIPA buffer with phosphatase inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. Western Blot Analysis F->G

References

Vegfr-2 gene regulation and expression analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Gene Regulation and Expression Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (this compound), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase 1 (Flk-1) in mice, is a primary mediator of the angiogenic effects of VEGF-A.[1][2] As a receptor tyrosine kinase predominantly expressed on endothelial cells, this compound is central to the processes of vasculogenesis and angiogenesis—the formation of new blood vessels.[2][3] Its activation by VEGF ligands initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[3][4][5]

Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of numerous pathologies, particularly cancer, where it drives tumor angiogenesis and growth.[6][7] Consequently, this compound has become a critical target for anti-angiogenic therapies in oncology and other diseases characterized by aberrant neovascularization.[6][8] This guide provides a comprehensive overview of this compound gene regulation, its core signaling pathways, and detailed protocols for its expression analysis.

This compound Gene Regulation

The expression of the KDR gene (encoding this compound) is tightly controlled at the transcriptional level, ensuring its predominant expression in vascular endothelial cells. This regulation is influenced by specific transcription factors and microenvironmental cues like hypoxia.

Transcriptional Control

Several transcription factors are known to bind to the promoter and enhancer regions of the KDR gene to modulate its expression:

  • Sp1 (Specificity Protein 1): The this compound promoter contains multiple Sp1 binding sites. Nuclear this compound itself can interact with Sp1 and bind to the Sp1-responsive region of its own promoter, creating a positive feedback loop to amplify the angiogenic response.[9][10]

  • AP2β (Activating Enhancer-Binding Protein 2β): AP2β acts as a negative regulator of this compound expression. Protein Kinase D (PKD) can phosphorylate AP2β, which suppresses its nuclear accumulation and thus prevents it from binding to the this compound promoter, leading to increased this compound expression.[11]

  • Ets (E26 transformation-specific) Factors: Ets transcription factors, activated by the FGF-Erk1/2 pathway, can control this compound transcription by binding to a composite FOX:ETS motif within the Vegfr2 enhancer.[12] This demonstrates a critical crosstalk mechanism where FGF signaling maintains endothelial cell responsiveness to VEGF by controlling this compound levels.[12]

Regulation by Hypoxia

Hypoxia, a condition of low oxygen tension, is a potent stimulus for angiogenesis and a key regulator of the VEGF/VEGFR-2 axis.[13][14] However, its effect on this compound expression can be complex. Some studies show that hypoxia decreases this compound levels in endothelial cells, potentially as a mechanism to modulate the cellular response and maximize viability.[15] Conversely, hypoxia can also drive the expression of soluble forms of this compound (sVEGFR2) when placed under the control of a hypoxia-responsive element (HRE), a strategy used in gene therapy to inhibit tumor growth by sequestering VEGF-A.[13][16]

The this compound Signaling Pathway

The binding of VEGF-A to the extracellular domain of this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[1][3] These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream cascades.[1]

VEGFR2_Signaling ERK ERK Proliferation Proliferation ERK->Proliferation Akt Akt Survival Survival Akt->Survival eNOS eNOS Permeability Permeability eNOS->Permeability p38 p38 Migration Migration p38->Migration Src Src Src->Permeability VEGF VEGF VEGFR2 VEGFR2

Key downstream pathways include:

  • PLCγ-PKC-MAPK Pathway: Phosphorylation at Tyr1175 recruits and activates Phospholipase C gamma (PLCγ).[3][17] This leads to the activation of Protein Kinase C (PKC) and the subsequent Raf-MEK-ERK (MAPK) cascade, which transmits signals to the nucleus to promote endothelial cell proliferation.[3][8]

  • PI3K-Akt Pathway: The pY1175 site can also activate Phosphoinositide 3-kinase (PI3K).[4] Additionally, phosphorylation at Tyr951 recruits TSAd, which activates Src, further stimulating the PI3K/Akt pathway.[3][4] The PI3K-Akt signaling axis is crucial for endothelial cell survival and regulates vascular permeability through the activation of endothelial nitric oxide synthase (eNOS).[3][8][18]

  • p38 MAPK Pathway: Phosphorylation at Tyr1214 mediates cell migration through the recruitment of adaptors like NCK, leading to the activation of the p38 MAPK pathway, which is important for actin polymerization and cytoskeletal remodeling.[3][18]

Expression Analysis of this compound

Analyzing the expression and activation status of this compound is fundamental for both basic research and the development of targeted therapeutics. This involves quantifying mRNA and protein levels, assessing receptor phosphorylation, and investigating the regulatory mechanisms governing its gene expression.

Quantitative Data on this compound Expression

This compound expression varies significantly across different tissues and under various physiological and pathological conditions. The following table summarizes relative expression changes reported in selected studies.

ConditionTissue / Cell TypeChange in this compound ExpressionReference
Chronic StressAdipose Tissue (Tumor-free)~6-fold increase[19]
Tumor BurdenAdipose Tissue (Resting)~3-fold increase[19]
Chronic Stress + Tumor BurdenAdipose Tissue~0.02-fold decrease (relative to resting)[19]
Chronic Stress + Tumor BurdenSkeletal Muscle~23.8-fold increase[19]
Chronic StressBrain Tissue (Tumor-free)~10.4-fold increase[19]
Chronic StressTumor (Lymphoma)~10-fold increase[19]
HypoxiaEndothelial CellsDecreased protein levels[15]
Ischemia (MCAO)Mouse Cortex & StriatumSignificant increase in protein levels[20]

Experimental_Workflow treatment treatment rna rna treatment->rna protein protein treatment->protein chromatin chromatin treatment->chromatin rt_qpcr rt_qpcr rna->rt_qpcr western western protein->western chip chip chromatin->chip mrna_exp mrna_exp rt_qpcr->mrna_exp prot_exp prot_exp western->prot_exp tf_binding tf_binding chip->tf_binding

Experimental Protocols

This protocol allows for the sensitive quantification of this compound mRNA levels.

  • RNA Isolation:

    • Harvest cells or homogenize tissues and extract total RNA using a TRIzol-based reagent or a commercial column-based kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

    • The reaction is typically performed at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes.[21]

  • Real-Time PCR:

    • Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for this compound, a housekeeping gene (e.g., GAPDH, RPL27) for normalization, and a SYBR Green or EvaGreen master mix.[21]

    • Example Primer Sequences (Human this compound/KDR): (Note: Primers should always be validated for specificity and efficiency).

      • Forward: 5'-CACCACTCAAACGCTGACATG-3'

      • Reverse: 5'-GCTCGTTGGCGCACTCT-3'

    • Perform the reaction on a real-time PCR system using a typical cycling protocol: initial denaturation at 95°C for 3-5 minutes, followed by 40 cycles of denaturation at 95°C for 20 seconds, annealing at 59-60°C for 25 seconds, and extension at 72°C for 20 seconds.[21]

    • Include a melt curve analysis to confirm the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for this compound and the housekeeping gene in each sample.

    • Calculate the relative expression of this compound mRNA using the comparative Ct (2-ΔΔCt) method.[22]

This method is used to detect and quantify total this compound protein and its activation state via phosphorylation.

  • Cell Treatment and Lysis:

    • Culture endothelial cells (e.g., HUVECs) to near confluency. For phosphorylation studies, serum-starve cells for 4-6 hours.[6]

    • Pre-treat with inhibitors if applicable, then stimulate with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce receptor phosphorylation.[6][23]

    • Place plates on ice, wash twice with ice-cold PBS, and lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6][23]

    • Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[23]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-50 µg) per lane onto a 7-8% SDS-polyacrylamide gel.[24]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). For phospho-antibodies, BSA is recommended.[23]

    • Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer (e.g., rabbit anti-VEGFR-2 or rabbit anti-phospho-VEGFR-2 pTyr1175).[6][23]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[24]

    • Quantify band intensities using densitometry software. Normalize phospho-VEGFR-2 levels to total this compound and/or a loading control like β-actin.[6]

ChIP-seq is a powerful technique to identify the genome-wide binding sites of transcription factors, such as those that regulate the KDR gene.

  • Cross-linking and Cell Harvesting:

    • Grow cells (approx. 10-20 million per IP) to 80-90% confluency.

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.[25]

    • Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

    • Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.

  • Chromatin Preparation and Sonication:

    • Lyse the cells to release nuclei.

    • Resuspend the nuclear pellet in a sonication buffer.

    • Shear the chromatin into fragments of 200-600 bp using an ultrasonic processor (sonicator).[26] Optimization of sonication time and power is critical.

    • Verify fragment size by running an aliquot on an agarose (B213101) gel.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific background.

    • Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against the transcription factor of interest (e.g., Sp1). Also, prepare an IgG control.

    • Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reversal of Cross-links:

    • Elute the chromatin complexes from the beads using an elution buffer (e.g., containing SDS and NaHCO₃).

    • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification and Analysis:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

    • The purified DNA can be analyzed by qPCR using primers flanking a putative binding site on the this compound promoter or used to prepare a library for next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[25]

References

An In-depth Technical Guide to the Core of Angiogenesis: VEGFR-2 Protein Structure and Functional Domains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a pivotal protein in angiogenesis and a key target in therapeutic development. This document details its structural organization, the function of its distinct domains, and the intricate signaling pathways it governs. Furthermore, it offers detailed protocols for essential experiments utilized in the study of this compound, alongside quantitative data and visual representations to facilitate a deeper understanding of its molecular mechanisms.

This compound Protein Structure: An Architectural Overview

Vascular Endothelial Growth Factor Receptor-2, also known as Kinase Insert Domain Receptor (KDR) or CD309, is a type V receptor tyrosine kinase that plays a central role in mediating the downstream effects of Vascular Endothelial Growth Factor (VEGF).[1] The full-length human this compound protein is comprised of 1356 amino acids, including a signal peptide of 19 amino acids.[2] The mature protein is a transmembrane glycoprotein (B1211001) with a molecular weight of approximately 230 kDa.[2] Its architecture can be dissected into three principal regions: an extracellular domain, a transmembrane domain, and an intracellular domain.

Functional Domains of this compound

The modular structure of this compound is critical to its function, with each domain playing a specific role in ligand binding, receptor dimerization, and intracellular signal transduction.[2][3]

Table 1: Functional Domains of Human this compound

DomainAmino Acid ResiduesKey Features and Functions
Extracellular Domain (ECD) 20-764Composed of seven immunoglobulin-like (Ig-like) domains (D1-D7). Ig-like domains 2 and 3 are the primary binding sites for VEGF-A, VEGF-C, and VEGF-D.[2][4] Ig-like domains 4-7 are involved in receptor dimerization and stabilization of the active conformation.[5] The ECD contains 18 potential N-glycosylation sites, which are important for proper protein folding, trafficking, and ligand binding.[2]
Transmembrane Domain (TMD) 765-789A single alpha-helical segment that anchors the receptor within the cell membrane. It plays a role in the correct orientation of the intracellular kinase domains upon ligand-induced dimerization.[2]
Intracellular Domain (ICD) 790-1356Contains the catalytic machinery for signal transduction and is further subdivided into several functional regions.
   Juxtamembrane Domain (JMD)790-833An intracellular regulatory region that autoinhibits kinase activity in the unphosphorylated state.[2] Phosphorylation of Tyr801 in this domain is a key initial step in receptor activation.[2]
   Tyrosine Kinase Domain (TKD)834-1162Responsible for the catalytic activity of the receptor. It is a split kinase domain, interrupted by a kinase insert domain.
      ATP Binding Lobe (TKD1)834-930Contains a conserved glycine-rich loop (Gly841-Gly846) involved in ATP binding.[2][6]
      Kinase Insert Domain (KID)931-998A hydrophilic insert characteristic of the VEGFR family. It contains a key autophosphorylation site, Tyr951, which is a docking site for adaptor proteins.[2]
      Phosphotransferase Lobe (TKD2)999-1162Contains the catalytic loop (1026-1033) and the activation loop (1045-1075).[2][6] Autophosphorylation of Tyr1054 and Tyr1059 within the activation loop is crucial for full kinase activation.[7]
   C-terminal Domain (CTD)1163-1356A flexible tail containing important autophosphorylation sites, including Tyr1175 and Tyr1214, which serve as docking sites for various downstream signaling molecules.[2]

This compound Signaling Pathways

Upon ligand binding and subsequent dimerization, this compound undergoes trans-autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines create docking sites for a myriad of signaling proteins, initiating a cascade of downstream signaling pathways that ultimately regulate endothelial cell proliferation, migration, survival, and vascular permeability.[8]

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF-A VEGFR2 This compound Dimer VEGF->VEGFR2 Binding & Dimerization pY801 pY801 VEGFR2->pY801 Autophosphorylation pY951 pY951 VEGFR2->pY951 Autophosphorylation pY1054_1059 pY1054/pY1059 VEGFR2->pY1054_1059 Autophosphorylation pY1175 pY1175 VEGFR2->pY1175 Autophosphorylation pY1214 pY1214 VEGFR2->pY1214 Autophosphorylation TSAd TSAd pY951->TSAd PLCg PLCγ pY1175->PLCg PI3K PI3K pY1175->PI3K SHB SHB pY1175->SHB pY1214->SHB NCK NCK pY1214->NCK PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK SHB->FAK Src Src TSAd->Src p38 p38 MAPK NCK->p38 RAF Raf PKC->RAF mTOR mTOR AKT->mTOR eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Paxillin Paxillin FAK->Paxillin Src->PI3K MAPKAPK MAPKAPK2/3 p38->MAPKAPK MEK MEK RAF->MEK Tube_Formation Tube Formation mTOR->Tube_Formation Migration Migration Paxillin->Migration ERK ERK1/2 MEK->ERK NO NO eNOS->NO Gene_Expression Gene Expression ERK->Gene_Expression Permeability Permeability NO->Permeability Proliferation Proliferation Gene_Expression->Proliferation

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound, providing a quick reference for researchers.

Table 2: Ligand Binding Affinities for this compound

LigandReceptor StateDissociation Constant (Kd)Reference
VEGF-AMonomeric this compound10 nM[9]
VEGF-ADimeric this compound230 pM[9]
VEGF-A(Effective)75 pM - a few nM[9]
VEGF-A isoforms-Similar binding affinities[10]
VEGF-E-High affinity[4]

Table 3: Key Autophosphorylation Sites and Their Downstream Effectors

Phosphorylation SiteDownstream Effector(s)Cellular Response(s)Reference(s)
Tyr801 (JMD)- (Initiates further phosphorylation)Kinase activation[2][11]
Tyr951 (KID)TSAd, SrcCell migration, survival, permeability[2][12]
Tyr1054/Tyr1059 (Activation Loop)- (Essential for kinase activity)Full kinase activation[6][7]
Tyr1175 (CTD)PLCγ, PI3K, SHBCell proliferation, migration, survival[2][11][13]
Tyr1214 (CTD)SHB, NCK, PI3KCell migration, permeability[2][13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the structure and function of this compound.

In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a luminescence-based in vitro kinase assay to measure this compound kinase activity, often used for screening potential inhibitors. The principle is based on the quantification of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare 1x Kinase Buffer (e.g., 40 mM Tris pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT) B Prepare Master Mix: - 1x Kinase Buffer - ATP (e.g., 10 µM final) - Substrate (e.g., Poly(Glu,Tyr) 4:1) A->B D Dispense Master Mix into 96-well plate B->D C Prepare Test Compound dilutions (e.g., in 10% DMSO) E Add Test Compound or Vehicle (DMSO) C->E D->E F Add recombinant this compound kinase (e.g., 1 ng/µL final) to initiate reaction E->F G Incubate at 30°C for 45-60 minutes F->G H Add ATP detection reagent (e.g., Kinase-Glo® MAX) G->H I Incubate at room temperature for 10 minutes H->I J Measure luminescence with a plate reader I->J K Subtract blank (no enzyme) values J->K L Calculate % inhibition K->L M Determine IC50 value L->M

Figure 2: In Vitro Kinase Assay Workflow.

Materials:

  • Recombinant Human this compound (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test inhibitor (e.g., this compound-IN-13)

  • DMSO

  • Sterile deionized water

  • DTT (optional)

  • White 96-well plate

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. If desired, add DTT to a final concentration of 1 mM.[9]

    • Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM). Create serial dilutions in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[12]

  • Assay Protocol:

    • Prepare a master mixture containing 1x Kinase Buffer, ATP (e.g., final concentration of 10-20 µM), and substrate.[12]

    • Add 25 µL of the master mixture to each well of a white 96-well plate.[9]

    • Add 5 µL of the diluted test inhibitor solutions to the respective wells. For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.[9]

    • Initiate the reaction by adding 20 µL of diluted this compound enzyme (e.g., 1 ng/µL) to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[9]

    • Mix gently and incubate the plate at 30°C for 45 minutes.[9]

  • Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Read the luminescence using a microplate reader.[12]

  • Data Analysis:

    • Subtract the average luminescence of the "Blank" wells from all other readings.

    • Calculate the percentage of inhibition relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics of a ligand (e.g., a small molecule inhibitor) to an analyte (e.g., this compound). This protocol outlines the general steps for an SPR experiment.

SPR_Workflow cluster_prep 1. Surface Preparation cluster_binding 2. Binding Assay cluster_regen 3. Regeneration cluster_analysis 4. Data Analysis A Select and condition sensor chip (e.g., CM5) B Immobilize ligand (this compound) onto the sensor surface (e.g., amine coupling) A->B C Block remaining active sites (e.g., with ethanolamine) B->C D Prepare serial dilutions of analyte (test compound) in running buffer C->D E Inject analyte over the sensor surface and a reference flow cell D->E F Monitor association and dissociation phases in real-time (sensorgram) E->F G Inject regeneration solution (e.g., low pH buffer) to remove bound analyte F->G H Ensure baseline returns to initial level G->H I Subtract reference flow cell data H->I J Fit sensorgrams to a binding model (e.g., 1:1 Langmuir) I->J K Determine ka, kd, and KD J->K

Figure 3: Surface Plasmon Resonance (SPR) Workflow.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human this compound kinase domain

  • Test compound (analyte)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the this compound protein diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in running buffer. It is recommended to include a zero-concentration sample (running buffer only) for double referencing.

    • Inject the test compound dilutions over the immobilized this compound surface and a reference flow cell (without immobilized protein) at a constant flow rate.

    • Monitor the association of the compound during the injection, followed by the dissociation phase where only running buffer flows over the surface.

  • Regeneration:

    • After each binding cycle, inject a pulse of regeneration solution to remove the bound analyte and prepare the surface for the next injection. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the signal from the reference flow cell and the zero-concentration sample.

    • The processed data is then fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

X-ray Crystallography of the this compound Kinase Domain

This protocol provides a general workflow for determining the three-dimensional structure of the this compound kinase domain, often in complex with an inhibitor, using X-ray crystallography.

Procedure:

  • Protein Expression and Purification: Express and purify a soluble, stable fragment of the this compound kinase domain (e.g., residues 805-1356). High purity and homogeneity are critical for crystallization.

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature, and additives) using techniques like sitting-drop or hanging-drop vapor diffusion.

    • Optimize the initial "hit" conditions to obtain diffraction-quality single crystals.

  • Data Collection:

    • Cryo-protect the crystals to prevent damage from radiation and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data, typically at a synchrotron source for high-intensity X-rays.[7]

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the crystal structure using molecular replacement, with a known structure of a similar kinase as a search model.

    • Build and refine the atomic model of the this compound kinase domain against the experimental data.

  • Structure Analysis: Analyze the final structure to understand the overall fold, the conformation of key regions like the activation loop, and the binding mode of any co-crystallized ligands or inhibitors.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the this compound gene to study the functional role of individual amino acid residues.

Procedure:

  • Primer Design: Design a pair of complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C. The mutation should be in the middle of the primers.

  • PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type this compound cDNA as a template, and the mutagenic primers. The PCR cycling parameters should be optimized for the specific polymerase and primers used.

  • Template Digestion: Digest the parental, methylated, non-mutated DNA template with a restriction enzyme like DpnI, which specifically cleaves methylated DNA.

  • Transformation: Transform the mutated plasmid DNA into competent E. coli cells.

  • Selection and Sequencing: Select colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced.

  • Functional Analysis: Express the mutant this compound protein and analyze its function using assays such as those described above (kinase assay, phosphorylation analysis) to determine the impact of the mutation.

Conclusion

This compound remains a focal point of research in angiogenesis and oncology due to its critical role in these processes. A thorough understanding of its structure, the function of its domains, and the signaling pathways it orchestrates is paramount for the development of novel and effective therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this compound and harnessing this knowledge for the advancement of medicine.

References

An In-depth Technical Guide to VEGFR-2 Isoforms and Their Specific Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Its role in both physiological and pathological processes, including embryonic development, wound healing, and tumor growth, has made it a critical target in drug development.[1][2] While much of the research has focused on the canonical full-length, membrane-bound receptor, the existence of isoforms adds another layer of complexity and regulation to the this compound signaling axis. This guide provides a comprehensive overview of the known this compound isoforms, their distinct functions, the signaling pathways they modulate, and the experimental methodologies used for their study.

This compound Isoforms: An Overview

Alternative splicing of the KDR gene gives rise to at least two distinct isoforms of this compound with differing structures and functions:

  • Membrane-Bound this compound (mthis compound): This is the full-length, transmembrane receptor that is primarily expressed on vascular endothelial cells.[1] It is a receptor tyrosine kinase that, upon ligand binding, undergoes dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.[3][4]

  • Soluble this compound (sthis compound): This isoform is a truncated, secreted protein that lacks the transmembrane and intracellular kinase domains. It is generated through the retention of intron 13 during pre-mRNA splicing. sthis compound functions as a decoy receptor, sequestering VEGF ligands and thereby inhibiting their interaction with membrane-bound receptors.

Specific Functions and Signaling Pathways

Membrane-Bound this compound (mthis compound)

The primary function of mthis compound is to transduce the signals of Vascular Endothelial Growth Factors (VEGFs), primarily VEGF-A, to elicit a range of cellular responses crucial for angiogenesis.

VEGF-A binds to the second and third immunoglobulin-like domains of mthis compound, inducing receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain.[5] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating multiple downstream pathways.

The activation of mthis compound triggers a complex network of intracellular signaling cascades:

  • PLCγ-PKC-MAPK Pathway: Phosphorylation of Tyr1175 on mthis compound recruits and activates Phospholipase C gamma (PLCγ).[3] PLCγ activation leads to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn activate Protein Kinase C (PKC) and the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is a major driver of endothelial cell proliferation.[3]

  • PI3K/Akt Pathway: The p85 subunit of Phosphoinositide 3-kinase (PI3K) can also bind to the phosphorylated Tyr1175.[1] This activates the PI3K/Akt signaling pathway, which is critical for promoting endothelial cell survival and increasing vascular permeability.[3]

  • Src Family Kinases and Cell Migration: Phosphorylation at other tyrosine residues, such as Tyr951 and Tyr1214, can recruit Src family kinases and other adaptor proteins like Shb and NCK. These interactions are crucial for focal adhesion turnover and actin cytoskeleton reorganization, which are essential for directed endothelial cell migration.[3]

VEGFR2_Signaling

Figure 1: Simplified signaling pathway of membrane-bound this compound (mthis compound).

Soluble this compound (sthis compound)

The primary function of sthis compound is to act as an endogenous inhibitor of lymphangiogenesis, the formation of lymphatic vessels.

sthis compound lacks a signaling domain and exerts its function by sequestering lymphangiogenic growth factors, particularly VEGF-C.[6] By binding to VEGF-C, sthis compound prevents it from activating its primary signaling receptor, VEGFR-3, which is predominantly expressed on lymphatic endothelial cells. This inhibitory action helps to maintain lymphatic vessel homeostasis.

sVEGFR2_Inhibition

Figure 2: Inhibitory mechanism of soluble this compound (sthis compound) on lymphangiogenesis.

Quantitative Data on this compound Isoforms and Ligand Interactions

The following tables summarize key quantitative data related to this compound isoforms and their interactions with VEGF ligands.

Table 1: Ligand Binding Affinities to this compound

LigandReceptor IsoformBinding Affinity (Kd)SpeciesExperimental MethodReference
VEGF-A165mthis compound~0.15 - 0.77 nMHumanRadioligand binding, BRET[7][8]
VEGF-A121mthis compound~0.24 nMHumanBRET[8]
Processed VEGF-Cmthis compound~410 pMPorcineScatchard analysis[9]
VEGF-Csthis compoundHigh Affinity (exact Kd not specified)Human/MouseFunctional assays[6]

Table 2: Functional Effects of this compound Activation by Different VEGF-A Isoforms

VEGF-A IsoformCellular ResponseQuantitative EffectCell TypeReference
VEGF-A165Endothelial Cell ProliferationPotent inducerHUVEC[7]
VEGF-A121Endothelial Cell ProliferationLess potent than VEGF-A165HUVEC[7]
VEGF-A165Endothelial Cell MigrationPotent inducerHUVEC[7]
VEGF-A121Endothelial Cell MigrationLess potent than VEGF-A165HUVEC[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound isoforms and their functions. Below are outlines of key experimental protocols.

Western Blot Analysis of this compound Phosphorylation

This protocol is used to detect the activation of mthis compound by assessing its phosphorylation status.

Materials:

  • Cultured endothelial cells (e.g., HUVECs)

  • VEGF-A

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (e.g., pTyr1175), anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Culture endothelial cells to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat cells with VEGF-A (e.g., 50 ng/mL) for a specified time (e.g., 10-15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated this compound signal to the total this compound signal.[10][11]

Western_Blot_Workflow A Cell Culture & VEGF Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (p-VEGFR-2, Total this compound) F->G H Secondary Antibody Incubation (HRP) G->H I ECL Detection H->I J Data Analysis I->J

Figure 3: Experimental workflow for Western Blot analysis of this compound phosphorylation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble this compound

This protocol is used to quantify the concentration of sthis compound in biological fluids.

Materials:

  • sthis compound ELISA kit (containing pre-coated microplate, detection antibody, standards, and buffers)

  • Biological samples (e.g., serum, plasma, cell culture supernatant)

  • Microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare serial dilutions of the sthis compound standard. Prepare samples as per the kit instructions.

  • Assay Procedure:

    • Add standards and samples to the wells of the pre-coated microplate and incubate.

    • Wash the wells.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate to develop color.

    • Add the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve and calculate the concentration of sthis compound in the samples.[12][13][14]

Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic migration of endothelial cells in response to VEGF.

Materials:

  • Transwell inserts (with a porous membrane)

  • 24-well plates

  • Endothelial cells (e.g., HUVECs)

  • Serum-free or low-serum medium

  • VEGF-A

  • Fibronectin (for coating)

  • Calcein AM (for fluorescence detection)

  • Fluorescence plate reader

Procedure:

  • Preparation: Coat the underside of the Transwell inserts with fibronectin.

  • Cell Seeding: Seed serum-starved endothelial cells in the upper chamber of the Transwell insert in low-serum medium.

  • Chemoattractant: Add medium containing VEGF-A to the lower chamber.

  • Incubation: Incubate for 4-6 hours to allow cell migration through the porous membrane.

  • Quantification:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Stain the migrated cells on the lower surface with Calcein AM.

    • Measure the fluorescence using a plate reader.

  • Analysis: Compare the migration of cells towards VEGF-A with that of control conditions.[6][15]

Conclusion

The functional diversity of the this compound signaling system is not only determined by the array of VEGF ligands but also by the existence of distinct this compound isoforms. The interplay between the pro-angiogenic signaling of membrane-bound this compound and the inhibitory function of soluble this compound provides a sophisticated mechanism for regulating vascular and lymphatic vessel formation. A thorough understanding of the specific functions and signaling pathways of these isoforms is paramount for the development of targeted and effective therapies for a range of diseases, from cancer to ischemic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of this compound isoforms in health and disease.

References

Discovery of Novel VEGFR-2 Binding Partners: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and characterization of novel binding partners for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding these interactions is critical for elucidating the complex signaling networks that govern angiogenesis and for the development of targeted therapeutics.

Introduction to this compound Signaling

Vascular Endothelial Growth Factor Receptor 2 (this compound), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] Upon binding to its primary ligand, VEGF-A, this compound undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][4] This phosphorylation creates docking sites for a variety of signaling proteins, initiating a cascade of downstream pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[1][2][5][6]

Key downstream signaling pathways activated by this compound include:

  • The PLCγ-PKC-Raf-MEK-MAPK pathway , which is crucial for endothelial cell proliferation.[6]

  • The PI3K/AKT signaling pathway , which is a primary regulator of endothelial cell survival.[4][5][6]

  • The p38 MAPK pathway , which is involved in cytoskeleton remodeling.[5]

  • The c-Src and FAK signaling pathways , which are important for cell migration.[5][6]

The discovery of novel this compound binding partners is essential for a more complete understanding of these signaling events and for identifying new targets for anti-angiogenic therapies.[3]

Methodologies for Discovering Novel this compound Binding Partners

A variety of experimental approaches can be employed to identify novel protein-protein interactions with this compound. The most common and effective methods include co-immunoprecipitation followed by mass spectrometry and yeast two-hybrid screening.

Experimental Workflow: Co-Immunoprecipitation and Mass Spectrometry

This approach involves the isolation of this compound-containing protein complexes from cell lysates and the subsequent identification of the interacting proteins by mass spectrometry.

experimental_workflow_coip_ms cluster_cell_culture Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry start Endothelial Cell Culture (e.g., HUVECs) stimulate Stimulate with VEGF-A start->stimulate lyse Cell Lysis stimulate->lyse preclear Pre-clear Lysate lyse->preclear ip Incubate with anti-VEGFR-2 Antibody preclear->ip beads Add Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elute Protein Complexes wash->elute sds_page SDS-PAGE elute->sds_page digest In-gel Tryptic Digestion sds_page->digest lc_ms LC-MS/MS Analysis digest->lc_ms database Database Searching lc_ms->database identification Protein Identification database->identification experimental_workflow_y2h cluster_constructs Vector Construction cluster_screening Yeast Two-Hybrid Screening cluster_analysis Analysis of Positive Clones bait Clone this compound (Bait) into Cub-TF vector transform Co-transform Yeast with Bait and Prey bait->transform prey Prepare cDNA Library (Prey) in NubG vector prey->transform selection Select on Nutrient-Deficient Media transform->selection reporter Reporter Gene Assay (e.g., LacZ) selection->reporter isolate Isolate Prey Plasmids reporter->isolate sequence Sequence DNA Inserts isolate->sequence blast BLAST Analysis sequence->blast identification Identify Interacting Protein blast->identification vegfr2_signaling_proliferation VEGFA VEGF-A VEGFR2 This compound VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation vegfr2_signaling_survival VEGFA VEGF-A VEGFR2 This compound VEGFA->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival vegfr2_signaling_migration VEGFA VEGF-A VEGFR2 This compound VEGFA->VEGFR2 cSrc c-Src VEGFR2->cSrc FAK FAK cSrc->FAK Migration Cell Migration FAK->Migration

References

The Role of VEGFR-2 in Lymphatic Vessel Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a critical regulator of vascular development. While its role in blood vessel formation (angiogenesis) is well-established, its function in the lymphatic system is multifaceted and complex. This compound is expressed on lymphatic endothelial cells (LECs) and directly promotes the expansion, branching, and valve formation of the lymphatic network during embryonic development. It responds to ligands such as VEGF-A and proteolytically processed forms of VEGF-C and VEGF-D. Furthermore, this compound expressed on angiogenic blood vessels can indirectly regulate lymphangiogenesis by sequestering VEGF-C, thereby modulating its availability for lymphatic vessels. This dual direct and indirect role makes this compound a pivotal molecule in the coordinated development of blood and lymphatic vasculatures and a key target for therapeutic intervention in diseases characterized by aberrant lymphangiogenesis, such as cancer metastasis. This document provides an in-depth technical overview of the signaling pathways, developmental functions, and experimental methodologies related to the study of this compound in lymphatic vessel development.

Introduction to this compound in Lymphangiogenesis

The lymphatic system is a crucial component of the circulatory and immune systems, responsible for maintaining tissue fluid balance, facilitating immune cell trafficking, and absorbing dietary fats.[1] The formation of new lymphatic vessels, a process known as lymphangiogenesis, is fundamental to both embryonic development and various physiological and pathological processes in adults.[1]

Historically, research on lymphatic development has centered on the VEGF-C/VEGF-D/VEGFR-3 signaling axis.[1][2] However, a growing body of evidence has illuminated the indispensable role of this compound. Lymphatic endothelial cells (LECs) express this compound, which, upon activation, drives key cellular processes required for the growth and patterning of the lymphatic network.[3][4][5] Understanding the precise mechanisms of this compound signaling in this context is vital for developing targeted therapies for a range of pathologies, from lymphedema to cancer.[1][2]

This compound Ligands and Receptor Activation

This compound, also known as KDR or Flk-1, is a receptor tyrosine kinase expressed on the surface of both blood and lymphatic endothelial cells.[5] Its activation in LECs is initiated by the binding of specific members of the VEGF family.

  • VEGF-A: Primarily known as an angiogenic factor, VEGF-A also binds to and activates this compound on LECs, inducing their proliferation and migration.[6][7]

  • VEGF-C and VEGF-D: These are the primary lymphangiogenic growth factors.[2] In their unprocessed state, they bind predominantly to VEGFR-3. However, following proteolytic processing, their affinity for this compound increases, allowing them to activate this compound signaling pathways.[6][7]

Upon ligand binding, this compound dimerizes. This can occur as homodimers (this compound/VEGFR-2) or as heterodimers with VEGFR-3 (this compound/VEGFR-3), particularly in response to VEGF-C.[8][9][10] Dimerization triggers trans-autophosphorylation of tyrosine residues in the intracellular domain, creating docking sites for downstream signaling molecules.

Downstream Signaling Pathways

The activation of this compound in lymphatic endothelial cells initiates several key intracellular signaling cascades that orchestrate a range of cellular responses essential for lymphangiogenesis.[10]

  • PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and migration.

  • MAPK (ERK1/2) Pathway: Activation of the Ras-Raf-MEK-ERK cascade is strongly linked to endothelial cell proliferation and sprouting.[11]

  • PLC-γ Pathway: VEGF-A preferentially induces the phosphorylation of Phospholipase C-gamma (PLC-γ) in LECs, leading to downstream effects on cell migration and permeability.[11]

These pathways collectively translate extracellular growth factor signals into the specific cellular behaviors—proliferation, survival, and migration—that drive the formation and expansion of the lymphatic vessel network.[10][11]

This compound signaling pathways in lymphatic endothelial cells.

Developmental Roles of this compound in Lymphangiogenesis

This compound plays distinct and essential roles at different stages of lymphatic network formation, from embryonic expansion to valve morphogenesis.

Lymphatic Network Expansion and Branching

While the initial fate of LECs budding from the cardinal vein is determined by the master transcription factor Prox1, this compound is not required for this initial step or for the formation of the primary lymph sacs.[3][12][13] Its critical role emerges subsequently, where it is required for the proper growth, sprouting, and expansion of the lymphatic vessels to form a complex, branched network.[3][14] Genetic deletion of Vegfr2 specifically in LECs results in a significantly underdeveloped (hypoplastic) dermal lymphatic vasculature.[3][14]

Parameter Control (Vegfr2flox/flox) LEC-Specific Vegfr2 Knockout (Lyve-1wt/Cre;Vegfr2flox/flox) P-value Reference
Lymphatic Branch Points (Adult Ear Skin) 11.29 ± 0.9406.042 ± 0.198< 0.001[3][14]
Lymphatic Vessel Diameter (Adult Ear Skin, µm) 49.05 ± 1.67552.65 ± 1.303Not Significant[3][14]
Lymphatic Vessel Density (E14.5 Embryo) 19.37 ± 0.578311.63 ± 0.5239< 0.001[3][14]
Tumor-Associated Lymphatic Vessels (per grid) 6.36 ± 1.874.43 ± 1.30P = 0.0127[9]
Lymphatic Valve Morphogenesis

Lymphatic valves are critical for ensuring the unidirectional flow of lymph. This compound is highly and specifically expressed in the LECs that form these valves within collecting lymphatic vessels.[9][15] Studies using mouse models with LEC-specific attenuation of this compound show a significant reduction in the number of lymphatic valves, indicating that this compound signaling is required for proper valve morphogenesis.[9][15][16]

Interaction with Blood Vasculature: The VEGF-C Trapping Mechanism

In addition to its direct role in LECs, this compound on blood vessels indirectly regulates lymphangiogenesis. During active angiogenesis, such as in response to VEGF-A, the sprouting blood vessel endothelium upregulates this compound expression.[6][7] This abundance of this compound on blood vessels can act as a sink or "trap" for VEGF-C, sequestering it from the extracellular matrix.[6][17] This clearance mechanism reduces the local concentration of VEGF-C available to stimulate LECs, thereby delaying lymphangiogenesis in areas of intense angiogenesis.[6][17] This demonstrates a sophisticated mechanism of cross-talk between the blood and lymphatic vascular systems.

The this compound-mediated "trapping" of VEGF-C by blood vessels.

Key Experimental Protocols

Investigating the role of this compound in lymphangiogenesis relies on a combination of genetic models, in vivo assays, and advanced imaging techniques.

Genetic Mouse Models: LEC-Specific Gene Deletion

The Cre-lox system is the gold standard for achieving cell-type-specific gene deletion to overcome the embryonic lethality of global Vegfr2 knockout.[14]

Methodology:

  • Breeding: Mice carrying a Vegfr2 allele flanked by loxP sites (Vegfr2flox/flox) are crossed with transgenic mice expressing Cre recombinase under the control of a LEC-specific promoter, such as Prox1-CreERT2 or Lyve-1-Cre.[3][9]

  • Induction (for CreERT2 models): The Prox1-CreERT2 model allows for temporal control. Cre recombinase is fused to a modified estrogen receptor (ERT2) and remains inactive in the cytoplasm. Administration of tamoxifen (B1202) to the mice causes the CreERT2 protein to translocate to the nucleus.[9]

  • Recombination: In the nucleus of Prox1-expressing LECs, Cre recombinase recognizes the loxP sites and excises the intervening Vegfr2 gene, resulting in a conditional knockout.

  • Phenotypic Analysis: Tissues from the resulting knockout mice (Vegfr2iLECKO) and control littermates are harvested for analysis, typically using whole-mount immunofluorescence.[9]

Workflow for generating inducible, LEC-specific Vegfr2 knockout mice.
In Vivo Lymphangiogenesis Assays

  • Corneal Micropocket Assay: This assay is performed in the naturally avascular cornea of the mouse eye.[18] A micropellet containing a test substance (e.g., VEGF-A) is surgically implanted into the corneal stroma. The growth of new blood and lymphatic vessels from the limbus towards the pellet is then monitored and quantified over time, allowing for the study of factors that promote or inhibit (lymph)angiogenesis.[17][18]

  • Directed In Vivo Lymphangiogenesis Assay (DIVLA): This method provides a quantitative measure of vessel growth.[19] A silicon tube ("angioreactor") filled with basement membrane extract (BME), alone or mixed with growth factors or cells, is implanted subcutaneously. After a set period, the tube is removed, and the cellular content that has grown into the tube is analyzed for lymphatic and blood vessel markers by qPCR, immunofluorescence, or flow cytometry.[19]

Quantitative Image Analysis
  • Whole-Mount Immunofluorescence: This is a powerful technique for visualizing entire vascular networks in three dimensions. Tissues like mouse ear skin or embryonic dorsal skin are harvested, fixed, and permeabilized.[3] They are then incubated with primary antibodies against specific markers (e.g., LYVE-1 or Podoplanin for lymphatics, CD31 for all endothelia) followed by fluorescently-labeled secondary antibodies. The tissue is then optically cleared and imaged using a confocal microscope.

  • Quantification: The resulting image stacks are analyzed using imaging software. Key parameters such as vessel density, number of branch points, and vessel diameter can be systematically measured to provide quantitative data on the state of the lymphatic network.[3][14]

Implications for Drug Development

The dual involvement of this compound in angiogenesis and lymphangiogenesis makes it a prime therapeutic target, particularly in oncology.[20] Tumor-associated lymphangiogenesis facilitates the metastatic spread of cancer cells to lymph nodes, a key prognostic indicator.[9][16]

  • Inhibition of Metastasis: By targeting this compound, it is possible to simultaneously inhibit the growth of tumor-feeding blood vessels and the formation of lymphatic escape routes.[20][21] LEC-specific deletion of Vegfr2 has been shown to suppress tumor-associated lymphangiogenesis and efficiently inhibit metastasis to sentinel lymph nodes in preclinical models.[9][16]

  • Tyrosine Kinase Inhibitors (TKIs): Many clinically approved TKIs that target angiogenesis (e.g., sunitinib, sorafenib) also inhibit this compound and therefore have an inherent anti-lymphangiogenic effect. Understanding the specific contribution of this compound inhibition in the lymphatic compartment can help refine treatment strategies and develop more selective therapies.

Conclusion

This compound is a central and non-redundant signaling receptor in the development and pathobiology of the lymphatic system. Its function extends beyond simply promoting LEC proliferation and migration; it is essential for the intricate patterning and branching of the developing lymphatic network, is required for the morphogenesis of lymphatic valves, and participates in a complex regulatory cross-talk with the blood vasculature. For researchers, a deep understanding of this compound signaling provides critical insight into the fundamental processes of vascular biology. For drug development professionals, the multifaceted roles of this compound confirm its status as a high-value target for controlling diseases driven by aberrant lymphangiogenesis.

References

The Expanding Role of VEGFR-2: A Technical Guide to its Signaling in Non-Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), traditionally recognized as a key regulator of angiogenesis and endothelial cell function, is increasingly being identified in a variety of non-endothelial cell types. This guide delves into the burgeoning field of non-endothelial this compound signaling, providing a comprehensive overview of its expression, activation, and functional consequences in diverse cellular contexts. We present key quantitative data, detailed experimental protocols for studying its activity, and illustrative signaling pathways to facilitate a deeper understanding and empower further research and therapeutic development in this exciting area.

Introduction: this compound Beyond the Endothelium

Vascular Endothelial Growth Factor Receptor 2 (this compound), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase (RTK) that plays a pivotal role in vasculogenesis and angiogenesis. Upon binding its primary ligands, such as VEGF-A, this compound dimerizes, leading to autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that ultimately regulate endothelial cell proliferation, migration, survival, and permeability.

However, a growing body of evidence has demonstrated the expression and functional significance of this compound in a range of non-endothelial cells, challenging the traditional endothelium-centric view of its function. Understanding the nuances of this compound signaling in these alternative cell types is critical for elucidating novel physiological roles and for the development of more targeted and effective therapeutic strategies. This guide provides a technical framework for exploring this expanded role of this compound.

This compound Expression and Function in Non-Endothelial Cells: A Quantitative Overview

The functional relevance of this compound in any cell type is fundamentally linked to its expression level and the presence of its cognate ligands. The following table summarizes key quantitative data regarding this compound in various non-endothelial cell populations.

Cell TypeThis compound Expression LevelLigand(s)Key Downstream Signaling PathwaysCellular ResponseReference
Neuronal Progenitor Cells ~5,000-10,000 receptors/cellVEGF-A, VEGF-CPI3K/Akt, MAPK/ERKNeurogenesis, Neurite Outgrowth, Survival
Hematopoietic Stem Cells Low to moderateVEGF-API3K/Akt, mTORSurvival, Proliferation, Mobilization
Osteoblasts ModerateVEGF-APLCγ, p38 MAPKDifferentiation, Bone Formation
Tumor Cells (various) Highly variableVEGF-A, VEGF-CPI3K/Akt, MAPK/ERK, PLCγProliferation, Invasion, Survival (autocrine loop)
Pericytes ModerateVEGF-AVessel stabilization, Recruitment
Retinal Pigment Epithelial Cells LowVEGF-ACell survival

Note: Expression levels can vary significantly depending on the specific cell line, developmental stage, and microenvironment.

Experimental Protocols for Investigating this compound Signaling

The study of this compound signaling in non-endothelial cells requires robust and well-validated experimental methodologies. Below are detailed protocols for key experiments.

Immunoprecipitation and Western Blotting for this compound Activation

This protocol details the steps to assess the phosphorylation status of this compound and its downstream targets.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-VEGFR-2 antibody (for immunoprecipitation)

  • Anti-phospho-VEGFR-2 (Tyr1175) antibody (for Western blotting)

  • Anti-Akt and Anti-phospho-Akt (Ser473) antibodies

  • Anti-ERK and Anti-phospho-ERK (Thr202/Tyr204) antibodies

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE gels and transfer system

  • Chemiluminescent substrate

Procedure:

  • Culture non-endothelial cells of interest to ~80% confluency.

  • Serum-starve cells for 4-6 hours to reduce basal signaling.

  • Stimulate cells with recombinant VEGF-A (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Clarify lysates by centrifugation.

  • Immunoprecipitation:

    • Incubate a portion of the cell lysate with anti-VEGFR-2 antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for 2 hours at 4°C.

    • Wash beads three times with lysis buffer.

    • Elute protein by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Resolve immunoprecipitated proteins or total cell lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies (e.g., anti-phospho-VEGFR-2, anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using a chemiluminescent substrate.

G Workflow for Assessing this compound Activation cluster_cell_culture Cell Culture & Stimulation cluster_protein_prep Protein Preparation cluster_ip Immunoprecipitation (IP) cluster_wb Western Blotting (WB) Culture Culture Non-Endothelial Cells Starve Serum Starve Culture->Starve Stimulate Stimulate with VEGF-A Starve->Stimulate Lyse Lyse Cells Stimulate->Lyse Clarify Clarify Lysate Lyse->Clarify Incubate_Ab Incubate with Anti-VEGFR-2 Ab Clarify->Incubate_Ab For IP SDS_PAGE SDS-PAGE Clarify->SDS_PAGE For Total Lysate Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Wash Wash Beads Add_Beads->Wash Elute Elute Protein Wash->Elute Elute->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Ab Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect

Caption: Workflow for this compound Activation Analysis.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of this compound.

Materials:

  • Immunoprecipitated this compound (from Protocol 3.1)

  • Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT)

  • ATP (with [γ-32P]ATP for radioactive detection, or non-radioactive for other methods)

  • Substrate (e.g., a synthetic peptide corresponding to a known phosphorylation site)

  • Phosphocellulose paper or other capture method

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Perform immunoprecipitation of this compound as described in Protocol 3.1.

  • Wash the immunoprecipitated beads twice with kinase buffer.

  • Resuspend the beads in kinase buffer containing the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 20-30 minutes at 30°C.

  • Stop the reaction (e.g., by adding EDTA).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

Core Signaling Pathways of this compound in Non-Endothelial Cells

While the fundamental signaling modules downstream of this compound are conserved, their relative activation and ultimate cellular output can differ significantly from endothelial cells.

G Canonical this compound Signaling Cascade cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 This compound VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Shc_Grb2 Shc/Grb2 VEGFR2->Shc_Grb2 pY1175 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Shc_Grb2->Ras Transcription Gene Transcription PKC->Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

A Technical Guide to the Developmental Defects of the VEGFR-2 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as fetal liver kinase 1 (Flk-1) or kinase insert domain receptor (KDR), is a critical receptor tyrosine kinase that plays a pivotal role in vasculogenesis and angiogenesis. The generation of knockout mouse models has been instrumental in elucidating its function. This technical guide provides an in-depth overview of the developmental defects observed in this compound knockout mice, summarizing key quantitative data, detailing experimental protocols for analysis, and visualizing the associated signaling pathways and experimental workflows.

Introduction

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a cornerstone of vascular development and homeostasis.[1] VEGF-A, a key ligand, exerts its potent pro-angiogenic effects primarily through this compound.[2] Targeted disruption of the Kdr gene (encoding this compound) in mice has revealed its indispensable role during embryonic development.[3] Homozygous knockout of this compound is embryonic lethal, demonstrating its absolute requirement for the formation of a functional cardiovascular system.[3][4] Heterozygous mice, while viable, exhibit a range of cardiovascular and angiogenic impairments, highlighting a gene-dosage effect.[5][6] This guide delves into the specific developmental consequences of this compound ablation, providing a comprehensive resource for researchers in the fields of developmental biology, cardiovascular research, and oncology.

Developmental Defects in this compound Knockout Mice

The phenotype of this compound knockout mice is severe and dependent on the zygosity of the targeted allele.

Homozygous (this compound-/-) Knockout

The complete absence of this compound results in early embryonic lethality between embryonic day 8.5 (E8.5) and E9.5.[7][8] This is attributed to a profound failure in the development of both the vascular and hematopoietic systems.[3][7]

  • Failed Vasculogenesis and Angiogenesis: this compound null embryos completely lack organized blood vessels and a recognizable circulatory system.[4] Endothelial cell differentiation is severely limited, preventing the formation of the primitive vascular plexus.[4]

  • Impaired Hematopoiesis: Blood island formation in the yolk sac is absent, leading to a failure in primitive hematopoiesis.[7] This indicates that this compound is essential for the development of hematopoietic precursors.[3]

Heterozygous (this compound+/-) Knockout

Mice with a single functional copy of the Kdr gene are viable but display a range of cardiovascular and angiogenic defects.[5][6]

  • Reduced Vascularization: Heterozygous mice exhibit a significant reduction in capillary density.[5]

  • Impaired Cardiac Function: These mice show diminished cardiac function and are more susceptible to myocardial infarction.[5][6]

  • Compromised Ischemic Repair: The response to ischemic injury is impaired, with increased infarct size and reduced neovascularization.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound knockout mouse models.

Genotype Phenotype Quantitative Measurement Reference
This compound-/-Embryonic LethalityDeath between E8.5 - E9.5[3][7][8]
This compound-/-Vascular DevelopmentComplete absence of blood vessels[4][7]
This compound-/-HematopoiesisAbsence of blood islands[7]
This compound+/-Capillary Density (Heart)~30% reduction compared to Wild Type[5]
This compound+/-Infarct Size (post-MI)~35% increase compared to Wild Type[6]
This compound+/-Left Ventricular Functional Recovery (post-ischemia)Reduced dp/dt (605 vs 884)[6]
This compound+/-Coronary Flow (post-ischemia)Reduced (1.9 vs 2.4 ml)[6]
This compound+/-Aortic Flow (post-ischemia)Reduced (0.16 vs 1.2 ml)[6]

Experimental Protocols

This section details key experimental methodologies for the generation and analysis of this compound knockout mouse models.

Generation of this compound Knockout Mice

Conditional knockout models are often employed to bypass the embryonic lethality of the full knockout and to study gene function in specific tissues or at specific developmental stages.[3] The Cre-LoxP system is a widely used method for this purpose.[9][10]

Protocol: Generation of Conditional Knockout Mice using the Cre-LoxP System

  • Generation of a "Floxed" this compound Mouse:

    • Design a targeting vector containing two LoxP sites flanking a critical exon of the Kdr gene.

    • Introduce the targeting vector into embryonic stem (ES) cells via electroporation.

    • Select for ES cells that have undergone homologous recombination.

    • Inject the targeted ES cells into blastocysts and implant into pseudopregnant females.

    • Screen chimeric offspring for germline transmission of the floxed allele.

  • Generation of a Tissue-Specific Cre-Expressing Mouse:

    • Obtain or generate a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., Tie2-Cre for endothelial cells).

  • Breeding Strategy:

    • Cross the floxed this compound mouse with the Cre-expressing mouse.

    • The resulting offspring will have the Kdr gene excised only in the cells where Cre is expressed.

Analysis of Vascular Development

Whole-mount immunohistochemistry is a crucial technique for visualizing the three-dimensional vascular network in mouse embryos.

Protocol: Whole-Mount PECAM-1 Staining of Mouse Embryos

  • Embryo Dissection and Fixation:

    • Dissect embryos at the desired developmental stage (e.g., E8.5-E10.5) in ice-cold PBS.

    • Fix embryos in 4% paraformaldehyde (PFA) in PBS for 2 hours to overnight at 4°C, with the duration depending on the embryonic stage.[2][11]

  • Permeabilization and Blocking:

    • Wash embryos three times in PBS containing 0.5-1% Triton X-100 for 30 minutes each.[11]

    • Block non-specific antibody binding by incubating embryos in a blocking buffer (e.g., PBS with 1% Triton X-100, 10% fetal calf serum, and 0.2% sodium azide) for 1-2 hours at room temperature.[2][11]

  • Primary Antibody Incubation:

    • Incubate embryos with a primary antibody against the endothelial cell marker PECAM-1 (CD31) diluted in blocking buffer.

    • Incubation is typically performed for 1 to 4 days at 4°C on a gentle rotator.[2]

  • Secondary Antibody Incubation and Visualization:

    • Wash embryos extensively in wash buffer (e.g., PBS with 1% Triton X-100).

    • Incubate with a fluorescently-conjugated secondary antibody diluted in blocking buffer for 2 to 4 days at 4°C.[2]

    • Wash embryos again and mount for imaging using a confocal or light-sheet microscope.

Analysis of Hematopoietic Progenitors

Flow cytometry is used to identify and quantify specific hematopoietic progenitor populations in the yolk sac or fetal liver.

Protocol: Flow Cytometry Analysis of Hematopoietic Progenitors

  • Cell Suspension Preparation:

    • Dissect yolk sacs or fetal livers from E8.5-E10.5 embryos in PBS.

    • Generate a single-cell suspension by enzymatic and mechanical dissociation.[12]

  • Staining:

    • Resuspend cells in FACS buffer (e.g., PBS with 2% FCS).

    • Incubate cells with a cocktail of fluorescently-conjugated antibodies against hematopoietic stem and progenitor cell markers (e.g., c-Kit, Sca-1, CD45, Ter119).[12][13]

    • Perform staining on ice for 30 minutes in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells to remove unbound antibodies.

    • Resuspend cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data to quantify the percentage of different hematopoietic progenitor populations.[13]

Visualizations

Signaling Pathways

// Nodes VEGF [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord, margin=0.2]; PLCg [label="PLCγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Permeability [label="Vascular Permeability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges VEGF -> VEGFR2 [label="Binds and activates"]; VEGFR2 -> PLCg [label="pY1175"]; VEGFR2 -> PI3K [label="pY1175"]; VEGFR2 -> Src; PLCg -> PKC; PI3K -> Akt; Src -> Migration; PKC -> Raf; Akt -> Survival; Akt -> Permeability; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; } .dot

Caption: this compound Signaling Pathway.

Experimental Workflows

// Nodes FloxedMouse [label="Floxed Mouse\n(this compound loxP/loxP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CreMouse [label="Cre Mouse\n(Tissue-specific promoter-Cre)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Breeding [label="Breeding", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Offspring [label="Offspring\n(this compound loxP/loxP; Cre+/-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Phenotypic Analysis\n(e.g., IHC, Flow Cytometry)", shape=ellipse];

// Edges FloxedMouse -> Breeding; CreMouse -> Breeding; Breeding -> Offspring; Offspring -> Analysis; } .dot

Caption: Conditional Knockout Workflow.

// Nodes Dissection [label="Embryo Dissection"]; Fixation [label="Fixation (4% PFA)"]; Permeabilization [label="Permeabilization (Triton X-100)"]; Blocking [label="Blocking"]; PrimaryAb [label="Primary Antibody\n(anti-PECAM-1)"]; SecondaryAb [label="Secondary Antibody\n(Fluorescent)"]; Imaging [label="Confocal Microscopy"];

// Edges Dissection -> Fixation; Fixation -> Permeabilization; Permeabilization -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Imaging; } .dot

Caption: Whole-Mount IHC Workflow.

Conclusion

The this compound knockout mouse model has been indispensable in defining the crucial role of this receptor in embryonic vascular and hematopoietic development. The severe phenotype of the homozygous knockout underscores its fundamental importance, while the more subtle defects in the heterozygous model provide insights into the consequences of reduced this compound signaling. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this powerful model system to further investigate the mechanisms of angiogenesis and to develop novel therapeutic strategies targeting the VEGF pathway.

References

An In-depth Technical Guide to the Structural Biology of VEGFR-2 Ligand Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and molecular basis of ligand recognition by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding these intricate interactions is paramount for the development of targeted therapeutics in angiogenesis-dependent diseases such as cancer and age-related macular degeneration.

Introduction to this compound and its Ligands

Vascular Endothelial Growth Factor Receptor 2 (this compound), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase (RTK) that plays a central role in vasculogenesis and angiogenesis—the formation of new blood vessels.[1][2][3] Its activation is a critical step in initiating the signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][2][4]

The primary ligands for this compound are members of the VEGF family, particularly VEGF-A, and processed forms of VEGF-C and VEGF-D.[2][5][6] These ligands are homodimeric glycoproteins that bind to the extracellular domain of this compound, inducing receptor dimerization and subsequent activation of the intracellular kinase domain through trans-autophosphorylation.[1][7]

Structural Organization of this compound and Ligand Interaction

The this compound protein is a complex modular structure comprising an extracellular domain (ECD), a single transmembrane helix, and an intracellular domain containing the tyrosine kinase machinery.[5][6][8]

  • Extracellular Domain (ECD): The ECD consists of seven immunoglobulin (Ig)-like domains (D1-D7).[5][6] The primary ligand-binding site is located within Ig-like domains 2 and 3 (D2 and D3).[1][5][6][9] These two domains are essential for high-affinity binding of VEGF-A.[10][11] The crystal structure of VEGF-A in complex with D2 and D3 of this compound (PDB: 3V2A) reveals that the ligand dimer sits (B43327) symmetrically, bridging two receptor molecules.[12][13][14] The interaction involves a combination of hydrophobic contacts, primarily with D2, and hydrophilic interactions with D3.[8] The linker region between D2 and D3 also makes significant contact with the groove separating the two monomers of the VEGF ligand.[6][9][10] While D2 and D3 are the primary binding sites, domains D4-D7 are thought to be involved in stabilizing the receptor dimer.[1]

  • Transmembrane and Intracellular Domains: Ligand binding to the ECD induces a conformational change that is transmitted through the transmembrane domain, leading to the dimerization and activation of the intracellular kinase domains.[8] This initiates a cascade of downstream signaling events.[1]

Quantitative Analysis of Ligand Binding

The affinity and kinetics of the VEGF/VEGFR-2 interaction have been quantified using various biophysical techniques. This data is crucial for understanding the potency of different ligands and for the development of competitive inhibitors. All VEGF-A isoforms bind to this compound with nanomolar or even picomolar affinities.[15]

Table 1: Binding Affinities (Kd) of VEGF Isoforms to this compound

LigandTechniqueKd (Equilibrium Dissociation Constant)Reference
VEGF-A165aSPR9.8 pM[16]
VEGF-A165bSPR0.67 pM[16]
VEGF-A121SPR0.66 nM[16]
VEGF-A165aRadioligand Binding0.15 nM[15]
VEGF-A145aRadioligand Binding1.02 - 1.82 nM[15]

SPR: Surface Plasmon Resonance

Table 2: Kinetic Parameters of VEGF-A165a Binding to this compound

ParameterValueUnitReference
Association Rate (kon)~1 x 10^6M⁻¹s⁻¹[17]
Dissociation Rate (koff)~1 (slow)day⁻¹[17]

Note: The high affinity is driven by a fast association rate and a very slow dissociation rate.

Key Signaling Pathways Activated by Ligand Binding

Upon ligand-induced dimerization and autophosphorylation, this compound recruits a host of signaling proteins to its phosphorylated tyrosine residues, initiating multiple downstream pathways that collectively orchestrate the angiogenic response.

// Connections VEGF -> VEGFR2_dimer [label="Binding"]; VEGFR2_dimer -> PLCg [label="pY1175"]; VEGFR2_dimer -> PI3K [label="pY951"]; VEGFR2_dimer -> SRC [label="pY951"]; VEGFR2_dimer -> FAK; VEGFR2_dimer -> p38;

PLCg -> PKC; PKC -> RAF -> MEK -> ERK; ERK -> Proliferation;

PI3K -> AKT; AKT -> Survival; AKT -> eNOS -> Permeability;

SRC -> FAK -> Paxillin -> Migration; p38 -> HSP27 -> Migration; } end_dot Caption: this compound signaling pathways leading to angiogenesis.

  • PLCγ-MAPK Pathway: Phosphorylation of Tyr1175 on this compound recruits and activates Phospholipase C-gamma (PLCγ).[1][2] This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which is a primary driver of endothelial cell proliferation.[1][18]

  • PI3K-Akt Pathway: The pY951 site is involved in activating the PI3K-Akt signaling pathway, which is crucial for promoting endothelial cell survival and preventing apoptosis.[1][19][20]

  • Cell Migration Pathways: this compound activation stimulates cell migration through various effectors, including the activation of focal adhesion kinase (FAK), Src, and the p38 MAPK pathway.[1][19]

Experimental Protocols for Studying Ligand Binding

Characterizing the interaction between VEGF and this compound requires a combination of structural biology and biophysical techniques. Below are generalized protocols for the key experiments.

Experimental Workflow for Structural and Biophysical Analysis

The overall process for determining the structural and biophysical parameters of the this compound ligand interaction follows a multi-step workflow.

G

X-ray Crystallography Protocol (Generalized)

This technique provides atomic-level detail of the protein-ligand interface.[21]

  • Protein Expression and Purification: The extracellular domains (e.g., D2-D3) of human this compound and the VEGF-A ligand are typically overexpressed in insect or mammalian cell systems to ensure proper folding and post-translational modifications. The proteins are purified to homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: The purified this compound ECD is mixed with a molar excess of the VEGF-A ligand to form a stable complex. The complex is then purified to remove any unbound protein.

  • Crystallization: The purified complex is subjected to high-throughput screening of crystallization conditions using vapor diffusion (hanging or sitting drop) or lipidic cubic phase (LCP) methods.[22][23] This involves screening hundreds of conditions varying precipitants (e.g., PEGs), salts, and pH.

  • Data Collection and Structure Determination: Crystals that diffract to a high resolution are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic model of the complex is built and refined.[24][25]

Surface Plasmon Resonance (SPR) Protocol (Generalized)

SPR is a label-free technique used to measure real-time binding kinetics (association and dissociation rates) and affinity.[26][27]

  • Chip Preparation: A sensor chip (e.g., CM5) is activated. Recombinant this compound (the ligand) is immobilized onto the chip surface via amine coupling. A reference flow cell is prepared without the protein for background subtraction.[26]

  • Analyte Preparation: A series of dilutions of the VEGF ligand (the analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Assay: The VEGF dilutions are injected sequentially over the sensor surface at a constant flow rate.[28] The association phase is monitored, followed by a buffer-only injection to monitor the dissociation phase.[26]

  • Regeneration: After each cycle, a regeneration solution (e.g., low pH glycine) is injected to remove the bound analyte, preparing the surface for the next injection.[26]

  • Data Analysis: The resulting sensorgrams are double-referenced and fit to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[28]

Isothermal Titration Calorimetry (ITC) Protocol (Generalized)

ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[29][30][31]

  • Sample Preparation: Purified this compound ECD and VEGF ligand are extensively dialyzed into the same buffer to minimize heats of dilution.[32] Protein concentrations are precisely determined.

  • Instrument Setup: The sample cell is typically filled with the this compound protein solution (e.g., 40 µM), and the injection syringe is filled with a 10-fold higher concentration of the VEGF ligand (e.g., 400 µM).[32] The experiment is run at a constant temperature (e.g., 20-25°C).[32][33]

  • Titration: A series of small, precise injections of the ligand from the syringe into the sample cell are performed.[32] The heat released or absorbed after each injection is measured relative to a reference cell.[31][33]

  • Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a theoretical model to extract the thermodynamic parameters of the interaction.[33]

Structural Basis of Ligand Specificity and Drug Design

The detailed structural information from crystallography reveals the key residues at the binding interface. For instance, residues in the N-terminal α-helix and specific loops of VEGF-A are critical for its interaction with this compound.[9][12] This knowledge is invaluable for the structure-based design of therapeutics.

G

By understanding the precise architecture of the binding pocket, researchers can design:

  • Monoclonal Antibodies: (e.g., Ramucirumab) that bind to the extracellular domain of this compound and block the binding of VEGF-A.

  • Small Molecule Tyrosine Kinase Inhibitors (TKIs): (e.g., Sunitinib, Sorafenib) that target the ATP-binding site in the intracellular kinase domain, preventing signal transduction.[18]

  • Peptidomimetics: Designed to mimic the key binding epitopes of VEGF-A to disrupt the protein-protein interaction.[12]

This in-depth structural and quantitative understanding of this compound ligand binding is fundamental to the ongoing development of more specific and effective anti-angiogenic therapies.

References

VEGFR-2 Function in Physiological Versus Pathological Angiogenesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels from pre-existing ones. This process is fundamental to both normal physiological functions, such as embryonic development and wound healing, and pathological conditions, most notably tumor growth and metastasis. The signaling cascade initiated by the binding of its primary ligand, VEGF-A, to this compound on endothelial cells is a master regulator of endothelial cell proliferation, migration, survival, and vascular permeability.

While the core signaling pathways downstream of this compound are utilized in both physiological and pathological angiogenesis, the context, intensity, and regulation of these signals differ significantly. In physiological settings, this compound signaling is tightly controlled, leading to the formation of a stable and organized vascular network. In contrast, pathological angiogenesis, particularly in the tumor microenvironment, is characterized by the overexpression of VEGF-A and this compound, resulting in chaotic, leaky, and disorganized vasculature that promotes tumor progression. Understanding these distinctions is critical for the development of targeted anti-angiogenic therapies that can selectively disrupt tumor growth while minimizing effects on normal physiological processes. This guide provides a comprehensive overview of this compound function, presents quantitative data comparing its role in health and disease, details key experimental protocols for its study, and visualizes the complex signaling and experimental workflows.

This compound Signaling: A Dual Role in Health and Disease

This compound is the primary mediator of the mitogenic, motogenic, and survival signals of VEGF-A in endothelial cells. The binding of the dimeric VEGF-A ligand to two this compound molecules induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.

Core Signaling Pathways

Two major signaling pathways emanate from activated this compound, governing the key cellular responses required for angiogenesis:

  • The PLCγ-PKC-MAPK Pathway: Primarily responsible for endothelial cell proliferation. Phosphorylation of Tyr1175 on this compound recruits and activates Phospholipase C gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, leading to the transcription of genes involved in cell cycle progression and proliferation.[1][2]

  • The PI3K-Akt Pathway: Crucial for endothelial cell survival and vascular permeability. The precise mechanism of PI3K activation downstream of this compound is complex but leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (Protein Kinase B), which then phosphorylates numerous substrates that inhibit apoptosis and promote cell survival.[1][3] Activated Akt also leads to the activation of endothelial nitric oxide synthase (eNOS), which contributes to increased vascular permeability.[4]

Distinctions in Physiological vs. Pathological Angiogenesis

The fundamental difference between physiological and pathological angiogenesis lies in the regulation and intensity of this compound signaling.

In physiological angiogenesis , such as during wound healing or the female reproductive cycle, the expression of VEGF-A is transient and tightly regulated.[5][6] This leads to a controlled activation of this compound, resulting in the formation of a structured and functional vascular network that is subsequently stabilized and pruned.

In pathological angiogenesis , particularly within tumors, cancer cells often produce an excess of VEGF-A, leading to a sustained and intense activation of this compound on surrounding endothelial cells.[7][8] This chronic stimulation results in the formation of a chaotic, tortuous, and hyperpermeable vasculature that is inefficient at oxygen delivery but highly effective at promoting tumor growth and providing a route for metastasis. Furthermore, the tumor microenvironment is characterized by a significant upregulation of this compound expression on endothelial cells compared to normal tissues.[7][9]

Quantitative Data Presentation

The following tables summarize key quantitative differences in the this compound signaling axis between physiological and pathological contexts.

Table 1: this compound Expression and Ligand Binding
ParameterPhysiological Angiogenesis (Normal Endothelium)Pathological Angiogenesis (Tumor Endothelium)Reference(s)
This compound Surface Receptors per Cell ~1,200 - 1,700 (mouse tumor endothelial cells)Significantly higher than normal tissues. Mean vascular counts for VEGFR2+ vessels are higher in gastric carcinomas (42) vs. invasive breast carcinomas (20).[10][11]
~6,000 (HUVECs in vitro)~1,000 (MDA-MB-231 human breast cancer cells in xenografts)[11][12]
VEGF-A Concentration Picomolar range in plasmaEstimated to be 7 to 13 times higher in the tumor interstitium than in plasma (~26 pM).[12][13]
VEGF-A Binding Affinity (Kd) to this compound ~9.8 pM (VEGF-A165a)Binding affinities are generally in the picomolar to low nanomolar range and are not thought to differ significantly, but the high ligand concentration in tumors drives sustained receptor occupancy.[14]
Table 2: Downstream Signaling and Functional Outcomes
ParameterPhysiological AngiogenesisPathological AngiogenesisReference(s)
This compound Phosphorylation Transient and tightly regulated.Sustained and elevated due to chronic VEGF-A stimulation.[15]
p-Akt / Total Akt Ratio Baseline levels are low and transiently increase upon stimulation. A 2.3-fold increase in Akt phosphorylation was observed in HUVECs after 30 minutes of VEGF-A stimulation.Persistently elevated, promoting endothelial cell survival and contributing to drug resistance.[16][17]
p-ERK / Total ERK Ratio Transient activation to drive controlled proliferation.Chronically activated, leading to uncontrolled endothelial cell proliferation.[16][18]
Microvessel Density (MVD) Regulated and results in a stable vascular network.Significantly increased. MVD in colorectal carcinoma can range from 6 to 351 microvessels per mm².[19][20]
Vessel Characteristics Organized, hierarchical, and non-leaky.Disorganized, tortuous, and hyperpermeable.[7]
Table 3: IC50 Values of Representative this compound Inhibitors
InhibitorTarget(s)Enzymatic IC50 (this compound)Cellular IC50 (Anti-proliferative, HUVEC)Cellular IC50 (Cancer Cell Lines)Reference(s)
Sunitinib VEGFRs, PDGFRs, c-Kit9 nM2.8 nM7.31 - 14.10 µM (various)[4][21]
Sorafenib VEGFRs, PDGFR, Raf90 nM2.5 µM2.5 - 5.8 µM (various)[21][22]
Axitinib VEGFRs0.2 nM0.08 nM0.21 - >10 µM (various)[4][23]
Vandetanib This compound, EGFR40 nMNot specifiedNot specified
Cabozantinib This compound, c-Met0.035 nMNot specifiedNot specified

Mandatory Visualizations

Signaling Pathways

Caption: Core this compound signaling pathways leading to angiogenesis.

Experimental Workflows

Western_Blot_Workflow Workflow for Western Blot Analysis of this compound Phosphorylation A 1. Cell Culture & Treatment - Seed endothelial cells (e.g., HUVECs) - Serum starve to reduce basal signaling - Treat with inhibitor/vehicle - Stimulate with VEGF-A B 2. Cell Lysis - Lyse cells in RIPA buffer with phosphatase & protease inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to PVDF membrane D->E F 6. Immunoblotting - Block non-specific sites - Incubate with primary antibody (anti-pVEGFR2) - Incubate with HRP-secondary antibody E->F G 7. Detection - Add ECL substrate and capture chemiluminescent signal F->G H 8. Analysis - Strip and re-probe for total this compound and loading control (e.g., β-actin) - Quantify band intensity using densitometry G->H

Caption: Experimental workflow for Western Blot analysis.

Xenograft_Workflow Workflow for In Vivo Mouse Xenograft Angiogenesis Study A 1. Tumor Cell Implantation - Subcutaneously inject human cancer cells into immunocompromised mice B 2. Tumor Growth & Randomization - Monitor tumor volume - Randomize mice into treatment and control groups when tumors reach ~100-150 mm³ A->B C 3. Treatment Administration - Administer this compound inhibitor or vehicle control systemically (e.g., i.p., oral gavage) B->C D 4. Monitoring - Measure tumor volume and body weight 2-3 times/week C->D E 5. Endpoint Analysis - Euthanize mice - Excise tumors - Analyze tumor weight, volume, and microvessel density (CD31 IHC) D->E

Caption: Experimental workflow for a mouse xenograft study.

Experimental Protocols

Western Blot Analysis of this compound Phosphorylation

Objective: To quantify the inhibition of VEGF-A-induced this compound phosphorylation in endothelial cells following treatment with a test compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial cell growth medium

  • Basal medium (serum-free)

  • Recombinant human VEGF-A

  • Test inhibitor (dissolved in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent and imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Culture and Treatment: a. Seed HUVECs in 6-well plates and culture until they reach 80-90% confluency. b. Serum-starve the cells for 4-6 hours in basal medium to reduce basal receptor phosphorylation. c. Pre-treat cells with various concentrations of the test inhibitor (e.g., 0.1 to 1000 nM) or vehicle control (DMSO) for 1-2 hours. d. Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes to induce robust this compound phosphorylation. Include an unstimulated control.[24]

  • Cell Lysis and Protein Quantification: a. Place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.[1]

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-VEGFR-2 primary antibody overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST.[25]

  • Detection and Analysis: a. Apply ECL detection reagent and capture the chemiluminescent signal. b. Strip the membrane and re-probe with anti-total-VEGFR-2 and then anti-β-actin antibodies as loading controls. c. Quantify the band intensities using densitometry software. Normalize the phospho-VEGFR-2 signal to the total this compound signal, and then to the loading control.

In Vivo Matrigel Plug Assay

Objective: To assess the pro- or anti-angiogenic potential of a test substance in vivo.

Materials:

  • Matrigel Basement Membrane Matrix

  • Test substance (e.g., pro-angiogenic growth factor like VEGF, or an anti-angiogenic inhibitor)

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or nude mice)

  • Ice-cold syringes and needles (24-gauge)

  • 10% formalin

  • Paraffin and embedding supplies

  • Microtome

  • Anti-CD31 antibody for immunohistochemistry

  • Drabkin's reagent for hemoglobin assay (optional)

Procedure:

  • Preparation of Matrigel Mixture: a. Thaw Matrigel on ice at 4°C overnight. Keep all reagents and equipment cold to prevent premature gelling. b. On ice, mix Matrigel with the test substance and/or cells. A typical injection volume is 0.3-0.5 mL. Include a positive control (e.g., with VEGF) and a negative control (Matrigel alone).[2]

  • Subcutaneous Injection: a. Anesthetize the mice according to approved institutional protocols. b. Using a pre-chilled syringe, inject the Matrigel mixture subcutaneously into the dorsal flank of the mouse. The Matrigel will form a solid plug at body temperature.[24]

  • Plug Excision and Analysis: a. After a predetermined time (typically 7-14 days), euthanize the mice. b. Surgically excise the Matrigel plugs. c. Plugs can be analyzed in two ways: i. Immunohistochemistry for Microvessel Density: Fix the plug in 10% formalin, embed in paraffin, and section. Perform immunohistochemistry using an anti-CD31 antibody to stain endothelial cells. Quantify angiogenesis by counting the number of CD31-positive vessels per high-power field.[20] ii. Hemoglobin Assay: Homogenize the fresh plug and measure the hemoglobin content using Drabkin's reagent. The amount of hemoglobin is proportional to the extent of vascularization.

Conclusion

This compound is a central and validated target in angiogenesis research and therapy. While the intracellular signaling machinery it employs is largely conserved, the upstream regulation, expression levels, and signaling dynamics of the VEGF-A/VEGFR-2 axis are profoundly different in physiological and pathological contexts. The sustained, high-level signaling in the tumor microenvironment drives the formation of abnormal vasculature, creating a critical dependency that can be exploited for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further dissect the nuanced roles of this compound and to develop more effective and selective anti-angiogenic strategies. A deeper quantitative understanding of the differential signaling thresholds and downstream effector activation in normal versus tumor-associated endothelial cells will be key to designing next-generation therapies with improved efficacy and reduced off-target effects.

References

The Core Mechanism of VEGFR-2 Dimerization and Autophosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanisms governing the dimerization and subsequent autophosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a pivotal process in angiogenesis and a key target in oncological and ischemic disease therapies. This document provides a comprehensive overview of the molecular choreography, from ligand binding and conformational changes to the sequential phosphorylation events that trigger downstream signaling cascades.

The Dimerization of this compound: A Multi-Step Process

Vascular Endothelial Growth Factor Receptor-2 (this compound), a member of the receptor tyrosine kinase (RTK) family, is the primary mediator of the physiological effects of VEGF in angiogenesis.[1][2] Its activation is a tightly regulated process initiated by the binding of its cognate ligands, such as VEGF-A, VEGF-C, and VEGF-D.[1][3]

Contrary to earlier models that posited a strictly ligand-induced dimerization, compelling evidence from quantitative Förster resonance energy transfer (FRET) and biochemical analyses has revealed that this compound can exist as pre-formed, unliganded dimers on the cell surface at physiological expression levels.[4][5][6][7] These basal dimers, however, are in an inactive or low-activity state.

The binding of a dimeric VEGF ligand to the second and third immunoglobulin (Ig)-like domains of the this compound extracellular domain (ECD) is the critical event that triggers a significant conformational change within the receptor dimer.[1][3][4] This structural rearrangement involves the transmembrane (TM) domains and is essential for the transition to a fully active signaling complex.[4][6][7] Specifically, ligand binding induces an increase in the spatial separation of the C-termini of the TM domains.[4] Homotypic interactions between the membrane-proximal Ig-like domains D4 and D7 further stabilize the ligand-bound dimer, ensuring the correct positioning of the intracellular kinase domains for subsequent trans-autophosphorylation.[8][9]

The activation of this compound can be conceptualized through a thermodynamic cycle involving monomers (M), dimers (D), ligand-bound monomers (LM), and ligand-bound dimers (LD).[10] There are three primary pathways to achieve an active, ligand-bound dimer:

  • A ligand binds to a pre-formed, unliganded this compound dimer.

  • A ligand binds to a this compound monomer, which then dimerizes with an unliganded monomer.

  • Two ligand-bound monomers dimerize.[10]

The prevalence of each pathway is dependent on the concentration of both the receptor and the ligand.[10]

Quantitative Data on VEGF-VEGFR-2 Binding

Studies have revealed a significant difference in the binding affinity of VEGF for monomeric versus dimeric forms of this compound, highlighting the thermodynamic coupling between ligand binding and receptor dimerization.[10][11][12]

ParameterValueDescriptionReference
Kd (VEGF for monomeric this compound) 10 nMDissociation constant for VEGF binding to monomeric this compound.[10]
Kd (VEGF for dimeric this compound) 230 pMDissociation constant for VEGF binding to dimeric this compound.[10]
Affinity Enhancement 45-foldThe enhancement of VEGF binding affinity for the dimeric form of this compound compared to the monomeric form.[10][11][13]

Autophosphorylation: The Cascade of Kinase Activation

Upon ligand-induced conformational changes and proper alignment of the intracellular kinase domains, this compound undergoes trans-autophosphorylation on specific tyrosine residues.[1][3][8] This process releases the autoinhibitory constraints of the kinase domain and creates docking sites for downstream signaling molecules.

The juxtamembrane domain (JMD) plays a crucial role in autoinhibition. In the inactive state, the JMD interacts with the activation loop (A-loop) of the kinase domain, preventing substrate binding.[8] Ligand-induced dimerization is thought to release this inhibitory interaction, allowing for the phosphorylation of key tyrosine residues within the A-loop, namely Tyr1054 and Tyr1059.[8][14] The phosphorylation of these two residues is required for the full activation of the receptor's kinase activity.[14]

Following the initial activation, a cascade of phosphorylation events occurs at multiple tyrosine residues within the juxtamembrane domain, the kinase insert domain (KID), and the C-terminal tail.[1][3] Each phosphorylated tyrosine serves as a specific recognition site for Src homology 2 (SH2) domain-containing proteins, thereby initiating distinct downstream signaling pathways.[15]

Key Autophosphorylation Sites and Their Downstream Effectors
Phosphorylation SiteLocationKey Downstream Effectors/PathwaysCellular ResponseReference
Tyr801 Juxtamembrane DomainPLCγ-PKC, PI3K/Akt, eNOSCell permeability and proliferation[1][3][15][16]
Tyr951 Kinase Insert DomainTSAd, c-Src, PI3K/AktEndothelial cell migration, survival, and permeability[1][3][16]
Tyr1054 & Tyr1059 Activation Loop-Increased this compound kinase activity[1][3][8][17]
Tyr1175 C-Terminal TailPLCγ, PI3K/Akt, SHB-FAK-paxillinCell proliferation, migration, and permeability[1][3][15][16][18][19]
Tyr1214 C-Terminal TailNCK, p38 MAPKCell migration and actin remodeling[1][3][15][18]

Visualizing the Mechanism

This compound Dimerization and Activation Pathway

VEGFR2_Dimerization_Activation cluster_membrane Plasma Membrane M1 This compound Monomer D_unliganded Unliganded This compound Dimer (Inactive) M1->D_unliganded Dimerization LM1 Ligand-Bound Monomer M1->LM1 M2 This compound Monomer M2->D_unliganded LM2 Ligand-Bound Monomer M2->LM2 LD_active Active Ligand-Bound This compound Dimer M2->LD_active D_unliganded->LD_active Conformational Change LM1->LD_active Dimerization with Unliganded Monomer LM1->LD_active Dimerization of Ligand-Bound Monomers LM2->LD_active Autophosphorylation Trans-Autophosphorylation LD_active->Autophosphorylation Initiates VEGF VEGF (Ligand Dimer) VEGF->M1 Binding VEGF->M2 Binding VEGF->D_unliganded Binding VEGFR2_Signaling cluster_receptor Active this compound Dimer cluster_pathways Downstream Signaling Pathways cluster_responses Cellular Responses pY801 pY801 PLCg PLCγ pY801->PLCg PI3K PI3K pY801->PI3K pY951 pY951 TSAd TSAd pY951->TSAd pY1054_1059 pY1054/pY1059 (Activation Loop) pY1054_1059->pY801 Enhances Kinase Activity pY1054_1059->pY951 Enhances Kinase Activity pY1175 pY1175 pY1054_1059->pY1175 Enhances Kinase Activity pY1214 pY1214 pY1054_1059->pY1214 Enhances Kinase Activity pY1175->PLCg pY1175->PI3K NCK NCK pY1214->NCK PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src Src TSAd->Src Src->PI3K p38 p38 MAPK NCK->p38 Migration Migration p38->Migration Akt->Migration Survival Survival Akt->Survival Proliferation Proliferation PKC->Proliferation Permeability Permeability PKC->Permeability

References

VEGFR-2 Signaling in Response to Different VEGF Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Vascular Endothelial Growth Factor-A (VEGF-A) is the principal regulator of angiogenesis, the formation of new blood vessels.[1] Its activity is primarily mediated through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK) expressed on endothelial cells.[2][3] The complexity of VEGF-A signaling arises from the existence of multiple isoforms, generated by alternative splicing of the VEGFA gene.[4] These isoforms, while all binding to this compound, elicit distinct and sometimes opposing biological responses, ranging from potent angiogenesis and vascular permeability to vessel maturation or even inhibition of angiogenesis.[5][6]

Understanding the nuanced differences in how each VEGF-A isoform engages and activates this compound is critical for developing more effective and specific pro- or anti-angiogenic therapies. This technical guide provides an in-depth examination of the molecular pharmacology of major VEGF-A isoforms at this compound, detailing their binding kinetics, the specific downstream signaling pathways they activate, and the cellular responses they provoke. It includes summaries of quantitative data, detailed experimental protocols for studying these interactions, and visual diagrams of the key pathways and workflows.

The Key Players: VEGF-A Isoforms and the this compound Receptor Complex

The biological activity of VEGF-A is determined by the specific isoform composition in a given tissue. These isoforms differ in their length, bioavailability, and ability to interact with essential co-receptors.[2][4]

  • VEGF-A Isoforms : Generated by alternative splicing, isoforms are named by their amino acid count (e.g., VEGF₁₂, VEGF₁₆₅).[4] Their key distinction lies in the inclusion or exclusion of exons 6 and 7, which encode for heparin-binding domains and a binding site for the co-receptor Neuropilin-1 (NRP1).[1][7]

    • VEGF₁₂₁ : Lacks heparin-binding domains, making it freely diffusible. It does not bind to NRP1.[2][8]

    • VEGF₁₆₅ : The most abundant and studied isoform, it contains a heparin-binding domain, allowing it to interact with the extracellular matrix (ECM), and a binding site for NRP1.[2][7]

    • VEGF₁₈₉ : Strongly binds to the ECM and heparin, making it less diffusible than VEGF₁₆₅.[7][9]

    • VEGFₓₓₓa vs. VEGFₓₓₓb Isoforms : An additional layer of complexity comes from alternative splicing at exon 8. Splicing to the proximal site (exon 8a) produces the canonical "pro-angiogenic" VEGFₓₓₓa isoforms. Splicing to a distal site (exon 8b) generates "anti-angiogenic" VEGFₓₓₓb isoforms, such as VEGF₁₆₅b, which have been shown to inhibit endothelial cell proliferation and migration.[2][10]

  • This compound (KDR/Flk-1) : The primary signaling receptor for VEGF-A.[2] It is a large transmembrane protein consisting of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular domain with a split tyrosine kinase domain.[2][11] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues, which serve as docking sites for downstream signaling molecules.[12][13]

  • Co-Receptors :

    • Neuropilin-1 (NRP1) : A transmembrane glycoprotein (B1211001) that acts as a co-receptor for VEGF₁₆₅, but not VEGF₁₂₁.[14][15] NRP1 enhances the binding of VEGF₁₆₅ to this compound and significantly modulates downstream signaling, trafficking, and biological output.[2][15]

    • Heparan Sulfate Proteoglycans (HSPGs) : Located in the ECM, HSPGs bind to isoforms like VEGF₁₆₅ and VEGF₁₈₉, creating a localized reservoir of the growth factor and presenting it to the cell surface receptors.[14]

Quantitative Data Presentation: Isoform-Specific Interactions

The distinct biological effects of VEGF isoforms are rooted in quantitative differences in their binding affinities and their capacity to activate downstream signaling pathways. Although most isoforms bind directly to this compound with similar affinities, their interactions with co-receptors dramatically alter the overall signaling complex.[2][16]

Table 1: Binding Affinities of Human VEGF-A Isoforms to this compound and NRP1

Ligand Receptor/Co-Receptor Method Kd (Dissociation Constant) Reference
VEGF₁₆₅a This compound SPR 8.6 ± 0.5 nM [17]
VEGF₁₆₅a This compound Radioligand Assay 0.15 nM [18]
VEGF₁₂₁a This compound Radioligand Assay 0.20 nM [2]
VEGF₁₄₅a This compound Radioligand Assay 1.02 nM [18]
VEGF₁₈₉a This compound Radioligand Assay 1.82 nM [18]
VEGF₁₆₅a NRP1 Radioligand Assay < 3 nM [2]
VEGF₁₂₁a NRP1 - No Binding [2]

(SPR: Surface Plasmon Resonance)

Table 2: Quantitative Comparison of Downstream Signaling and Cellular Responses

Response Metric VEGF₁₂₁a VEGF₁₄₅a VEGF₁₆₅a (Reference) VEGF₁₆₅b Reference
This compound Phosphorylation (pY1175) Lower than VEGF₁₆₅a Comparable to VEGF₁₆₅a 100% Reduced vs. VEGF₁₆₅a [2][19]
ERK Phosphorylation Lower than VEGF₁₆₅a Not specified 100% Reduced vs. VEGF₁₆₅a [2][5]
Akt Phosphorylation Not specified Not specified 100% Reduced vs. VEGF₁₆₅a [2]
This compound Ubiquitylation ~2.0-fold increase ~1.5-fold increase ~3.5-fold increase (Maximal) Not specified [19][20]
This compound Proteolysis Significant increase Lower than VEGF₁₂₁a ~2.5-fold increase (Maximal) Not specified [19][20]
Endothelial Cell Proliferation Partial Agonist (Reduced Max) Partial Agonist 100% (Full Agonist) Inhibitory [2]

| Vascular Permeability | Potent Inducer | Not specified | Potent Inducer | Not specified |[5] |

Visualization of Differential Signaling Pathways

The binding of different VEGF-A isoforms to the this compound complex initiates distinct intracellular signaling cascades. These differences are largely attributed to the presence or absence of co-receptor engagement, which alters the stability, trafficking, and phosphorylation profile of the activated receptor.

Core this compound Signaling Cascade

Upon ligand binding and dimerization, this compound becomes autophosphorylated on key tyrosine residues (e.g., Y1175, Y1214).[19] This initiates several major downstream pathways crucial for angiogenesis.[21][22] The PLCγ-PKC-MAPK pathway is critical for cell proliferation, while the PI3K-Akt pathway is a primary regulator of endothelial cell survival.[12][22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response VEGF VEGF-A VEGFR2 This compound Dimer VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR2 (pY1175) VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Migration Migration pVEGFR2->Migration Permeability Permeability pVEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Core this compound signaling pathways. (Max Width: 760px)
Isoform-Specific Signaling: VEGF₁₆₅ vs. VEGF₁₂₁

The differential signaling between VEGF₁₆₅ and VEGF₁₂₁ provides a clear example of how co-receptor binding dictates cellular outcomes. VEGF₁₆₅ engages both this compound and NRP1, forming a stable ternary complex that potently activates the MEK/ERK pathway for proliferation.[2][5] In contrast, VEGF₁₂₁, which cannot bind NRP1, shows weaker activation of this pathway but can induce strong, rapid activation of the Src pathway, which is heavily implicated in vascular permeability.[5]

G cluster_165 VEGF₁₆₅ Signaling cluster_121 VEGF₁₂₁ Signaling VEGF165 VEGF₁₆₅ NRP1 NRP1 VEGF165->NRP1 VEGFR2_165 This compound VEGF165->VEGFR2_165 NRP1->VEGFR2_165 potentiates ERK_165 MEK/ERK VEGFR2_165->ERK_165 Strong Activation Prolif_165 Proliferation (Strong) ERK_165->Prolif_165 VEGF121 VEGF₁₂₁ VEGFR2_121 This compound VEGF121->VEGFR2_121 Src_121 Src VEGFR2_121->Src_121 Rapid Activation ERK_121 MEK/ERK VEGFR2_121->ERK_121 Weak Activation Perm_121 Permeability (Strong) Src_121->Perm_121 Prolif_121 Proliferation (Weak) ERK_121->Prolif_121

Caption: Differential signaling by VEGF₁₆₅ and VEGF₁₂₁. (Max Width: 760px)
Receptor Trafficking and Proteolysis

VEGF-A isoforms also program distinct patterns of this compound internalization and subsequent trafficking.[19] VEGF₁₆₅ stimulation leads to the highest levels of this compound ubiquitylation, a process that marks the receptor for proteolysis and degradation.[19][20] This suggests that while VEGF₁₆₅ is a potent activator, it also triggers a robust negative feedback mechanism to terminate the signal. In contrast, isoforms like VEGF₁₂₁ cause less ubiquitylation and proteolysis, which may lead to a different duration and spatial localization of signaling from endosomal compartments.[2][19]

Detailed Experimental Protocols

Investigating the isoform-specific effects on this compound signaling requires a suite of robust molecular and cellular assays. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot Analysis of this compound and Downstream Kinase Phosphorylation

This protocol is used to qualitatively and semi-quantitatively measure the phosphorylation status of this compound, ERK1/2, and Akt in response to stimulation by different VEGF isoforms.[12][23]

Workflow Diagram: Western Blot for Phospho-Protein Analysis

Caption: Experimental workflow for Western Blot analysis. (Max Width: 760px)

Methodology:

  • Cell Culture and Serum Starvation : Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce basal receptor activation.[3][24]

  • VEGF Stimulation : Treat cells with specific concentrations of different VEGF-A isoforms (e.g., 1.25 nM of VEGF₁₆₅a, VEGF₁₂₁a) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[19][24]

  • Cell Lysis : Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[23]

  • Protein Quantification : Scrape and collect cell lysates. Determine the protein concentration of each sample using a BCA protein assay to ensure equal loading.[23]

  • SDS-PAGE and Protein Transfer : Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pVEGFR2 Tyr1175, anti-pERK1/2, anti-pAkt).

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis : Detect protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. To normalize, strip the membrane and re-probe with antibodies for total VEGFR2, total ERK, and a loading control like GAPDH. Quantify band intensities using densitometry software.[12]

Protocol 2: ELISA for Quantitative Measurement of this compound Phosphorylation

An Enzyme-Linked Immunosorbent Assay (ELISA) provides a high-throughput and quantitative alternative to Western blotting for measuring receptor phosphorylation.[12]

Methodology:

  • Cell Seeding and Treatment : Seed endothelial cells in a 96-well plate and grow to confluency. Serum starve and stimulate with VEGF isoforms as described in the Western Blot protocol.

  • Lysis : Lyse the cells directly in the wells using the lysis buffer provided with a commercial sandwich ELISA kit (e.g., for phospho-VEGFR2 Y1175).

  • ELISA Procedure :

    • Add cell lysates to wells of a microplate pre-coated with a capture antibody (e.g., anti-total VEGFR2).

    • Incubate to allow the receptor to bind. Wash away unbound material.

    • Add a detection antibody that specifically recognizes the phosphorylated tyrosine residue (e.g., anti-pVEGFR2 Y1175) conjugated to an enzyme like HRP.

    • Wash the wells and add the enzyme substrate.

    • Stop the reaction and measure the absorbance or fluorescence using a microplate reader.[25]

  • Data Analysis : Generate a standard curve using provided standards. Calculate the concentration of phosphorylated this compound in each sample relative to the total protein concentration or cell number.

Protocol 3: Endothelial Cell Proliferation Assay (MTT or Resazurin-based)

This assay measures the mitogenic activity of different VEGF isoforms by quantifying metabolically active, viable cells.[3]

Methodology:

  • Cell Seeding : Seed endothelial cells at a low density in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation and Treatment : Starve the cells in low-serum media for 4-6 hours. Treat the cells with serial dilutions of each VEGF isoform and incubate for 48-72 hours.[3]

  • Viability Measurement :

    • Add a metabolic reagent like MTT or Resazurin to each well and incubate for 2-4 hours. Viable cells will convert the reagent into a colored formazan (B1609692) product (MTT) or a fluorescent product (Resazurin).

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.[3]

  • Data Analysis : Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell proliferation relative to an unstimulated control. Plot dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of each isoform.

Conclusion and Implications for Drug Development

The signaling output from the VEGF-A/VEGFR-2 axis is not a monolithic "on/off" switch. It is a highly sophisticated system where different VEGF-A isoforms act as distinct rheostats, fine-tuning biological outcomes. The key determinants of isoform-specific signaling are not simply their binding affinity for this compound, but a complex interplay between:

  • Co-receptor Engagement : The ability of isoforms like VEGF₁₆₅ to bind NRP1 is a major factor in potentiating pro-angiogenic signaling.[2]

  • Bioavailability : The interaction of heparin-binding isoforms with the ECM creates spatial gradients and localized signaling zones.[26][27]

  • Receptor Trafficking : Each isoform dictates a unique fate for the internalized receptor, controlling the duration and location of downstream signal propagation.[19]

  • Pathway Biasing : Isoforms can preferentially activate certain downstream pathways over others (e.g., ERK vs. Src), leading to different cellular responses (proliferation vs. permeability).[5]

For drug development professionals, these distinctions are paramount. Broadly targeting all VEGF-A isoforms, as with current therapies like bevacizumab, may have unintended consequences by neutralizing both pro- and anti-angiogenic isoforms.[10] A deeper understanding of these pathways opens the door for more refined therapeutic strategies, such as developing agents that selectively inhibit the interaction between VEGF₁₆₅ and NRP1, or designing therapies that shift the splicing balance from pro-angiogenic 'a' isoforms to anti-angiogenic 'b' isoforms.[10] Such approaches promise to yield more targeted and effective treatments for a range of angiogenesis-dependent diseases.

References

Methodological & Application

Application Notes and Protocols for VEGFR-2 Immunohistochemistry in Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in formalin-fixed, paraffin-embedded (FFPE) tissues. This document includes a comprehensive experimental protocol, quantitative data for key reagents, and diagrams illustrating the experimental workflow and the this compound signaling pathway.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (this compound), also known as Kinase Insert Domain Receptor (KDR) or CD309, is a type III receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] It is the main mediator of VEGF-induced endothelial cell proliferation, survival, migration, and tubular morphogenesis.[1] Dysregulation of the this compound signaling pathway is implicated in various pathologies, including cancer, where it is a key target for anti-angiogenic therapies. Immunohistochemistry is a powerful technique to visualize this compound expression and localization within the tissue microenvironment, providing valuable insights for both basic research and clinical drug development.

This compound Signaling Pathway

VEGF-A binding to this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[2] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[2][3][4][5]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF-A VEGF-A This compound This compound VEGF-A->this compound Binds PLCg PLCγ This compound->PLCg Activates PI3K PI3K This compound->PI3K Activates Src Src This compound->Src Activates Permeability Vascular Permeability This compound->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Migration Migration FAK->Migration Proliferation Proliferation MAPK->Proliferation

Caption: this compound signaling pathway initiated by VEGF-A binding.

Experimental Protocol: this compound Immunohistochemistry

This protocol provides a general guideline for this compound staining in FFPE tissues. Optimization may be required for specific antibodies and tissue types.

I. Deparaffinization and Rehydration
  • Place slides in a slide holder.

  • Immerse in Xylene: 3 changes for 5 minutes each.[6]

  • Immerse in 100% Ethanol (B145695): 2 changes for 5 minutes each.[6]

  • Immerse in 95% Ethanol: 2 changes for 5 minutes each.[6]

  • Immerse in 70% Ethanol: 1 change for 5 minutes.[6]

  • Rinse in deionized water: 2 changes for 5 minutes each.[6]

II. Antigen Retrieval

Heat-Induced Epitope Retrieval (HIER) is the most common method for this compound.

  • Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).[6][7]

  • Heat the solution to a sub-boiling temperature (95-100°C) for 10-20 minutes using a microwave, pressure cooker, or water bath.[8][9]

  • Allow the slides to cool to room temperature in the buffer for at least 20-30 minutes.[6]

  • Rinse the slides in deionized water.[6]

III. Staining Procedure
  • Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.[8] Rinse with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Incubate sections with a blocking buffer (e.g., 5-10% normal goat serum in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.[7][10]

  • Primary Antibody Incubation: Dilute the primary anti-VEGFR-2 antibody in the blocking buffer. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[6][7]

  • Secondary Antibody Incubation: Rinse the slides with wash buffer (3 changes for 5 minutes each). Incubate with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[7][10]

  • Detection: Rinse the slides with wash buffer (3 changes for 5 minutes each).

    • If using an avidin-biotin complex (ABC) method, incubate with ABC reagent for 30 minutes.[6]

    • Apply the chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), and monitor for color development (typically 1-10 minutes).[6][11]

  • Counterstaining: Rinse the slides in deionized water to stop the reaction. Counterstain with Hematoxylin for 1-5 minutes to stain the cell nuclei.[6]

  • Dehydration and Mounting:

    • Rinse with tap water.

    • Dehydrate the sections through graded ethanol washes (e.g., 70%, 95%, 100%).[6]

    • Clear in xylene and mount with a permanent mounting medium.[6]

Experimental Workflow

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization (Xylene & Ethanol Series) start->deparaffinization rehydration Rehydration (Ethanol Series & Water) deparaffinization->rehydration antigen_retrieval Antigen Retrieval (Heat-Induced, Citrate Buffer pH 6.0) rehydration->antigen_retrieval peroxidase_block Peroxidase Block (3% H2O2) antigen_retrieval->peroxidase_block blocking Blocking (Normal Serum) peroxidase_block->blocking primary_ab Primary Antibody Incubation (Anti-VEGFR-2, 4°C Overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting (Ethanol, Xylene, Mountant) counterstain->dehydration_mounting analysis Microscopic Analysis dehydration_mounting->analysis

Caption: Immunohistochemistry workflow for this compound in FFPE tissues.

Quantitative Data

The following tables summarize typical concentrations and incubation times for key steps in the this compound IHC protocol. Note that these are starting points and may require optimization for your specific experimental conditions.

Table 1: Reagent Concentrations

ReagentConcentration/Dilution
Primary Antibody (Anti-VEGFR-2) 1:50 - 1:200 or 1 µg/mL[1][6][7]
Antigen Retrieval Buffer 10 mM Sodium Citrate, pH 6.0[6][7]
Peroxidase Block 3% Hydrogen Peroxide in Methanol[8]
Blocking Buffer 5-10% Normal Serum (host of secondary Ab)[7]
Wash Buffer PBS with 0.05% Tween 20

Table 2: Incubation Times and Temperatures

StepDurationTemperature
Antigen Retrieval (Heat) 10 - 20 minutes95-100°C[9]
Peroxidase Block 10 - 30 minutesRoom Temperature[6]
Blocking 30 - 60 minutesRoom Temperature[10]
Primary Antibody Overnight4°C[6][7]
Secondary Antibody 30 - 60 minutesRoom Temperature[7][10]
DAB Detection 1 - 10 minutes (monitor)Room Temperature[6]
Counterstaining 1 - 5 minutesRoom Temperature[6]

Troubleshooting and Considerations

  • Antibody Selection: Use an antibody validated for IHC on paraffin-embedded tissues. Both monoclonal and polyclonal antibodies are available.[12][13][14]

  • Antigen Retrieval Optimization: The duration and pH of the antigen retrieval step are critical and may need to be optimized for different tissues and fixation methods.[15]

  • Controls: Always include a negative control (omitting the primary antibody) and a positive control (a tissue known to express this compound) to ensure the specificity of the staining.

  • Non-specific Staining: Inadequate blocking or inappropriate antibody concentrations can lead to high background staining. Ensure all rinsing steps are thorough.

  • Weak or No Staining: This could be due to improper antigen retrieval, inactive primary antibody, or low expression of the target protein.

By following this detailed protocol and considering the provided quantitative data and diagrams, researchers can achieve reliable and reproducible immunohistochemical staining of this compound in paraffin-embedded tissues, facilitating further investigation into its role in health and disease.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated VEGFR-2 Gene Knockout in Human Umbilical Vein Endothelial Cells (HUVECs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] It is a receptor tyrosine kinase predominantly expressed on endothelial cells.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor-A (VEGF-A), this compound dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[1][2] These signaling pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which is important for cell survival.[2][3] Given its central role in angiogenesis, this compound is a critical target for anti-angiogenic therapies in various diseases, including cancer and neovascular age-related macular degeneration.[3][4]

The CRISPR/Cas9 system offers a powerful and precise tool for genome editing, enabling the targeted knockout of genes like this compound. This technology allows for the investigation of gene function and the development of novel therapeutic strategies. These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of the this compound gene in Human Umbilical Vein Endothelial Cells (HUVECs), a widely used in vitro model for studying angiogenesis.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

The binding of VEGF-A to this compound triggers a series of intracellular signaling events crucial for angiogenesis. The following diagram illustrates the major downstream pathways activated by this compound.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 This compound VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175/pY1214 Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf MEK MEK Raf->MEK MAPK MAPK (Erk) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation PKC->Raf

Caption: this compound signaling cascade in endothelial cells.

Experimental Workflow for this compound Knockout in HUVECs

The overall workflow for generating and validating this compound knockout HUVECs is depicted in the following diagram.

Experimental_Workflow cluster_design Phase 1: sgRNA Design & Vector Construction cluster_production Phase 2: Lentivirus Production cluster_transduction Phase 3: HUVEC Transduction & Selection cluster_validation Phase 4: Knockout Validation cluster_functional Phase 5: Functional Assays sgRNA_design sgRNA Design for this compound vector_cloning Cloning into Lentiviral Vector (e.g., lentiCRISPRv2) sgRNA_design->vector_cloning hek_transfection HEK293T Transfection with Lentiviral Plasmids virus_harvest Lentivirus Harvest & Concentration hek_transfection->virus_harvest huvec_transduction HUVEC Transduction with Lentivirus selection Puromycin (B1679871) Selection huvec_transduction->selection genomic_dna Genomic DNA Extraction selection->genomic_dna western_blot Western Blot for this compound Protein selection->western_blot sanger_sequencing Sanger Sequencing / Surveyor Assay genomic_dna->sanger_sequencing proliferation_assay Proliferation Assay (e.g., MTT) western_blot->proliferation_assay migration_assay Migration Assay (e.g., Wound Healing) western_blot->migration_assay tube_formation_assay Tube Formation Assay western_blot->tube_formation_assay

Caption: Workflow for CRISPR/Cas9-mediated this compound knockout.

Experimental Protocols

sgRNA Design and Lentiviral Vector Construction

Objective: To design and clone sgRNAs targeting the human this compound gene into a lentiviral vector expressing Cas9.

Materials:

  • sgRNA design tool (e.g., --INVALID-LINK--)

  • lentiCRISPRv2 vector (Addgene plasmid #52961) or similar

  • Oligonucleotides for sgRNA

  • BsmBI restriction enzyme

  • T4 DNA ligase

  • Stellar competent E. coli

Protocol:

  • sgRNA Design:

    • Input the coding sequence of human this compound (KDR; NM_002253.2) into an sgRNA design tool.

    • Select 2-4 target sequences with low off-target scores. Target sequences should be in the early exons to ensure a functional knockout. For example, target sequences in exon 2 or exon 18 have been previously reported.[4][5]

    • Design forward and reverse oligonucleotides for each sgRNA sequence with appropriate overhangs for cloning into the lentiCRISPRv2 vector.

  • Oligo Annealing:

    • Resuspend forward and reverse oligos to 100 µM in annealing buffer (10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA).

    • Mix 1 µl of each oligo with 1 µl of 10x T4 DNA Ligase Buffer and 7 µl of nuclease-free water.

    • Anneal in a thermocycler: 95°C for 5 min, then ramp down to 25°C at 5°C/min.

  • Vector Digestion and Ligation:

    • Digest 1 µg of the lentiCRISPRv2 vector with BsmBI.

    • Dephosphorylate the digested vector using Calf Intestinal Phosphatase (CIP).

    • Ligate the annealed oligos into the digested and dephosphorylated vector using T4 DNA ligase at a 3:1 insert-to-vector molar ratio.

  • Transformation and Verification:

    • Transform the ligation product into Stellar competent E. coli.

    • Plate on LB agar (B569324) plates containing ampicillin.

    • Pick colonies, perform minipreps, and verify the correct insertion by Sanger sequencing.

Lentivirus Production and Transduction of HUVECs

Objective: To produce lentiviral particles and transduce HUVECs.

Materials:

  • HEK293T cells

  • Lentiviral packaging (e.g., pCMVΔR8.91) and envelope (e.g., pMD2.G) plasmids

  • Transfection reagent (e.g., Genejuice, Lipofectamine)

  • HUVECs (passage 3-5)

  • Endothelial Growth Medium (EGM)

  • Polybrene

  • Puromycin

Protocol:

  • Lentivirus Production:

    • Plate HEK293T cells to be 80-90% confluent on the day of transfection.[6]

    • Co-transfect HEK293T cells with the lentiCRISPRv2-VEGFR2-sgRNA plasmid, a packaging plasmid, and an envelope plasmid.[7][8]

    • Change the medium 24 hours post-transfection.[7]

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.[7]

    • Concentrate the virus using centrifugal filters if necessary.[7]

  • HUVEC Transduction:

    • Plate HUVECs in a 6-well plate.

    • When cells reach 50-70% confluency, replace the medium with fresh EGM containing the lentiviral supernatant and polybrene (final concentration 4-8 µg/ml).

    • Incubate for 6-24 hours, then replace the virus-containing medium with fresh EGM.[6]

  • Selection of Transduced Cells:

    • 24-48 hours post-transduction, add puromycin to the culture medium at a pre-determined optimal concentration (e.g., 1-2 µg/ml) to select for transduced cells.[6]

    • Maintain selection for 3-5 days until non-transduced control cells are completely eliminated.[6]

Validation of this compound Knockout

Objective: To confirm the successful knockout of the this compound gene at the genomic and protein levels.

Protocols:

  • Genomic DNA Analysis (Surveyor Assay or Sanger Sequencing):

    • Extract genomic DNA from the this compound knockout and control HUVEC populations.

    • Amplify the genomic region targeted by the sgRNA using PCR.

    • Analyze the PCR product for insertions or deletions (indels) using a Surveyor nuclease assay or by direct Sanger sequencing of the PCR product.[5]

  • Western Blot Analysis:

    • Lyse this compound knockout and control HUVECs and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against this compound and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands. A significant reduction or absence of the this compound band in the knockout cells confirms successful protein depletion.[4][5]

Functional Assays

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound knockout on HUVEC proliferation.

Protocol:

  • Seed an equal number of this compound knockout and control HUVECs in a 96-well plate.

  • After 24-48 hours, add MTT solution to each well and incubate for 4 hours.

  • Add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm. A decrease in absorbance in the knockout cells compared to the control indicates reduced proliferation.

Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the impact of this compound knockout on HUVEC migration.

Protocol:

  • Grow this compound knockout and control HUVECs to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Incubate the cells in fresh medium, with or without VEGF stimulation (e.g., 25 ng/mL).[9][10]

  • Capture images of the wound at 0 and 24 hours.

  • Measure the wound area at both time points to quantify cell migration. Slower wound closure in the knockout cells indicates impaired migration.[9]

Tube Formation Assay

Objective: To determine the effect of this compound knockout on the ability of HUVECs to form capillary-like structures.

Protocol:

  • Coat a 96-well plate with Matrigel or a similar basement membrane extract and allow it to polymerize at 37°C.[4][11]

  • Seed an equal number of this compound knockout and control HUVECs onto the Matrigel-coated wells in the presence or absence of VEGF (e.g., 20 ng/mL).[4]

  • Incubate for 6-12 hours.

  • Capture images of the tube-like structures using a microscope.

  • Quantify angiogenesis by measuring parameters such as the total tube length and the number of branch points. A reduction in these parameters in the knockout cells indicates impaired tube formation.[11]

Data Presentation

Table 1: Summary of Expected Quantitative Data from this compound Knockout Experiments
AssayParameter MeasuredControl HUVECsThis compound KO HUVECsExpected OutcomeReference
Knockout Validation
Western BlotThis compound Protein Expression100%<20%Significant reduction[4]
Functional Assays
Proliferation AssayCell Viability (OD 570nm)BaselineDecreasedReduced proliferation[4]
Migration AssayWound Closure (%)~90-100%<40%Impaired migration[9][10]
Tube Formation AssayTotal Tube Length (arbitrary units)HighLowInhibited tube formation[4][12]
Number of Branch PointsHighLowReduced branching[11]

Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and the efficiency of the this compound knockout.

Troubleshooting

IssuePossible CauseSuggested Solution
Low lentiviral titer Suboptimal HEK293T cell health or transfection efficiency.Ensure HEK293T cells are healthy and at the correct confluency. Optimize the DNA-to-transfection reagent ratio.
Low transduction efficiency in HUVECs Low viral titer; suboptimal polybrene concentration.Concentrate the viral supernatant. Titrate the polybrene concentration to find the optimal balance between efficiency and toxicity.[7]
HUVEC growth arrest post-transduction Lentiviral toxicity; off-target effects of CRISPR/Cas9.Optimize the multiplicity of infection (MOI) to reduce viral load.[7] Validate sgRNA specificity to minimize off-target effects.
Incomplete gene knockout Inefficient sgRNA; poor Cas9 expression.Test multiple sgRNA sequences to find the most effective one.[4] Ensure high expression of Cas9 from the lentiviral vector.
High variability in functional assays Inconsistent cell numbers; passage number of HUVECs.Use a cell counter for accurate seeding. Use HUVECs at a consistent and low passage number (e.g., P3-P6).

By following these detailed protocols and application notes, researchers can effectively utilize the CRISPR/Cas9 system to knock out the this compound gene in HUVECs and investigate the functional consequences, thereby advancing our understanding of angiogenesis and aiding in the development of novel therapeutics.

References

Application Notes and Protocols for Developing a Stable Cell Line Overexpressing VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Upon binding to its ligand, VEGF-A, this compound undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability. Dysregulation of this compound signaling is a hallmark of numerous pathologies, particularly cancer, where it fuels tumor angiogenesis. Consequently, cell lines that stably overexpress this compound are invaluable tools for studying the intricacies of VEGF signaling, for screening potential therapeutic inhibitors, and for overall drug development in the oncology space.

These application notes provide a comprehensive guide to generating and validating a stable cell line overexpressing human this compound. The protocols herein detail the essential steps from vector construction and lentiviral transduction to clone selection and functional characterization.

Core Methodologies

The generation of a stable cell line is a multi-step process that begins with the introduction of the gene of interest into a host cell line. For robust and efficient gene delivery, particularly in hard-to-transfect cells, lentiviral transduction is a preferred method. This approach ensures the stable integration of the transgene into the host cell's genome, leading to long-term, heritable expression. Following transduction, a selection strategy is employed to eliminate non-transduced cells, typically through the use of an antibiotic resistance marker co-expressed with the gene of interest. Finally, individual clones are isolated, expanded, and rigorously validated for transgene expression and function.

Experimental Workflow

The overall workflow for developing a this compound overexpressing stable cell line is depicted below.

G cluster_0 Phase 1: Vector Preparation cluster_1 Phase 2: Cell Line Generation cluster_2 Phase 3: Clone Selection & Validation A This compound cDNA Acquisition B Cloning into Lentiviral Transfer Plasmid A->B C Plasmid DNA Preparation and Sequencing B->C D Lentivirus Production in Packaging Cells (e.g., HEK293T) C->D E Transduction of Target Cell Line (e.g., HEK293) D->E F Antibiotic Selection of Transduced Cells E->F G Single Cell Cloning by Limiting Dilution F->G H Clone Expansion G->H I Screening for this compound Expression (Western Blot, Flow Cytometry) H->I J Functional Validation (Proliferation, Tube Formation Assays) I->J K Cryopreservation of Validated Clones J->K

Caption: Experimental workflow for generating a stable this compound overexpressing cell line.

Experimental Protocols

Protocol 1: Lentiviral Vector Construction
  • This compound cDNA Acquisition: Obtain the full-length human KDR (this compound) cDNA. This can be acquired from a commercial vendor or amplified by RT-PCR from a suitable cell line (e.g., HUVECs).

  • Cloning into Transfer Plasmid: Subclone the this compound cDNA into a third-generation lentiviral transfer plasmid. The plasmid should contain a strong constitutive promoter (e.g., CMV or EF1α) driving the expression of this compound and a selectable marker, such as puromycin (B1679871) or neomycin resistance, for later selection of transduced cells.

  • Plasmid Preparation and Sequencing: Prepare a high-purity, endotoxin-free preparation of the lentiviral transfer plasmid. Verify the integrity and sequence of the this compound insert by Sanger sequencing.

Protocol 2: Lentivirus Production and Transduction
  • Cell Seeding: Day 1, seed HEK293T cells (a common packaging cell line) in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Transfection: Day 2, co-transfect the HEK293T cells with the this compound transfer plasmid and the lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Collection: Day 4 and 5, collect the supernatant containing the lentiviral particles. The supernatant can be filtered through a 0.45 µm filter to remove cellular debris.

  • Transduction of Target Cells: Seed the target host cell line (e.g., HEK293 or a relevant cancer cell line with low endogenous this compound expression) in a 6-well plate. Once the cells reach 50-60% confluency, replace the medium with fresh medium containing the collected lentiviral supernatant and a polybrene solution (final concentration of 8 µg/mL) to enhance transduction efficiency.

  • Incubation: Incubate the cells with the virus for 24-48 hours.

Protocol 3: Selection of Stable Clones
  • Antibiotic Selection: 48 hours post-transduction, begin the selection process by replacing the medium with fresh medium containing the appropriate antibiotic (e.g., puromycin at a pre-determined optimal concentration).

  • Expansion of Polyclonal Population: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until the non-transduced control cells have all died. The remaining cells constitute a polyclonal population of this compound overexpressing cells.

  • Single-Cell Cloning: To obtain a monoclonal cell line, perform single-cell cloning by limiting dilution. Seed the polyclonal cells in a 96-well plate at a density of 0.5-1 cell per well.

  • Clone Expansion: Monitor the wells for the growth of single colonies. Once colonies are visible, expand the monoclonal populations by transferring them to progressively larger culture vessels.

Validation of this compound Overexpression and Function

This compound Signaling Pathway

The binding of VEGF-A to this compound triggers a complex signaling cascade that is central to angiogenesis. Key downstream pathways include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[1]

G VEGFA VEGF-A VEGFR2 This compound Dimerization & Autophosphorylation VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified this compound signaling pathway.
Protocol 4: Western Blot Analysis of this compound Expression

  • Cell Lysis: Lyse the parental and this compound overexpressing cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for human this compound. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an ECL substrate.

Table 1: Representative Western Blot Densitometry Data

Cell LineRelative this compound Expression (normalized to loading control)
Parental Cell Line1.0
This compound Clone 115.2
This compound Clone 221.5
This compound Clone 318.9
Protocol 5: Flow Cytometry for Surface this compound Expression
  • Cell Preparation: Harvest the cells and resuspend them in FACS buffer.

  • Staining: Incubate the cells with a PE-conjugated anti-human this compound antibody or an isotype control antibody.

  • Analysis: Analyze the stained cells using a flow cytometer. The this compound overexpressing cells should show a significant shift in fluorescence intensity compared to the parental cells and the isotype control.

Table 2: Representative Flow Cytometry Data

Cell LineMean Fluorescence Intensity (MFI)
Parental Cell Line (Isotype Control)15
Parental Cell Line (this compound)45
This compound Stable Cell Line (Isotype Control)20
This compound Stable Cell Line (this compound)850
Protocol 6: VEGF-A-Induced Cell Proliferation Assay
  • Cell Seeding: Seed the parental and this compound overexpressing cells in a 96-well plate at a low density.

  • Serum Starvation: After 24 hours, serum-starve the cells for 4-6 hours.

  • Stimulation: Treat the cells with varying concentrations of recombinant human VEGF-A (e.g., 0, 10, 50, 100 ng/mL).

  • Proliferation Measurement: After 48-72 hours, measure cell proliferation using a suitable method, such as an MTT or a luminescent cell viability assay.

Table 3: Representative Cell Proliferation Data (% increase over unstimulated control)

VEGF-A (ng/mL)Parental Cell LineThis compound Stable Cell Line
105%45%
508%95%
10012%150%
Protocol 7: In Vitro Tube Formation Assay
  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed the parental and this compound overexpressing cells onto the Matrigel.

  • Incubation and Imaging: Incubate the plate for 4-18 hours and visualize the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points or the total tube length.

Table 4: Representative Tube Formation Data (Number of branch points per field)

Cell LineUnstimulatedVEGF-A Stimulated (50 ng/mL)
Parental Cell Line1225
This compound Stable Cell Line35110

Conclusion

The successful generation and validation of a this compound overexpressing stable cell line provide a robust and reliable in vitro model for advancing our understanding of angiogenesis and for the development of novel anti-angiogenic therapies. The protocols and data presented in these application notes offer a comprehensive framework for researchers to establish and characterize these valuable research tools.

References

Application Notes and Protocols for Vegfr-2 siRNA Transfection in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] It is a receptor tyrosine kinase expressed predominantly on endothelial cells.[2] Upon binding its ligand, primarily VEGF-A, this compound undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways regulate endothelial cell proliferation, migration, survival, and permeability, all critical processes for angiogenesis.[1][3] Given its central role in angiogenesis, this compound is a significant target in the development of therapeutics for diseases characterized by excessive or insufficient blood vessel growth, such as cancer and ischemic conditions.[2][4]

Small interfering RNA (siRNA) technology offers a potent and specific method for post-transcriptional gene silencing. By introducing siRNA molecules designed to target this compound mRNA, researchers can effectively knock down its expression in endothelial cells. This allows for the detailed study of this compound function and the evaluation of its potential as a therapeutic target. Cultured endothelial cells, however, are known to be challenging to transfect.[5] Therefore, an optimized protocol is crucial for achieving high transfection efficiency and low cytotoxicity.[5]

These application notes provide a detailed protocol for the transfection of this compound siRNA into endothelial cells, along with methods for quantifying knockdown efficiency and assessing the functional consequences on cell proliferation, migration, and tube formation.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effects of this compound siRNA transfection in endothelial cells.

Table 1: this compound Knockdown Efficiency
siRNA Concentration Knockdown Percentage Cell Type
100 nM~43% (mRNA)Mouse Brain Endothelial Cells (MS1)
100 nM~29% (protein)Mouse Brain Endothelial Cells (MS1)
Not Specified76.5% (TNFR-1)Human Umbilical Vein Endothelial Cells (HUVECs)
Not Specified97.2% (SHP-1)Human Umbilical Vein Endothelial Cells (HUVECs)

Note: Data is compiled from various sources and experimental conditions may differ.[2][4]

Table 2: Functional Effects of this compound Knockdown
Functional Assay Parameter Measured Inhibition/Reduction Percentage Cell Type
ProliferationCell Viability>50% reduction at 48 hoursAGS Cancer Cells (as a model)
Tube FormationTube Formation38% reductionSVEC4-10 (endothelial cells)
MigrationWound HealingSignificant inhibition (qualitative)Human Umbilical Vein Endothelial Cells (HUVECs)

Note: Data is compiled from various sources and experimental conditions may differ.[6][7][8]

Experimental Protocols

This compound siRNA Transfection Protocol for Endothelial Cells (HUVECs)

This protocol is optimized for transfecting Human Umbilical Vein Endothelial Cells (HUVECs) using a lipid-based transfection reagent like Lipofectamine™ RNAiMAX.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Opti-MEM™ I Reduced Serum Medium

  • This compound specific siRNA and non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • 6-well tissue culture plates

  • Nuclease-free water and tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HUVECs in a 6-well plate at a density of 3 x 10⁴ cells/cm² in EGM-2.[9]

    • Ensure cells are 70-90% confluent at the time of transfection.

  • Preparation of siRNA-Lipid Complexes (per well):

    • In a sterile tube (Tube A), dilute 1.5 µL of 50 pmol/µL this compound siRNA stock (or non-targeting control) in 125 µL of Opti-MEM™.[9]

    • In a separate sterile tube (Tube B), dilute 3.75 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™.[9]

    • Incubate both tubes at room temperature for 10 minutes.[9]

    • Add the diluted siRNA (Tube A) to the diluted Lipofectamine™ RNAiMAX (Tube B) and mix gently.

    • Incubate the combined solution for another 10-20 minutes at room temperature to allow for complex formation.[9]

  • Transfection:

    • Wash the HUVECs twice with PBS and then add 500 µL of serum-free basal medium (e.g., MCDB131).[9]

    • Add 225 µL of the siRNA-lipid complex mixture to each well.[9]

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.[9]

    • After the incubation, replace the transfection medium with fresh, complete EGM-2.

  • Post-Transfection Analysis:

    • Incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., qPCR, Western blot, or functional assays).

Quantification of this compound Knockdown

a. Real-Time Quantitative PCR (RT-qPCR):

  • RNA Extraction: At 24-48 hours post-transfection, extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of this compound mRNA is calculated using the 2-ΔΔCt method.[10]

b. Western Blot:

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against this compound, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Functional Assays

a. Cell Proliferation Assay (MTT Assay):

  • Seed transfected cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • At desired time points (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[6]

b. Cell Migration Assay (Wound Healing/Scratch Assay):

  • Seed transfected cells in a 6-well plate and grow them to a confluent monolayer.[11]

  • Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.[12][13]

  • Wash the cells with PBS to remove detached cells and debris.[11]

  • Replace the medium with fresh EGM-2.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours) using a microscope.[11]

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[11]

c. Tube Formation Assay:

  • Thaw Matrigel™ on ice and coat the wells of a 96-well plate with 50 µL of Matrigel™.[14][15]

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.[14][15]

  • Trypsinize and resuspend the transfected HUVECs in EGM-2.

  • Seed 1-1.5 x 10⁴ cells onto the surface of the solidified Matrigel™.[16]

  • Incubate the plate at 37°C for 4-16 hours.[16]

  • Observe the formation of capillary-like structures (tubes) using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[17]

Visualizations

experimental_workflow cluster_transfection This compound siRNA Transfection cluster_analysis Post-Transfection Analysis cluster_functional_assays Functional Assays cell_seeding Seed Endothelial Cells (e.g., HUVECs) prepare_complexes Prepare siRNA-Lipid Complexes (this compound siRNA & Control siRNA) transfect Transfect Cells prepare_complexes->transfect post_transfection_incubation Incubate for 24-72 hours transfect->post_transfection_incubation knockdown_quantification Quantify this compound Knockdown (RT-qPCR / Western Blot) post_transfection_incubation->knockdown_quantification functional_assays Perform Functional Assays post_transfection_incubation->functional_assays data_analysis Data Analysis and Interpretation knockdown_quantification->data_analysis proliferation Proliferation Assay (e.g., MTT) functional_assays->proliferation migration Migration Assay (e.g., Scratch Assay) functional_assays->migration tube_formation Tube Formation Assay (on Matrigel) functional_assays->tube_formation proliferation->data_analysis migration->data_analysis tube_formation->data_analysis

Caption: Experimental Workflow for this compound siRNA Transfection and Analysis.

vegfr2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream_plc PLCγ Pathway cluster_downstream_pi3k PI3K/Akt Pathway cluster_downstream_src Src/MAPK Pathway cluster_nucleus Nucleus cluster_outcomes Cellular Responses VEGF VEGF-A VEGFR2 This compound VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Akt Akt PI3K->Akt FAK FAK Src->FAK p38 p38 MAPK Src->p38 ERK ERK1/2 Src->ERK Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC PKC->ERK eNOS eNOS Akt->eNOS mTOR mTOR Akt->mTOR Permeability Permeability eNOS->Permeability Transcription Gene Transcription mTOR->Transcription Migration Migration FAK->Migration p38->Migration ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Simplified this compound Signaling Pathway in Endothelial Cells.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Surface VEGFR-2 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or CD309, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] It is a receptor tyrosine kinase predominantly expressed on endothelial cells.[3] The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[4][5][6] Given its critical role in both physiological and pathological angiogenesis, such as in tumor growth and metastasis, this compound is a significant target for therapeutic intervention.[2][5]

Flow cytometry is a powerful technique for the quantitative analysis of cell surface protein expression. This application note provides a detailed protocol for the analysis of this compound expression on the cell surface using flow cytometry. This method can be applied to various research areas, including oncology, cardiovascular disease, and developmental biology, to assess the expression of this compound on different cell types, monitor the effects of drug candidates on receptor expression, and characterize cellular subpopulations based on their this compound levels.

This compound Signaling Pathway

Upon binding of VEGF-A, this compound dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][6] This activation initiates multiple downstream signaling cascades, including:

  • PLCγ-PKC-Raf-MEK-MAPK Pathway: Primarily responsible for stimulating endothelial cell proliferation.[5]

  • PI3K/Akt Pathway: Crucial for promoting endothelial cell survival and migration.[1][4][5]

  • p38 MAPK Pathway: Involved in cytoskeleton remodeling.[4]

These pathways collectively orchestrate the complex process of angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 This compound VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K p38 p38 MAPK VEGFR2->p38 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival & Migration Akt->Survival Remodeling Cytoskeleton Remodeling p38->Remodeling

This compound Signaling Pathway

Quantitative Data on Cell Surface this compound Expression

The number of this compound molecules on the cell surface can vary significantly between different cell types and under different physiological or experimental conditions. The following table summarizes representative quantitative data on this compound expression on Human Umbilical Vein Endothelial Cells (HUVECs).

Cell TypeConditionAverage this compound per CellReference
HUVECsMonoculture, confluent~3,300[7]
HUVECs24-hour co-culture with HDFs4,000 - 8,100[7]
HUVECs24-hour co-culture, subpopulation 1~3,100[7]
HUVECs24-hour co-culture, subpopulation 2~8,400[7]
HUVECs24-hour co-culture, subpopulation 3~17,000[7]
HUVECsDay 11 co-culture, subpopulation 1~4,700[7]
HUVECsDay 11 co-culture, subpopulation 2~7,300[7]

HDFs: Human Dermal Fibroblasts

Experimental Protocols

This section provides a detailed protocol for the staining and analysis of cell surface this compound expression by flow cytometry.

Materials
  • Cells of interest: e.g., Human Umbilical Vein Endothelial Cells (HUVECs), circulating endothelial cells, or other cell lines.

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Cell dissociation reagent: e.g., Trypsin-EDTA for adherent cells.

  • Flow Cytometry Staining Buffer: PBS with 0.5-1% Bovine Serum Albumin (BSA).

  • Primary Antibody: Fluorochrome-conjugated anti-human CD309 (this compound) antibody or an unconjugated primary antibody.

  • Secondary Antibody (if using an unconjugated primary): Fluorochrome-conjugated secondary antibody specific for the primary antibody's host species.

  • Isotype Control: Fluorochrome-conjugated isotype control antibody matching the host species and isotype of the primary antibody.

  • Red Blood Cell Lysis Buffer (for whole blood samples).

  • Flow cytometer.

Experimental Workflow

Experimental_Workflow A 1. Cell Preparation B 2. Blocking (Optional) A->B C 3. Primary Antibody Staining B->C D 4. Washing C->D E 5. Secondary Antibody Staining (if applicable) D->E F 6. Final Wash & Resuspension E->F G 7. Flow Cytometry Acquisition F->G H 8. Data Analysis G->H

Experimental Workflow for this compound Staining

Step-by-Step Protocol

1. Cell Preparation

  • For Adherent Cells:

    • Wash cell monolayer with PBS.

    • Add pre-warmed Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize trypsin with complete culture medium.

    • Transfer cell suspension to a conical tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.[2]

  • For Suspension Cells:

    • Collect cells into a conical tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

  • For Whole Blood:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).[8]

    • Incubate 100 µL of whole blood with the fluorochrome-labeled antibodies for 20 minutes at 4°C in the dark.[8][9]

    • Add 2 mL of 1X Red Blood Cell Lysis Buffer and incubate for 10 minutes at room temperature in the dark.[8]

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with Flow Cytometry Staining Buffer.

2. Antibody Staining

  • Aliquot 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) into flow cytometry tubes.

  • Add the predetermined optimal concentration of the fluorochrome-conjugated anti-VEGFR-2 antibody or the corresponding isotype control to the respective tubes.

  • If using an unconjugated primary antibody, add it at this step.

  • Gently vortex and incubate for 30-45 minutes at 4°C in the dark.[10]

3. Washing

  • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

  • Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.

  • Repeat the wash step.

4. Secondary Antibody Staining (if applicable)

  • If an unconjugated primary antibody was used, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

  • Add the appropriate fluorochrome-conjugated secondary antibody.

  • Incubate for 20-30 minutes at 4°C in the dark.[11]

  • Wash the cells twice with Flow Cytometry Staining Buffer as described in Step 3.

5. Final Resuspension

  • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Keep the samples on ice and protected from light until analysis.

6. Flow Cytometry Acquisition and Analysis

  • Set up the flow cytometer using unstained and single-color controls to adjust instrument settings and compensation.

  • Acquire a sufficient number of events for each sample.

  • Analyze the data using appropriate flow cytometry software. Gate on the cell population of interest based on forward and side scatter properties.

  • Determine the percentage of this compound positive cells and the mean fluorescence intensity (MFI) relative to the isotype control.

Troubleshooting

IssuePossible CauseSolution
Low Signal Low this compound expression on cellsUse a brighter fluorochrome or a signal amplification system.
Antibody concentration is too lowTitrate the antibody to determine the optimal concentration.
Inefficient stainingIncrease incubation time or perform staining at room temperature (check antibody datasheet).
High Background Non-specific antibody bindingInclude a blocking step with serum or Fc block before primary antibody incubation.
Insufficient washingIncrease the number of wash steps.
Dead cellsUse a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.

Conclusion

The protocol described in this application note provides a robust method for the analysis of cell surface this compound expression by flow cytometry. This technique is invaluable for researchers and drug development professionals investigating angiogenesis and evaluating the efficacy of anti-angiogenic therapies. By following this detailed protocol and considering the provided troubleshooting tips, reliable and reproducible results can be achieved.

References

Application Notes and Protocols for Radiolabeled VEGF Binding Assay to VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting a radiolabeled vascular endothelial growth factor (VEGF) binding assay to its receptor, VEGFR-2 (also known as KDR/Flk-1). This assay is a fundamental tool for quantifying the interaction between VEGF and its primary receptor, which is crucial in the study of angiogenesis and the development of anti-angiogenic therapies.[1][2][3][4]

Introduction

Vascular Endothelial Growth Factor (VEGF) and its receptor this compound are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] The VEGF/VEGFR-2 signaling pathway plays a critical role in both normal physiological processes, such as wound healing and embryonic development, and in pathological conditions like tumor growth and metastasis.[1][4] The binding of VEGF-A to this compound initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][5] Therefore, quantifying the binding affinity of VEGF to this compound is essential for understanding the mechanisms of angiogenesis and for the screening and characterization of potential therapeutic agents that target this pathway.

Radioligand binding assays are a sensitive and quantitative method for studying ligand-receptor interactions.[3][6][7] This protocol details a saturation binding assay using ¹²⁵I-labeled VEGF to determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density on the cell surface.[3][6][7][8]

VEGF/VEGFR-2 Signaling Pathway

The binding of a VEGF ligand to this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[5] This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[1]

VEGF_Signaling_Pathway VEGF VEGF-A VEGFR2 This compound VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC MAPK_pathway Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_pathway Proliferation Cell Proliferation, Migration MAPK_pathway->Proliferation Leads to AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Promotes

Caption: Simplified VEGF/VEGFR-2 signaling cascade.

Experimental Protocol: Saturation Binding Assay

This protocol describes the steps for a saturation binding assay using whole cells expressing this compound.

Materials and Reagents
  • Cells: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or a cell line overexpressing human this compound (e.g., porcine aortic endothelial cells expressing KDR).[9]

  • Radioligand: ¹²⁵I-VEGF₁₆₅ (specific activity typically 100-300 µCi/µg).

  • Unlabeled Ligand: Recombinant human VEGF₁₆₅.

  • Binding Buffer: DMEM supplemented with 0.1% Bovine Serum Albumin (BSA) and 25 mM HEPES, pH 7.4.

  • Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS).

  • Lysis Buffer: 1 N NaOH.

  • Scintillation Cocktail: Appropriate for gamma counting.

  • Equipment: 24-well or 48-well cell culture plates, incubator, gamma counter, centrifuge.

Experimental Workflow

Radiolabeled_VEGF_Binding_Assay_Workflow start Start cell_culture Seed this compound Expressing Cells in Multi-well Plates start->cell_culture incubation Incubate Cells with Increasing Concentrations of ¹²⁵I-VEGF cell_culture->incubation nsb_incubation Incubate Parallel Set with ¹²⁵I-VEGF + Excess Unlabeled VEGF (Non-specific Binding) cell_culture->nsb_incubation wash Wash Cells with Ice-Cold PBS to Remove Unbound Ligand incubation->wash nsb_incubation->wash lysis Lyse Cells with NaOH wash->lysis counting Measure Radioactivity (Counts Per Minute - CPM) using a Gamma Counter lysis->counting data_analysis Data Analysis: - Calculate Specific Binding - Scatchard or Non-linear Regression Analysis counting->data_analysis results Determine Kd and Bmax data_analysis->results

Caption: Workflow for a radiolabeled VEGF binding assay.

Step-by-Step Procedure
  • Cell Preparation:

    • Seed this compound expressing cells into 24-well or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells once with binding buffer.

    • Prepare serial dilutions of ¹²⁵I-VEGF in binding buffer. A typical concentration range would be from 0.01 nM to 10 nM.

    • For the determination of non-specific binding, prepare a parallel set of tubes containing the same concentrations of ¹²⁵I-VEGF along with a 100-fold excess of unlabeled VEGF.

  • Binding Reaction:

    • Add the prepared ¹²⁵I-VEGF solutions (for total binding) and the ¹²⁵I-VEGF + unlabeled VEGF solutions (for non-specific binding) to the appropriate wells.

    • Incubate the plates at 4°C for 2-4 hours with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Following incubation, aspirate the binding solutions from the wells.

    • Wash the cell monolayer three times with ice-cold PBS to remove unbound radioligand.

  • Quantification:

    • Lyse the cells by adding 0.5 mL of 1 N NaOH to each well and incubating for 20 minutes at room temperature.

    • Transfer the cell lysates to scintillation vials.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a gamma counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine Kd and Bmax:

    • Plot the specific binding (Y-axis) against the concentration of free ¹²⁵I-VEGF (X-axis).

    • Analyze the data using non-linear regression analysis (one-site binding model) with software such as GraphPad Prism to calculate the Kd and Bmax values.[10]

    • Alternatively, a Scatchard plot can be generated (Bound/Free vs. Bound) where the slope is -1/Kd and the x-intercept is Bmax.

Quantitative Data Summary

The binding affinity of VEGF to this compound can vary depending on the cell type, assay conditions, and the specific VEGF isoform used. The following table summarizes typical quantitative data reported in the literature.

Cell TypeRadioligandKd (Equilibrium Dissociation Constant)Bmax (Maximum Binding Sites)Reference
PAE/KDR cells¹²⁵I-VEGF₁₆₅1.02 nMNot Reported[9]
PAE/KDR cells¹²⁵I-VEGF₁₂₁1.40 ± 0.36 nMNot Reported[11]
HUVECsNot SpecifiedNot ReportedNot Reported[12]
293/KDR cellsNot SpecifiedNot ReportedNot Reported[13]

Note: The variability in reported values highlights the importance of consistent experimental conditions and thorough data analysis.

Conclusion

This radiolabeled VEGF binding assay provides a robust and sensitive method for characterizing the interaction between VEGF and its receptor, this compound. The data generated from this assay, particularly the Kd and Bmax values, are critical for basic research in angiogenesis and for the preclinical evaluation of novel anti-angiogenic drugs. Careful execution of the protocol and appropriate data analysis are essential for obtaining accurate and reproducible results.

References

Probing the Dynamics of Angiogenesis: Methods for Studying VEGFR-2 Receptor Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Upon binding its ligand, VEGF-A, this compound undergoes a complex series of trafficking events, including internalization, recycling, and degradation, which are crucial for modulating the strength and duration of downstream signaling pathways that control endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of this compound trafficking is implicated in various pathologies, including cancer and ischemic diseases, making it a critical target for therapeutic intervention.

These application notes provide a comprehensive overview of the key methodologies employed to investigate the intricate trafficking dynamics of this compound. Detailed protocols for fundamental experiments are provided, along with a summary of quantitative data to facilitate experimental design and data interpretation.

Key Concepts in this compound Trafficking

The journey of this compound is a highly regulated process involving several key steps:

  • Internalization/Endocytosis: Upon ligand binding, this compound is internalized from the plasma membrane, primarily through clathrin-mediated endocytosis.[1][3][4] This process removes the receptor from the cell surface, initiating the process of signal attenuation.

  • Endosomal Sorting: Once inside the cell, this compound is localized to early endosomes, which act as a major sorting station. From here, the receptor can be directed towards two main fates.[1][3]

  • Recycling: A significant portion of internalized this compound is recycled back to the plasma membrane, a process that is crucial for resensitizing the cell to further VEGF-A stimulation.[5][6] This recycling can occur via a "short loop" directly from early endosomes or a "long loop" through recycling endosomes.

  • Degradation: Alternatively, this compound can be targeted for degradation by being trafficked to late endosomes and subsequently lysosomes.[1][6] This pathway leads to the downregulation of the receptor and long-term signal termination. Ubiquitination of this compound plays a critical role in sorting the receptor for degradation.[1][6][7]

Visualization of this compound Trafficking and Signaling

The following diagrams illustrate the key pathways and experimental workflows discussed in these application notes.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF-A VEGF-A VEGFR2_dimer This compound Dimer VEGF-A->VEGFR2_dimer Binding & Dimerization PLCg PLCγ VEGFR2_dimer->PLCg pY1175 PI3K PI3K VEGFR2_dimer->PI3K pY951 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation, Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival VEGFR2_Trafficking_Workflow cluster_membrane Plasma Membrane cluster_cytoplasm Intracellular PM_VEGFR2 This compound Early_Endosome Early Endosome PM_VEGFR2->Early_Endosome Internalization (Clathrin-mediated) Early_Endosome->PM_VEGFR2 Direct Recycling Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Slow Recycling Late_Endosome Late Endosome Early_Endosome->Late_Endosome Ubiquitination Recycling_Endosome->PM_VEGFR2 Lysosome Lysosome Late_Endosome->Lysosome CoIP_Workflow Start Cell Lysate containing This compound and Ub-VEGFR-2 IP Add anti-VEGFR-2 Antibody & Protein A/G Beads Start->IP Wash Wash to remove non-specific proteins IP->Wash Elute Elute immunoprecipitated proteins Wash->Elute SDS_PAGE SDS-PAGE & Western Blot Elute->SDS_PAGE Detect_Ub Probe with anti-Ubiquitin Antibody SDS_PAGE->Detect_Ub Detect_VEGFR2 Probe with anti-VEGFR-2 Antibody SDS_PAGE->Detect_VEGFR2

References

Generating a VEGFR-2 Mutant for Functional Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and characterizing Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) mutants for functional studies. This document outlines the critical role of this compound in angiogenesis, the rationale for creating mutants, and detailed protocols for their generation, expression, and functional analysis.

Introduction to this compound and its Signaling

Vascular Endothelial Growth Factor Receptor 2 (this compound), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Upon binding to its ligand, primarily VEGF-A, this compound undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability.[2] Key signaling pathways activated by this compound include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is pivotal for cell proliferation, and the PI3K/Akt pathway, essential for cell survival.[1]

Given its central role in angiogenesis, dysregulation of this compound signaling is implicated in numerous pathologies, including cancer and diabetic retinopathy. Therefore, this compound is a prime target for therapeutic intervention. Generating this compound mutants allows for the detailed investigation of the function of specific amino acid residues, the elucidation of signaling pathway mechanisms, and the screening of novel therapeutic agents.

Rationale for Generating this compound Mutants

Creating specific mutations in the this compound gene can help to:

  • Elucidate the function of specific domains and amino acid residues: By altering or ablating the function of a single amino acid, its importance in ligand binding, receptor dimerization, kinase activity, or substrate recognition can be determined. For instance, mutating key tyrosine residues in the C-terminal tail, such as Y1175, has been shown to impact downstream signaling to PLCγ and subsequent endothelial cell proliferation.[3]

  • Investigate downstream signaling pathways: Mutants can be designed to selectively activate or inactivate specific signaling cascades, allowing researchers to dissect the contribution of each pathway to the overall cellular response. For example, the Y951F mutation has been shown to specifically impair endothelial cell migration without affecting proliferation.[4]

  • Model human diseases: Certain mutations in this compound have been identified in human diseases. Recreating these mutations in a controlled laboratory setting provides a valuable tool for studying disease mechanisms and testing potential therapies. The R1051Q mutation, for instance, is a "gain-of-function" mutation associated with cancer that leads to ligand-independent receptor phosphorylation.[5][6]

  • Screen for targeted therapeutics: Cell lines expressing specific this compound mutants can be used in high-throughput screening assays to identify drugs that target the mutated receptor or its downstream signaling pathways.

Data Presentation: Functional Characterization of a this compound Y951F Mutant

The following table summarizes representative quantitative data for a hypothetical functional study comparing wild-type (WT) this compound with a Y951F mutant. The Y951 residue is a known phosphorylation site in the kinase insert domain that, when mutated, has been shown to affect cell migration.[4] The data presented here are illustrative and serve as an example of how to structure and present quantitative results from functional assays.

Functional AssayParameter MeasuredWild-Type this compoundThis compound Y951F MutantFold Change (Mutant vs. WT)
Kinase Activity In vitro kinase activity (RLU)1,500,0001,450,0000.97
Cell Proliferation % Proliferation (vs. control)180%175%0.97
Cell Migration % Wound Closure (at 24h)85%25%0.29
Signaling Pathway p-ERK / Total ERK (ratio)2.52.40.96
Signaling Pathway p-Akt / Total Akt (ratio)3.02.90.97

Experimental Protocols

Detailed methodologies for the key experiments involved in generating and characterizing a this compound mutant are provided below.

Protocol 1: Generation of a this compound Mutant using Site-Directed Mutagenesis

This protocol describes the generation of a specific point mutation in a this compound expression vector using a PCR-based site-directed mutagenesis method.

Materials:

  • High-fidelity DNA polymerase

  • Expression vector containing wild-type this compound cDNA

  • Custom-designed mutagenic primers (forward and reverse)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation. The primers should be complementary and have a melting temperature (Tm) between 75-80°C.

  • PCR Amplification:

    • Set up the PCR reaction with the high-fidelity DNA polymerase, this compound expression vector as a template, and the mutagenic primers.

    • Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.

  • DpnI Digestion:

    • Following PCR, add DpnI restriction enzyme to the reaction mixture.

    • Incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

    • Incubate overnight at 37°C.

  • Colony Selection and Plasmid Purification:

    • Select several individual colonies and grow them in liquid LB medium with the corresponding antibiotic.

    • Purify the plasmid DNA from the overnight cultures using a miniprep kit.

  • Sequence Verification:

    • Verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing of the purified plasmid DNA.

Protocol 2: Expression of Mutant this compound in a Mammalian Cell Line

This protocol outlines the transient transfection of a mammalian cell line (e.g., HEK293T or HUVEC) with the mutant this compound expression vector.

Materials:

  • Mammalian cell line (e.g., HEK293T, HUVEC)

  • Complete growth medium appropriate for the cell line

  • Mutant this compound expression vector

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Dilute the mutant this compound plasmid DNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of DNA-lipid complexes.

  • Transfection:

    • Add the transfection complexes dropwise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression.

  • Verification of Expression: After the incubation period, verify the expression of the mutant this compound protein by Western blotting or immunofluorescence.

Protocol 3: Western Blot Analysis of this compound Signaling

This protocol is for assessing the phosphorylation status of this compound and downstream signaling proteins like ERK and Akt.

Materials:

  • Transfected cells expressing WT or mutant this compound

  • VEGF-A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-VEGFR2, anti-total-VEGFR2, anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis:

    • Serum-starve the transfected cells for 4-6 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 4: Cell Proliferation Assay

This protocol uses a colorimetric assay (e.g., MTT or WST-1) to measure the effect of the this compound mutant on cell proliferation.

Materials:

  • Transfected cells

  • 96-well plates

  • Serum-free medium

  • VEGF-A

  • MTT or WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Serum-starve the cells for 4-6 hours.

    • Replace the medium with low-serum medium containing different concentrations of VEGF-A.

    • Include a control group with no VEGF-A.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Assay:

    • Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the control group.

Protocol 5: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the this compound mutant on directional cell migration.

Materials:

  • Transfected cells

  • 6-well or 12-well plates

  • 200 µL pipette tip

  • Serum-free medium

  • VEGF-A

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed the transfected cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment:

    • Wash the wells with PBS to remove detached cells.

    • Add serum-free medium containing VEGF-A (e.g., 50 ng/mL).

    • Include a control group with no VEGF-A.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure to determine the migration rate.

Mandatory Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR-2_monomer This compound VEGF-A->VEGFR-2_monomer Binding VEGFR-2_dimer This compound Dimer (Activated) VEGFR-2_monomer->VEGFR-2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR-2_dimer->PLCg pY1175 PI3K PI3K VEGFR-2_dimer->PI3K Shb Shb VEGFR-2_dimer->Shb pY1175 TSAd TSAd VEGFR-2_dimer->TSAd pY951 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Shb->PI3K Src Src TSAd->Src Actin Actin Rearrangement Src->Actin Raf Raf PKC->Raf Transcription Gene Transcription Akt->Transcription Cell Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Migration Cell Migration Actin->Cell Migration Experimental_Workflow cluster_generation Mutant Generation cluster_expression Expression in Mammalian Cells cluster_analysis Functional Analysis A Site-Directed Mutagenesis B Transformation in E. coli A->B C Plasmid Purification & Sequencing B->C D Cell Line Transfection C->D E Protein Expression (24-48h) D->E F Western Blot (Signaling) E->F G Proliferation Assay E->G H Migration Assay E->H I Data Analysis & Interpretation F->I G->I H->I

References

Application Notes and Protocols for Quantifying Soluble VEGFR-2 Levels via ELISA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantification of soluble Vascular Endothelial Growth Factor Receptor-2 (sVEGFR-2) in biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor-2 (this compound), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1), is a primary mediator of the angiogenic signaling cascade initiated by VEGF-A. Soluble forms of this compound, arising from alternative splicing or proteolytic cleavage of the extracellular domain, are found in circulation and can act as endogenous inhibitors of VEGF signaling by sequestering the ligand. The quantification of soluble this compound in serum, plasma, and cell culture supernatants is a valuable tool in angiogenesis research and for the development of anti-angiogenic therapies. This document provides a comprehensive guide to a typical sandwich ELISA protocol for the accurate measurement of sthis compound.

Principle of the Assay

The sandwich ELISA is a highly sensitive and specific method for detecting a target antigen. In this assay, a 96-well microplate is pre-coated with a capture antibody specific for sthis compound.[1] Samples and standards containing sthis compound are added to the wells, where the sthis compound binds to the immobilized capture antibody. Following an incubation period, a biotinylated detection antibody that recognizes a different epitope on the sthis compound molecule is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. After a final wash to remove unbound reagents, a substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the concentration of sthis compound in the sample and is measured spectrophotometrically at 450 nm.[2]

Data Presentation

Table 1: Typical Performance Characteristics of Commercial sthis compound ELISA Kits
ParameterHuman sthis compoundMouse sthis compound
Sensitivity 11.4 pg/mL[3]80 pg/mL[4]
Assay Range 78.1 - 5,000 pg/mL[3]80 - 20,000 pg/mL[4]
Sample Types Serum, Plasma (EDTA, Heparin, Citrate), Cell Culture Supernatants, Cell Lysates[3][5]Serum, Plasma, Cell Culture Supernatants[4]
Intra-Assay CV < 10%[2]< 10%[4]
Inter-Assay CV < 10%[2]< 12%[4]
Assay Time ~4.5 hours[3]~4.75 hours[4]
Table 2: Example Standard Curve Data
Standard Concentration (pg/mL)Optical Density (OD) at 450 nm
50002.850
25001.650
12500.850
6250.450
312.50.250
156.250.150
78.1250.100
0 (Blank)0.050

Note: This is example data. A standard curve must be generated for each assay.

Experimental Protocols

This protocol is a generalized procedure based on common steps found in commercially available sthis compound ELISA kits. For optimal results, refer to the specific manual provided with your kit.

Reagent and Sample Preparation
  • Bring all reagents and samples to room temperature (18-25°C) before use.

  • Reconstitute Standards and Detection Antibodies: Prepare stock solutions and working dilutions as specified by the kit manufacturer. Avoid repeated freeze-thaw cycles.

  • Sample Collection and Storage:

    • Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C before centrifugation at approximately 1,000 x g for 20 minutes. Assay freshly prepared serum or store aliquots at -20°C or -80°C.[6]

    • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Assay freshly prepared plasma or store aliquots at -20°C or -80°C.[6]

    • Cell Culture Supernatants: Centrifuge to remove any cellular debris. Assay immediately or store aliquots at -20°C or -80°C.

  • Sample Dilution: If the expected sthis compound concentration is high, dilute samples in the appropriate diluent buffer provided with the kit to bring the concentration within the assay range.

Assay Procedure
  • Prepare all reagents, working standards, and samples as directed in the previous section.

  • Determine the number of wells to be used and add 100 µL of Assay Diluent to each well.[4]

  • Add 100 µL of standard, control, or sample to the appropriate wells. Cover with a plate sealer and incubate for 2 hours at room temperature.[4]

  • Aspirate each well and wash. Wash each well four times with 400 µL of Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

  • Add 200 µL of the biotinylated detection antibody to each well. Cover with a new plate sealer and incubate for 2 hours at room temperature.[4]

  • Repeat the aspiration and wash step as in step 4.

  • Add 200 µL of Streptavidin-HRP conjugate to each well. Cover with a new plate sealer and incubate for 30 minutes at room temperature. Protect from light.[4]

  • Repeat the aspiration and wash step as in step 4.

  • Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature. Protect from light.[4] A blue color will develop.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[4]

  • Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

Data Analysis
  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Calculate the concentration of sthis compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Correct for the sample dilution factor by multiplying the interpolated concentration by the dilution factor.

Mandatory Visualizations

G Prepare Reagents Prepare Reagents Add Assay Diluent Add Assay Diluent Prepare Reagents->Add Assay Diluent Add Samples/Standards Add Samples/Standards Add Assay Diluent->Add Samples/Standards Incubate 2h RT Incubate 2h RT Add Samples/Standards->Incubate 2h RT Wash Plate (4x) Wash Plate (4x) Incubate 2h RT->Wash Plate (4x) Add Detection Antibody Add Detection Antibody Wash Plate (4x)->Add Detection Antibody Incubate 2h RT_2 Incubate 2h RT Add Detection Antibody->Incubate 2h RT_2 Wash Plate (4x)_2 Wash Plate (4x) Incubate 2h RT_2->Wash Plate (4x)_2 Add Streptavidin-HRP Add Streptavidin-HRP Wash Plate (4x)_2->Add Streptavidin-HRP Incubate 30min RT Incubate 30min RT Add Streptavidin-HRP->Incubate 30min RT Wash Plate (4x)_3 Wash Plate (4x) Incubate 30min RT->Wash Plate (4x)_3 Add Substrate Add Substrate Wash Plate (4x)_3->Add Substrate Incubate 30min RT_2 Incubate 30min RT Add Substrate->Incubate 30min RT_2 Add Stop Solution Add Stop Solution Incubate 30min RT_2->Add Stop Solution Read at 450nm Read at 450nm Add Stop Solution->Read at 450nm End End Read at 450nm->End G cluster_0 Extracellular cluster_1 Intracellular VEGF-A VEGF-A This compound This compound PLCγ PLCγ This compound->PLCγ PI3K PI3K This compound->PI3K Src Src This compound->Src PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Migration Migration Src->Migration Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing VEGFR-2 Antibody Concentration for Immunohistochemistry (IHC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) antibody concentration for immunohistochemistry (IHC). Here you will find troubleshooting guides and frequently asked questions to help you resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it typically expressed?

A1: Vascular Endothelial Growth Factor Receptor 2 (this compound), also known as KDR or Flk-1, is a key receptor tyrosine kinase that mediates the effects of VEGF. It plays a crucial role in angiogenesis, the formation of new blood vessels. This compound is predominantly expressed in vascular endothelial cells.[1] However, its expression has also been observed in various non-endothelial cells and in tumor cells of several cancers, including lung, cervix, larynx, and breast carcinomas.[2]

Q2: How do I select the right primary antibody for this compound IHC?

A2: Selecting a suitable primary antibody is critical for successful IHC staining. Look for antibodies that have been validated for IHC applications on paraffin-embedded tissues, as indicated by the manufacturer.[3] It is advisable to choose an antibody that has been validated using techniques like siRNA knockdown or by showing specific staining in tissues with known this compound expression.[2] Consider the host species of the primary antibody to ensure compatibility with your detection system and to avoid cross-reactivity with the tissue being stained.[4]

Q3: What are appropriate positive and negative controls for this compound IHC?

A3:

  • Positive Controls: Tissues known to express this compound should be used as positive controls. Human placenta is a good positive control, showing strong this compound staining in endothelial cells. Other tissues with high vascularization, such as various types of tumors, can also serve as positive controls.[2]

  • Negative Controls: For a negative tissue control, use a tissue known to have low or no this compound expression. Additionally, a negative reagent control should be performed by omitting the primary antibody or using an isotype control antibody at the same concentration as the primary antibody to assess non-specific staining from the secondary antibody or other reagents.[4]

Troubleshooting Guide

Problem 1: Weak or No Staining

Possible Cause Troubleshooting Steps
Suboptimal Primary Antibody Concentration The antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution.[5][6] It's recommended to test a range of dilutions, for instance, starting with the manufacturer's recommendation and then testing one dilution above and below it.[6]
Incorrect Antigen Retrieval The method of antigen retrieval may not be suitable for the antibody or tissue. The choice between heat-induced epitope retrieval (HIER) with buffers like citrate (B86180) (pH 6.0) or Tris-EDTA (pH 9.0) and proteolytic-induced epitope retrieval (PIER) is antibody-dependent.[5] Refer to the antibody datasheet for the recommended method.
Antibody Inactivity Ensure the antibody has been stored correctly and is within its expiration date.[5] Running a positive control is crucial to confirm the antibody's activity.[5]
Issues with Detection System Confirm that the secondary antibody is compatible with the primary antibody's host species and that the detection reagents (e.g., HRP-DAB) are active.[5]

Problem 2: High Background Staining

Possible Cause Troubleshooting Steps
Primary Antibody Concentration Too High An excessively high concentration of the primary antibody can lead to non-specific binding.[7][8] Reduce the primary antibody concentration.
Inadequate Blocking Endogenous peroxidase activity can cause background staining when using an HRP-based detection system.[9] Use a peroxidase blocking step, such as incubation with 3% H₂O₂.[5][9] Blocking with normal serum from the same species as the secondary antibody is also important to prevent non-specific binding of the secondary antibody.[5]
Cross-reactivity of Secondary Antibody The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Use a secondary antibody that has been cross-adsorbed against the species of the tissue being stained.[4]
Tissue Drying Out Allowing the tissue sections to dry out during the staining procedure can cause non-specific staining.[10] Ensure slides remain hydrated throughout the protocol.[10]

Quantitative Data Summary

The optimal concentration for a this compound antibody will vary depending on the specific antibody, the tissue being stained, and the detection system used. Always refer to the manufacturer's datasheet for initial recommendations. The following table provides examples of starting concentrations from various sources.

Antibody Type Recommended Starting Concentration/Dilution Source
Rabbit Polyclonal1:250[11]
Rabbit Polyclonal1:100[11]
Goat Polyclonal15 µg/mL
Mouse Monoclonal25 µg/mL
Rabbit MonoclonalStarting concentration not to exceed 2 µg/mL for polymer-based detection systems.[4]
Mouse MonoclonalStarting concentration not to exceed 5 µg/mL for polymer-based detection systems.[4]

Experimental Protocols

Protocol 1: Standard Immunohistochemistry (IHC) Staining for this compound
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes for 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath according to the antibody datasheet's recommendations.

    • Allow slides to cool to room temperature.

    • Wash slides with PBS.

  • Peroxidase Block:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[9]

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody to its optimal concentration in an antibody diluent.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system, according to the manufacturer's instructions.

    • Wash slides with PBS.

  • Chromogen Development:

    • Incubate sections with a DAB chromogen solution until the desired staining intensity is reached.

    • Rinse with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: this compound Antibody Titration Experiment

To determine the optimal antibody concentration, a titration experiment should be performed.[5]

  • Prepare a series of dilutions of the primary antibody (e.g., 1:50, 1:100, 1:200, 1:400) based on the manufacturer's recommendations.[5][6]

  • Use a known positive control tissue for the titration.

  • Follow the standard IHC protocol (Protocol 1), applying each antibody dilution to a separate slide.

  • Include a negative control slide where the primary antibody is omitted.

  • Evaluate the slides microscopically to identify the dilution that provides the strongest specific staining with the lowest background.[12]

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 This compound VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Shc Shc VEGFR2->Shc Recruits Migration Migration PLCg->Migration Akt Akt PI3K->Akt Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival Akt->Survival IHC_Troubleshooting_Workflow cluster_troubleshooting_weak Troubleshooting Weak/No Staining cluster_troubleshooting_background Troubleshooting High Background Start Start IHC Experiment Staining_Result Evaluate Staining Start->Staining_Result Weak_No_Staining Weak/No Staining Staining_Result->Weak_No_Staining Suboptimal High_Background High Background Staining_Result->High_Background Suboptimal Optimal_Staining Optimal Staining Staining_Result->Optimal_Staining Optimal Check_Antibody_Dilution Increase Antibody Concentration Weak_No_Staining->Check_Antibody_Dilution Decrease_Antibody_Conc Decrease Antibody Concentration High_Background->Decrease_Antibody_Conc Check_Antigen_Retrieval Optimize Antigen Retrieval Check_Antibody_Dilution->Check_Antigen_Retrieval Check_Reagents Verify Reagent Activity Check_Antigen_Retrieval->Check_Reagents Check_Reagents->Staining_Result Improve_Blocking Improve Blocking Steps Decrease_Antibody_Conc->Improve_Blocking Check_Secondary Use Cross-Adsorbed Secondary Improve_Blocking->Check_Secondary Check_Secondary->Staining_Result

References

reducing non-specific binding in Vegfr-2 immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Vegfr-2 immunoprecipitation (IP) experiments.

Troubleshooting Guide

This guide addresses specific issues that can arise during this compound immunoprecipitation, offering potential causes and solutions to reduce non-specific binding and improve experimental outcomes.

Issue Potential Cause Recommended Solution
High Background / Non-Specific Bands 1. Insufficient washing: Inadequate removal of unbound proteins.[1][2]- Increase the number of wash steps (e.g., from 3 to 5). - Increase the stringency of the wash buffer by adding detergents (e.g., 0.1% Tween-20) or increasing the salt concentration.[3] - Ensure complete removal of the supernatant after each wash.[1]
2. Non-specific binding to beads: Proteins in the lysate are binding directly to the agarose (B213101) or magnetic beads.[1][2]- Pre-clear the lysate: Incubate the cell lysate with beads alone (without the primary antibody) for 30-60 minutes at 4°C.[1] This will remove proteins that non-specifically bind to the beads. - Block the beads: Incubate the beads with a blocking agent like 1% BSA in PBS before adding the antibody.[2]
3. Non-specific binding to the antibody: The primary antibody is binding to proteins other than this compound.- Use an isotype control: Perform a parallel IP with a non-specific IgG from the same species and of the same isotype as your anti-Vegfr-2 antibody. This will help differentiate between specific and non-specific binding. - Optimize antibody concentration: Titrate the amount of primary antibody to find the lowest concentration that effectively pulls down this compound. Excess antibody can lead to increased non-specific binding.[1][3]
4. Cell lysate is too concentrated: High protein concentration can increase the likelihood of non-specific interactions.[1][2]- Reduce the amount of total protein used for the IP. A typical starting point is 500-1000 µg of total protein.
Antibody Heavy and Light Chains Obscuring this compound Signal 1. Elution method: Standard elution buffers (like Laemmli sample buffer) denature and release the antibody along with the target protein.- Use a cross-linking agent (e.g., DSS) to covalently attach the antibody to the beads. This prevents the antibody from being eluted with the antigen.[1][4] - Use a gentle elution buffer (e.g., glycine-HCl, pH 2.5-3.0) that dissociates the antigen-antibody interaction without eluting the antibody itself.[1] - For Western blot detection, use a secondary antibody that specifically recognizes the native (non-denatured) primary antibody.
Low or No this compound Signal 1. Low this compound expression: The cells or tissues used may have low endogenous levels of this compound.- Confirm this compound expression in your starting material using Western blot on the total cell lysate. - If expression is low, you may need to increase the amount of starting lysate.[1]
2. Inefficient cell lysis: this compound, being a transmembrane receptor, may not be efficiently solubilized.- Use a lysis buffer appropriate for membrane proteins, such as a RIPA buffer, which contains stronger detergents.[5][6][7] - Ensure the lysis buffer is supplemented with fresh protease and phosphatase inhibitors to prevent degradation and dephosphorylation of this compound.[5][6][7][8]
3. Poor antibody performance: The anti-Vegfr-2 antibody may not be suitable for immunoprecipitation.- Use an antibody that has been validated for IP applications. Polyclonal antibodies, which recognize multiple epitopes, may be more efficient at capturing the target protein than monoclonal antibodies.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best type of bead to use for this compound IP?

Both agarose and magnetic beads can be used for immunoprecipitation. Magnetic beads often result in lower background because the magnetic separation is more efficient at removing all of the supernatant, reducing the carryover of non-specific proteins.[10] Agarose beads may require more careful aspiration to avoid disturbing the pellet.

Q2: How can I preserve the phosphorylation state of this compound during immunoprecipitation?

To maintain the phosphorylation of this compound, it is crucial to work quickly and keep samples on ice at all times. Your lysis buffer must be supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, and β-glycerophosphate) that are added fresh just before use.[5][6][7][8]

Q3: What are the key components of a good lysis buffer for this compound IP?

A modified RIPA (Radioimmunoprecipitation assay) buffer is often a good choice for membrane proteins like this compound as it effectively solubilizes the protein while aiming to preserve protein-protein interactions. Key components include:

Component Typical Concentration Purpose
Tris-HCl50 mM, pH 7.4Buffering agent
NaCl150 mMMaintains ionic strength
EDTA1 mMChelates divalent cations
NP-40 or Triton X-1001%Non-ionic detergent to solubilize proteins
Sodium deoxycholate0.5%Ionic detergent to disrupt membranes
SDS0.1%Strong ionic detergent
Protease Inhibitor CocktailVaries by manufacturerPrevents protein degradation
Phosphatase Inhibitor CocktailVaries by manufacturerPrevents dephosphorylation

Q4: What are appropriate controls for a this compound IP experiment?

Several controls are essential for interpreting your results:

  • Isotype Control: An IP performed with a non-specific antibody of the same isotype and from the same host species as your anti-Vegfr-2 antibody. This control helps to identify non-specific binding to the antibody.

  • Beads Only Control: An IP performed with beads but no primary antibody. This control identifies proteins that bind non-specifically to the beads themselves.

  • Input Control: A sample of the cell lysate that has not undergone the immunoprecipitation process. This is typically run alongside the IP samples on a Western blot to confirm the presence of this compound in the starting material.

Experimental Protocols

Detailed Protocol for this compound Immunoprecipitation

This protocol provides a step-by-step guide for the immunoprecipitation of this compound from cultured cells.

Materials:

  • Cultured cells expressing this compound (e.g., HUVECs)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., modified RIPA buffer) with freshly added protease and phosphatase inhibitors

  • Anti-Vegfr-2 antibody (IP-validated)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., lysis buffer or a less stringent buffer like PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 1X Laemmli sample buffer or a gentle elution buffer)

  • Microcentrifuge

  • Rotating platform

Procedure:

  • Cell Lysis:

    • Wash cell monolayer twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate (e.g., 1 mL for a 10 cm dish).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5][7]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-Clearing the Lysate (Recommended):

    • Add 20-30 µL of protein A/G magnetic bead slurry to approximately 500 µg - 1 mg of cleared lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • Add the recommended amount of anti-Vegfr-2 primary antibody (or isotype control IgG) to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 30-40 µL of protein A/G magnetic bead slurry to the lysate-antibody mixture.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack to capture the beads. Carefully remove and discard the supernatant.

    • Add 500 µL of ice-cold wash buffer and gently resuspend the beads.

    • Incubate for 5 minutes on a rotator at 4°C.

    • Repeat the wash step 3-5 times.

  • Elution:

    • After the final wash, remove all of the supernatant.

    • Add 30-50 µL of 1X Laemmli sample buffer to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to elute and denature the proteins.

    • Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.

  • Analysis:

    • The eluted samples are now ready for analysis by SDS-PAGE and Western blotting.

Visualizations

This compound Signaling Pathway

Vegfr2_Signaling VEGF VEGF-A VEGFR2 This compound Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Migration Cell Migration Src->Migration Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation eNOS->Permeability

Caption: Simplified diagram of key this compound signaling pathways.

Immunoprecipitation Experimental Workflow

IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Analysis start Start: Cultured Cells lysis Cell Lysis (RIPA + Inhibitors) start->lysis centrifuge1 Centrifugation (14,000 x g, 15 min, 4°C) lysis->centrifuge1 cleared_lysate Cleared Lysate centrifuge1->cleared_lysate preclear Pre-Clearing with Beads (Optional, Recommended) cleared_lysate->preclear add_ab Add Anti-Vegfr-2 Ab (Incubate 4h to overnight, 4°C) preclear->add_ab add_beads Add Protein A/G Beads (Incubate 1-2h, 4°C) add_ab->add_beads wash Wash Beads 3-5x (Wash Buffer) add_beads->wash elute Elution (e.g., Laemmli Buffer + Heat) wash->elute analysis SDS-PAGE & Western Blot elute->analysis

Caption: General workflow for this compound immunoprecipitation.

References

Technical Support Center: Enhancing VEGFR-2 Kinase Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VEGFR-2 kinase assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and enhance the sensitivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the sensitivity of an in vitro this compound kinase assay?

A1: Several factors can significantly impact the sensitivity of your assay. Key considerations include the purity and activity of the recombinant this compound kinase, the concentration of ATP relative to its Km value, the choice and concentration of the substrate, and the overall buffer conditions, including pH and ionic strength.[1][2] The detection method and the sensitivity of the detection reagent are also crucial.[2][3]

Q2: How does the ATP concentration affect the apparent potency (IC50) of my this compound inhibitor?

A2: For ATP-competitive inhibitors, the concentration of ATP used in the assay is critical.[1][4] Using an ATP concentration close to the Km value for this compound will provide a more accurate determination of the inhibitor's potency.[1][4][5] High ATP concentrations can outcompete the inhibitor, leading to an overestimation of the IC50 value.[1]

Q3: Why am I seeing high background noise in my kinase assay?

A3: High background can stem from several sources. Ensure you are using a highly purified and active this compound kinase, as contaminating kinases can lead to false signals.[1] The ATP concentration should be optimized, and non-specific binding of your inhibitor or detection reagents can also contribute.[1] Running proper controls, such as a no-enzyme and a no-compound control, is essential for diagnosis.[1]

Q4: My cell-based assay results are inconsistent. What are the common causes?

A4: Inconsistent results in cell-based assays can be due to variations in cell density, passage number, and overall cell health.[6] Ensure consistent cell seeding and that cells are in the logarithmic growth phase during the experiment.[1] The stability of your inhibitor in the cell culture media and repeated freeze-thaw cycles of reagents can also introduce variability.[4][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Issue 1: No or Weak Inhibition Observed

Possible Causes:

  • Compound Inactivity: The inhibitor may have degraded due to improper storage or handling.[4]

  • Incorrect Concentration: Errors in dilution calculations or pipetting can result in a lower than expected final concentration.[4]

  • Low this compound Activity: The chosen cell line may have low expression of active this compound.[4]

  • Suboptimal Assay Conditions: The ATP concentration might be too high, competing with an ATP-competitive inhibitor.[4]

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure proper storage of the inhibitor at -20°C or -80°C and prepare fresh stock solutions in an appropriate solvent like DMSO, avoiding repeated freeze-thaw cycles.[4][7]

  • Confirm Calculations and Pipetting: Double-check all dilution calculations and use calibrated pipettes.

  • Assess this compound Expression and Activity: In cell-based assays, confirm this compound expression using Western Blot or flow cytometry. Consider stimulating cells with VEGF to induce receptor phosphorylation.[4]

  • Optimize ATP Concentration: For in vitro assays, use an ATP concentration at or near the Km for this compound.[5]

Issue 2: High Variability in IC50 Values

Possible Causes:

  • Inconsistent Cell Conditions: Variations in cell density, passage number, or serum concentration in the media.[4][6]

  • Compound Stability: The inhibitor may be unstable in the cell culture media over the course of the experiment.[4]

  • Assay Readout Method: Different viability or proliferation assays can yield different results.[4]

Troubleshooting Steps:

  • Standardize Cell Culture: Use cells within a narrow passage number range and optimize cell seeding density.[1][6] Consider reducing serum concentration or using serum-free media during the inhibitor treatment.[7]

  • Evaluate Compound Stability: Assess the stability of your compound in your specific cell culture conditions.

  • Consistent Assay Method: Use the same assay method consistently and understand its limitations.[4]

Data Presentation

Table 1: Factors Affecting this compound Kinase Assay Sensitivity and Corresponding Optimization Strategies.

FactorPotential IssueOptimization Strategy
Enzyme Low purity/activityUse highly purified, active recombinant this compound kinase.[1]
ATP Concentration Too high, leading to competitive inhibitionUse ATP concentration near the Km value of this compound.[1][4][5]
Substrate Substrate depletion or product inhibitionOptimize substrate concentration to avoid depletion during the assay.[2]
Buffer Conditions Suboptimal pH or temperatureMaintain optimal pH and temperature for the kinase reaction.[2]
Inhibitor Degradation, precipitationPrepare fresh stock solutions, avoid freeze-thaw cycles, and ensure solubility.[4][7]
Detection Method Low sensitivityChoose a highly sensitive detection reagent, such as luminescence-based assays.[2][8]

Experimental Protocols

Protocol 1: In Vitro this compound Kinase Assay
  • Reagent Preparation:

    • Thaw 5x Kinase Buffer, 500 µM ATP, and PTK Substrate (e.g., Poly-Glu,Tyr 4:1) on ice.[9]

    • Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water.[9]

  • Master Mix Preparation:

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and substrate.[9]

  • Inhibitor Preparation:

    • Prepare serial dilutions of the test inhibitor at concentrations 10-fold higher than the desired final concentrations. If using DMSO, ensure the final concentration does not exceed 1%.[9]

  • Reaction Setup (96-well plate):

    • Add 25 µl of the Master Mix to each well.[9]

    • Add 5 µl of the serially diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.[9]

    • Add 20 µl of 1x Kinase Buffer to the "Blank" wells.[9]

  • Enzyme Addition:

    • Thaw and dilute the this compound kinase to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.[9]

    • Initiate the reaction by adding 20 µl of the diluted this compound kinase to the "Positive Control" and "Test Inhibitor" wells.[9]

  • Incubation:

    • Incubate the plate at 30°C for 45 minutes.[9]

  • Detection:

    • Add 50 µl of a detection reagent (e.g., Kinase-Glo™ MAX) to each well.[9]

    • Incubate at room temperature for 15 minutes.[9]

    • Measure the luminescence using a microplate reader.[9]

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]

Protocol 2: Cell-Based this compound Phosphorylation Assay
  • Cell Seeding:

    • Seed endothelial cells (e.g., HUVECs) in a 96-well plate at an optimal density and allow them to attach overnight.[5][6]

  • Serum Starvation:

    • Starve the cells in serum-free or low-serum media for a few hours to reduce basal this compound activation.

  • Inhibitor Treatment:

    • Treat the cells with a range of concentrations of the this compound inhibitor for 1-2 hours. Include a vehicle control.[5]

  • VEGF Stimulation:

    • Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce this compound phosphorylation.[5]

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them with a suitable lysis buffer.[5]

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against phospho-VEGFR-2 (e.g., pY1175) and total this compound. Use a loading control like β-actin or GAPDH.[1]

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[1]

  • Data Analysis:

    • Normalize the phospho-VEGFR-2 signal to the total this compound signal. The optimal inhibitor concentration is the lowest concentration that significantly inhibits VEGF-induced phosphorylation.[5]

Visualizations

G cluster_0 This compound Signaling Pathway VEGF VEGF Ligand VEGFR2_dimer This compound Dimerization VEGF->VEGFR2_dimer AutoP Autophosphorylation VEGFR2_dimer->AutoP PLCg PLCγ AutoP->PLCg ERK ERK1/2 AutoP->ERK Akt Akt AutoP->Akt Downstream Cell Proliferation, Migration, Survival PLCg->Downstream ERK->Downstream Akt->Downstream Inhibitor This compound Inhibitor Inhibitor->AutoP

Caption: this compound signaling cascade and inhibitor point of action.

G cluster_1 Troubleshooting Workflow: Low Assay Sensitivity Start Low Sensitivity Observed CheckEnzyme Check Enzyme Purity & Activity Start->CheckEnzyme CheckATP Optimize ATP Concentration CheckEnzyme->CheckATP CheckSubstrate Optimize Substrate Concentration CheckATP->CheckSubstrate CheckBuffer Verify Buffer Conditions CheckSubstrate->CheckBuffer CheckInhibitor Confirm Inhibitor Integrity CheckBuffer->CheckInhibitor CheckDetection Evaluate Detection Reagent CheckInhibitor->CheckDetection Improved Sensitivity Improved CheckDetection->Improved

Caption: A logical workflow for troubleshooting low sensitivity.

G cluster_2 Experimental Workflow: In Vitro Kinase Assay Prep Prepare Reagents (Buffer, ATP, Substrate) InhibitorDilution Prepare Inhibitor Serial Dilutions Prep->InhibitorDilution ReactionSetup Set up Reaction Plate (Master Mix + Inhibitor) InhibitorDilution->ReactionSetup AddEnzyme Add this compound Kinase ReactionSetup->AddEnzyme Incubate Incubate at 30°C AddEnzyme->Incubate Detect Add Detection Reagent Incubate->Detect Read Read Luminescence Detect->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: Step-by-step workflow for an in vitro this compound kinase assay.

References

Technical Support Center: Optimizing VEGFR-2 Plasmid Transfection in Primary Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing plasmid transfection in primary endothelial cells, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the transfection of primary endothelial cells with this compound plasmids.

Question: Why am I observing low transfection efficiency in my primary endothelial cells?

Answer:

Low transfection efficiency is a common challenge when working with primary cells, which are known to be more difficult to transfect than immortalized cell lines.[1][2][3] Several factors can contribute to this issue:

  • Suboptimal Transfection Reagent or Method: The choice of transfection reagent is critical. Different primary cell types respond differently to various reagents.[2] For Human Umbilical Vein Endothelial Cells (HUVECs), liposomal-based reagents like Lipofectamine LTX and Lipofectamine 2000 have shown higher transfection efficiencies compared to other chemical reagents.[1][3] Non-liposomal lipids have also been used with success.[4] Electroporation is another effective method for primary cells that are resistant to chemical transfection.[2][5]

  • Incorrect Reagent-to-DNA Ratio: The ratio of transfection reagent to plasmid DNA needs to be carefully optimized. A suboptimal ratio can lead to inefficient complex formation and reduced uptake by the cells.[6] It is recommended to perform a titration experiment to determine the optimal ratio for your specific cell type and plasmid.

  • Poor Cell Health and Confluency: The health and density of your primary endothelial cells at the time of transfection are paramount. Cells should be in a logarithmic growth phase and have high viability (>90%).[7] The ideal confluency is typically between 50-80%.[2][8][9] Over-confluent or sparse cultures can both lead to poor transfection outcomes.[2]

  • Presence of Serum and Antibiotics: Components in the culture medium can interfere with the formation of transfection complexes. While some modern reagents are compatible with serum, it is often recommended to form the DNA-reagent complexes in a serum-free medium.[10] Antibiotics can also inhibit complex formation and should ideally be excluded during the transfection process.

  • Low-Quality Plasmid DNA: The purity and integrity of your this compound plasmid are crucial. Use highly purified, endotoxin-free plasmid DNA.[1] Endotoxins can induce cellular toxicity, particularly in sensitive primary cells, and negatively impact transfection efficiency.[11] The A260/A280 ratio of your plasmid prep should be at least 1.7.[10]

Question: My primary endothelial cells are dying after transfection. What is causing the cytotoxicity and how can I prevent it?

Answer:

Cell death following transfection is a significant concern, especially with sensitive primary cells. The primary causes of cytotoxicity are:

  • Inherent Toxicity of the Transfection Reagent: Many transfection reagents, particularly cationic lipids, can be toxic to cells by disrupting the cell membrane.[9][12] It is crucial to use a reagent known for low cytotoxicity in primary cells and to use the manufacturer's recommended protocol as a starting point for optimization.

  • High Concentration of Transfection Reagent and DNA: Excessive amounts of the transfection reagent or plasmid DNA can lead to cellular stress and death.[6][9] Optimizing the concentrations by performing a dose-response experiment is essential to find a balance between high efficiency and low toxicity.

  • Extended Exposure to Transfection Complexes: Leaving the transfection complexes on the cells for too long can increase cytotoxicity. The optimal incubation time varies depending on the reagent and cell type. For some protocols, a 4-6 hour exposure is sufficient.[6]

  • Suboptimal Cell Culture Conditions: Unhealthy cells are more susceptible to the toxic effects of transfection. Ensure your primary endothelial cells are cultured under optimal conditions, are at a low passage number, and are free from contamination like mycoplasma.[2][7][10]

  • Low Cell Density: Transfecting cells at a low confluency can increase the amount of transfection complex per cell, leading to higher toxicity.[9] It is generally recommended to have the cells at 60-80% confluency at the time of transfection.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best method to transfect a this compound plasmid into primary endothelial cells?

A1: There is no single "best" method, as the optimal approach depends on the specific type of primary endothelial cell and experimental requirements. Chemical transfection using cationic lipids or polymers is a widely used method due to its ease of use.[2] For HUVECs, reagents like Lipofectamine LTX have been shown to provide a good balance of high transfection efficiency and low cytotoxicity.[1] For difficult-to-transfect primary cells, physical methods like electroporation can be more effective, though they may require more specialized equipment.[2][5]

Q2: How can I optimize the transfection protocol for my specific primary endothelial cells?

A2: Optimization is key to successful transfection. A systematic approach is recommended:

  • Reagent Selection: Start by reviewing the literature for successful transfection of your specific cell type.[2]

  • Titration of Reagent and DNA: Perform a matrix experiment to test different ratios of transfection reagent to plasmid DNA to find the optimal balance between efficiency and viability.

  • Cell Density Optimization: Test a range of cell confluencies (e.g., 50%, 70%, 90%) to determine the ideal density for transfection.

  • Incubation Time: Vary the incubation time of the transfection complexes with the cells to minimize toxicity while maximizing uptake.

Q3: Can I use serum in my culture medium during transfection?

A3: This depends on the transfection reagent. While many traditional protocols recommend serum-free conditions during complex formation and initial incubation, some newer reagents are designed to be effective in the presence of serum.[6] However, for optimal complex formation, it is generally recommended to dilute the DNA and the transfection reagent in a serum-free medium like Opti-MEM® I.[13] You can then add the complexes to cells cultured in complete medium.

Q4: How soon after transfection can I expect to see this compound expression?

A4: The timeline for protein expression depends on several factors, including the promoter driving your this compound construct and the cell type. Typically, for transient transfections, you can start to detect mRNA expression within 24-48 hours and protein expression within 48-72 hours post-transfection.[6]

Quantitative Data Summary

The following table summarizes a comparison of transfection efficiencies and cytotoxicities of various commercially available chemical transfection reagents in HUVECs. This data is adapted from a study that used an EGFP-encoding plasmid and flow cytometry for analysis.[1]

Transfection ReagentFormulationReagent (μL) : DNA (μg) / wellTransfection Efficiency (%)Cytotoxicity (%)
Lipofectamine LTXLiposomal6.25 : 2.5~38Low to Moderate
Lipofectamine 2000Liposomal2 : 4~23Moderate
EffecteneNon-liposomal lipid20 : 2VariesVaries
SuperFectNot specifiedVariesVariesVaries
GeneJammerNot specifiedVariesVariesVaries

Note: The study identified Lipofectamine LTX as the optimal reagent due to its higher transfection efficiency at shorter time points with limited cytotoxicity.[1]

Experimental Protocols

General Protocol for Plasmid DNA Transfection into Primary Endothelial Cells (using a lipid-based reagent)

This protocol provides a general framework. Always refer to the manufacturer's specific instructions for your chosen transfection reagent. The following is based on a protocol for transfecting primary HUVECs in a 24-well plate format.[8]

Materials:

  • Primary endothelial cells (e.g., HUVECs)

  • Complete growth medium (e.g., Vascular Cell Basal Media with supplements)

  • This compound plasmid DNA (highly purified, >100 ng/μL)[13]

  • Lipid-based transfection reagent (e.g., TransfeX™, Lipofectamine® LTX)[13]

  • Serum-free medium (e.g., Opti-MEM® I Reduced-Serum Medium)[13]

  • Sterile microcentrifuge tubes and tissue culture plates

Procedure:

Day 1: Cell Seeding

  • The day before transfection, plate the primary endothelial cells in a 24-well plate at a density that will result in 50-80% confluency on the day of transfection (e.g., 4 x 10^4 cells per well).[8]

  • Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Transfection

  • On the day of transfection, ensure the cells are healthy and at the appropriate confluency.

  • For each well to be transfected, prepare the DNA solution: In a sterile microcentrifuge tube, dilute 0.5 µg of the this compound plasmid DNA into 100 µL of serum-free medium.[8] Mix gently.

  • Prepare the transfection reagent solution: In a separate sterile tube, dilute the recommended amount of transfection reagent into the DNA solution. For example, add 0.75-2.75 µl of Lipofectamine® LTX.[13] Mix gently by pipetting.

  • Incubate the DNA-reagent complex mixture at room temperature for 15-25 minutes to allow for complex formation.[13]

  • During the incubation, you may replace the old media in the wells with fresh, pre-warmed complete growth medium.

  • After incubation, add the 100 µL of the DNA-reagent complexes drop-wise to each well.[13]

  • Gently rock the plate back and forth to ensure even distribution of the complexes.

  • Return the plate to the incubator and incubate for 18-48 hours before assaying for gene expression. The complexes generally do not need to be removed.[13]

Visualizations

This compound Signaling Pathway

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGFR2 This compound PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src c-Src VEGFR2->Src VEGF VEGF-A VEGF->VEGFR2 Binding & Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 (MAPK) MEK->ERK GeneExpression Gene Expression ERK->GeneExpression Akt Akt/PKB PI3K->Akt Survival Survival Akt->Survival FAK FAK Src->FAK Migration Migration FAK->Migration Proliferation Proliferation GeneExpression->Proliferation

Caption: Simplified this compound signaling cascade in endothelial cells.

Experimental Workflow for Plasmid Transfection

Plasmid_Transfection_Workflow Start Start SeedCells Seed Primary Endothelial Cells Start->SeedCells IncubateOvernight Incubate Overnight (50-80% Confluency) SeedCells->IncubateOvernight PrepareComplexes Prepare DNA-Reagent Complexes IncubateOvernight->PrepareComplexes AddComplexes Add Complexes to Cells IncubateOvernight->AddComplexes IncubateComplexes Incubate Complexes (15-25 min) PrepareComplexes->IncubateComplexes IncubateComplexes->AddComplexes IncubatePostTransfection Incubate (18-48 hours) AddComplexes->IncubatePostTransfection Assay Assay for this compound Expression IncubatePostTransfection->Assay End End Assay->End

Caption: General experimental workflow for plasmid transfection.

Troubleshooting Logic for Low Transfection Efficiency

Troubleshooting_Low_Efficiency Problem Low Transfection Efficiency CheckCells Check Cell Health & Confluency Problem->CheckCells CheckReagent Check Transfection Reagent & Ratio Problem->CheckReagent CheckDNA Check Plasmid DNA Quality Problem->CheckDNA CheckProtocol Review Transfection Protocol Problem->CheckProtocol SolutionCells Optimize Seeding Density Use Low Passage Cells CheckCells->SolutionCells Issue Found SolutionReagent Titrate Reagent:DNA Ratio Test Different Reagents CheckReagent->SolutionReagent Issue Found SolutionDNA Use Endotoxin-Free Kit Verify A260/280 Ratio CheckDNA->SolutionDNA Issue Found SolutionProtocol Optimize Incubation Times Transfect in Serum-Free Media CheckProtocol->SolutionProtocol Issue Found

Caption: Troubleshooting flowchart for low transfection efficiency.

References

Troubleshooting High Background in VEGFR-2 Immunofluorescence: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

High background staining in immunofluorescence (IF) can obscure specific signals, leading to false positives and complicating data interpretation. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve high background issues specifically in VEGFR-2 immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background in my this compound immunofluorescence staining?

High background in immunofluorescence can stem from several factors, broadly categorized as non-specific antibody binding and autofluorescence.[1]

  • Non-specific antibody binding: This occurs when the primary or secondary antibodies bind to unintended targets in the sample.[2] Common causes include excessive antibody concentration, insufficient blocking, or cross-reactivity of the secondary antibody.[1][2]

  • Autofluorescence: This is the natural fluorescence emitted by certain biological structures within the tissue or cells.[3] Common sources include collagen, elastin, red blood cells, and lipofuscin.[3][4] Fixatives, particularly aldehyde-based ones like formaldehyde (B43269) and glutaraldehyde (B144438), can also induce autofluorescence.[5]

Q2: My background is high even in my secondary antibody-only control. What does this indicate and how can I fix it?

Staining in a secondary antibody-only control indicates that the secondary antibody is binding non-specifically to the sample.[6] This can be a significant contributor to high background.

Troubleshooting Steps:

  • Optimize Secondary Antibody Concentration: The concentration of the secondary antibody may be too high.[1] It's crucial to titrate the secondary antibody to find the optimal dilution that provides a strong signal with minimal background.

  • Change the Secondary Antibody: Consider using a different secondary antibody, potentially from a different host species or one that has been pre-adsorbed to minimize cross-reactivity.[1]

  • Improve Blocking: Enhance the blocking step by using a serum from the same species as the secondary antibody host.[7][8] For example, if you are using a goat anti-rabbit secondary antibody, use normal goat serum in your blocking buffer.[8]

Q3: I suspect autofluorescence is the cause of my high background. How can I confirm this and what are the solutions?

Autofluorescence can be identified by examining an unstained sample under the microscope.[9] If you observe fluorescence in this control, autofluorescence is likely a contributing factor.

Solutions to Reduce Autofluorescence:

  • Use a Quenching Agent: Commercially available reagents like TrueVIEW® or treatments with Sudan Black B, copper sulfate, or sodium borohydride (B1222165) can help quench autofluorescence.[3][4][5]

  • Choose Appropriate Fluorophores: Select fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647, Cy5) as autofluorescence is less prominent at longer wavelengths.[4][10]

  • Optimize Fixation: Minimize fixation time and consider using alternatives to aldehyde-based fixatives, such as chilled methanol (B129727) or ethanol, especially for cell surface markers.[5] If using aldehyde fixatives, glutaraldehyde tends to cause more autofluorescence than paraformaldehyde or formaldehyde.[5]

  • Perfusion: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, a common source of autofluorescence.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background in this compound immunofluorescence.

G Troubleshooting Workflow for High Background in this compound IF A High Background Observed B Run Control Experiments A->B C Secondary Antibody Only Control B->C D Unstained Sample Control B->D E High Background in Secondary Control? C->E F Autofluorescence Observed? D->F G Optimize Secondary Antibody - Titrate Concentration - Change Antibody E->G Yes H Improve Blocking Strategy - Increase Blocking Time - Change Blocking Reagent E->H Yes J Optimize Primary Antibody - Titrate Concentration E->J No I Address Autofluorescence - Use Quenching Reagents - Choose Far-Red Fluorophores - Optimize Fixation F->I Yes F->J No L Problem Resolved G->L H->L I->L K Improve Washing Steps - Increase Wash Duration/Frequency J->K K->L

Caption: Troubleshooting workflow for high background.

Quantitative Data Summary: Antibody Dilution and Blocking Agents

Proper antibody dilution and effective blocking are critical for minimizing background. The following tables provide starting points for optimization.

Table 1: Recommended Antibody Dilution Ranges

Antibody TypeStarting Dilution RangeKey Considerations
Primary Antibody (anti-VEGFR-2) 1:50 - 1:500Titration is essential. Start with the manufacturer's recommendation and perform a dilution series.[11]
Secondary Antibody (Fluorophore-conjugated) 1:200 - 1:1000Higher concentrations can lead to non-specific binding.[12] Titrate to find the optimal signal-to-noise ratio.

Table 2: Common Blocking Solutions

Blocking AgentConcentrationNotes
Normal Serum 5-10%Use serum from the host species of the secondary antibody.[8][11]
Bovine Serum Albumin (BSA) 1-5%A common and effective general protein blocker.[8][12]
Commercial Blocking Buffers Per ManufacturerOften contain a mixture of proteins and detergents for enhanced blocking.[13]

Key Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining Protocol

This protocol provides a general framework. Optimization of incubation times, concentrations, and washing steps is crucial.

  • Sample Preparation:

    • For cells: Grow on coverslips or chamber slides.

    • For tissue: Prepare cryosections or paraffin-embedded sections.

  • Fixation:

    • Incubate with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Alternative: For cell surface this compound, chilled methanol (-20°C) for 10 minutes can be used.[5]

  • Washing:

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Incubate with a blocking solution (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation:

    • Dilute the anti-VEGFR-2 primary antibody in the blocking buffer to the predetermined optimal concentration.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash three times with PBS containing 0.05% Tween 20 for 5 minutes each.[14]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash three times with PBS containing 0.05% Tween 20 for 5 minutes each.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging:

    • Image using a fluorescence microscope with the appropriate filters.

Protocol 2: Autofluorescence Quenching with Sodium Borohydride

This protocol can be inserted after the fixation step if aldehyde-induced autofluorescence is suspected.

  • Fixation and Washing: Follow steps 2 and 3 of the standard protocol.

  • Sodium Borohydride Treatment:

    • Prepare a fresh solution of 0.1% sodium borohydride in PBS.

    • Incubate the samples for 10 minutes at room temperature.

  • Washing:

    • Wash thoroughly three times with PBS for 5 minutes each.

  • Proceed with Permeabilization: Continue with step 4 of the standard immunofluorescence protocol.

This compound Signaling Pathway Overview

Understanding the context of this compound signaling can be beneficial for experimental design. The following diagram provides a simplified overview.

G Simplified this compound Signaling Pathway VEGF VEGF-A VEGFR2 This compound Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K PLCg PLCγ Pathway Dimerization->PLCg RAS Ras/MAPK Pathway Dimerization->RAS Survival Cell Survival PI3K->Survival Permeability Vascular Permeability PLCg->Permeability Proliferation Cell Proliferation RAS->Proliferation Migration Cell Migration RAS->Migration

Caption: Simplified this compound signaling cascade.

By systematically addressing each potential cause of high background, researchers can improve the quality and reliability of their this compound immunofluorescence data.

References

Technical Support Center: Preserving VEGFR-2 Integrity During Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing VEGFR-2 protein degradation during cell lysis for downstream applications such as Western blotting and immunoprecipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound protein degrading during cell lysis?

This compound, a receptor tyrosine kinase, is susceptible to degradation by various cellular mechanisms that can remain active even after cell lysis. The primary pathways for this compound degradation are:

  • Ubiquitination and Proteasomal Degradation: Upon activation, this compound can be ubiquitinated, marking it for degradation by the proteasome.[1][2][3][4][5] The E1 ubiquitin-activating enzyme UBA1 and E2 ubiquitin-conjugating enzymes UBE2D1 and UBE2D2 are involved in this process.[2][4]

  • Endosomal-Lysosomal Proteolysis: After ligand binding and internalization, this compound is trafficked through the endosomal system.[1][6] A significant portion of the receptor is sorted to lysosomes for degradation by proteases.[1][7]

  • Proteolytic Cleavage: this compound can be subject to proteolytic cleavage, resulting in the appearance of smaller fragments on a Western blot.[1][8]

These processes can be inadvertently activated or remain active during improper cell lysis, leading to a loss of full-length this compound protein.

Q2: What are the most critical components of a lysis buffer to prevent this compound degradation?

A well-formulated lysis buffer is crucial for preserving this compound integrity. The most critical components are:

  • Protease Inhibitors: These are essential to block the activity of proteases released from cellular compartments during lysis. A broad-spectrum protease inhibitor cocktail is highly recommended.[9][10][11]

  • Phosphatase Inhibitors: Since this compound is a receptor tyrosine kinase, its phosphorylation state is often a key readout. Phosphatase inhibitors are necessary to prevent the removal of phosphate (B84403) groups from tyrosine, serine, and threonine residues.[9][11][12][13][14]

  • Detergents: The choice of detergent is important for efficiently solubilizing this transmembrane protein. Milder, non-ionic detergents are generally preferred to preserve protein structure and function, while stronger, ionic detergents can be used for complete solubilization but may cause denaturation.[15] RIPA buffer is a commonly used option that contains both ionic and non-ionic detergents.[11][14]

  • Chelating Agents: Agents like EDTA can inhibit metalloproteases that require divalent cations for their activity.[10]

Q3: Can the choice of cell lysis method affect this compound stability?

Yes, the method of cell lysis can significantly impact protein stability.

  • Gentle Methods: Methods like homogenization with a Dounce homogenizer or the use of gentle, detergent-based lysis buffers are often preferred for membrane proteins like this compound.[16]

  • Harsh Methods: Mechanical methods like sonication or high-temperature lysis can generate heat and shear forces that may lead to protein denaturation and degradation.[10][15][16][17] While sonication is a common method, it should be performed on ice and in short bursts to minimize heat generation.[15][16] Repeated freeze-thaw cycles can also be effective but may be slow and can also damage proteins if not done carefully.[16][17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or no this compound signal on Western blot Incomplete cell lysis.Ensure the lysis buffer contains an appropriate detergent (e.g., RIPA buffer) to efficiently solubilize membrane proteins.[11][14] Consider optimizing the lysis incubation time and agitation.
Protein degradation.Always prepare fresh lysis buffer and add fresh protease and phosphatase inhibitor cocktails immediately before use.[9][10][14] Keep samples on ice at all times during the lysis procedure.
Low protein load.Quantify your protein lysate using a standard assay (e.g., BCA) and ensure you are loading an adequate amount of protein (typically 20-50 µg for whole-cell lysates).[14][18]
Multiple bands or smearing below the expected this compound size Proteolytic degradation.This strongly indicates protease activity. Use a fresh, broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration.[9][10] Minimize the time between cell harvesting and lysis.
Incomplete denaturation of the sample.Ensure your Laemmli sample buffer is fresh and contains a sufficient concentration of reducing agent (e.g., β-mercaptoethanol or DTT). Heat samples at 95-100°C for 5-10 minutes before loading.[14]
Loss of phosphorylated this compound signal Phosphatase activity.Add a phosphatase inhibitor cocktail to your lysis buffer immediately before use.[9][12][13][14] Common phosphatase inhibitors include sodium orthovanadate and sodium fluoride.
Insufficient stimulation.If you are studying ligand-induced phosphorylation, ensure that your cells were stimulated with an appropriate concentration of VEGF for a sufficient amount of time (e.g., 50 ng/mL for 5-15 minutes).[14]

Experimental Protocols

Protocol 1: Preparation of Lysis Buffer for this compound Analysis

This protocol provides a standard recipe for a RIPA-based lysis buffer suitable for the extraction of this compound.

Components and Final Concentrations:

ComponentFinal ConcentrationPurpose
Tris-HCl, pH 7.450 mMBuffering agent to maintain a stable pH.[10]
NaCl150 mMMaintains physiological ionic strength.[10]
NP-40 (Igepal CA-630)1%Non-ionic detergent to solubilize membrane proteins.[15]
Sodium Deoxycholate0.5%Ionic detergent to aid in solubilization.[11]
SDS0.1%Strong ionic detergent for complete protein solubilization.[11][15]
EDTA1 mMChelating agent to inhibit metalloproteases.[10][16]
Protease Inhibitor Cocktail1XTo prevent protein degradation by proteases.[9][10][14]
Phosphatase Inhibitor Cocktail1XTo preserve the phosphorylation state of proteins.[9][12][13][14]

Note: Add protease and phosphatase inhibitor cocktails to the buffer immediately before use.

Protocol 2: Cell Lysis for Western Blot Analysis of this compound
  • Cell Culture and Treatment: Culture cells to the desired confluency. If studying VEGF-induced signaling, serum-starve the cells for 12-24 hours before stimulating with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).[14]

  • Cell Harvesting: Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

  • Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (from Protocol 1) to the dish (e.g., 100-150 µL for a well of a 6-well plate).[14]

  • Scraping and Incubation: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]

  • Incubation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes, to ensure complete lysis.[14]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[14]

  • Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Quantification and Storage: Determine the protein concentration using a standard protein assay. The lysate can be used immediately or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[19]

This compound Signaling and Degradation Pathway

VEGFR2_Signaling_and_Degradation This compound Signaling and Degradation Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytic Pathway VEGF VEGF-A VEGFR2_inactive This compound (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active This compound (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PI3K PI3K VEGFR2_active->PI3K Activates PLCg PLCγ VEGFR2_active->PLCg Activates Ub Ubiquitin VEGFR2_active->Ub Ubiquitination Early_Endosome Early Endosome VEGFR2_active->Early_Endosome Internalization AKT Akt PI3K->AKT Activates Cell Survival Cell Survival AKT->Cell Survival Proliferation Proliferation AKT->Proliferation ERK ERK1/2 PLCg->ERK -> ... -> ERK->Proliferation Cell Migration Cell Migration ERK->Cell Migration Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ub->Proteasome Targets for Late_Endosome Late Endosome Early_Endosome->Late_Endosome Trafficking Lysosome Lysosome Late_Endosome->Lysosome Fusion Lysosome->Degradation

Caption: A simplified diagram of this compound signaling and its major degradation pathways.

References

Technical Support Center: Optimizing Vegfr-2 Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vegfr-2 (Vascular Endothelial Growth Factor Receptor 2) immunohistochemistry (IHC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your staining protocols and achieve reliable, high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound IHC experiments, from weak or no staining to high background.

1. Weak or No Staining

Question: I am observing very weak or no staining for this compound in my tissue samples. What are the possible causes and solutions?

Answer:

Weak or absent staining is a common issue in IHC and can stem from several factors throughout the protocol. Here's a breakdown of potential causes and how to troubleshoot them:

  • Improper Fixation: Over-fixation can mask the this compound epitope, while under-fixation can lead to poor tissue preservation and antigen loss.[1] It is crucial to standardize your fixation time.[1]

  • Suboptimal Antigen Retrieval: Formalin fixation creates cross-links that can obscure the antigenic site. Heat-Induced Epitope Retrieval (HIER) is a critical step to unmask the this compound epitope.[2] The choice of retrieval buffer and its pH are crucial for success.[3][4]

  • Primary Antibody Issues: The primary antibody may be too dilute, not validated for IHC, or stored improperly.[2] Always use a positive control tissue known to express this compound to confirm antibody activity.[2]

  • Inactive Detection System: The secondary antibody or other components of the detection system may be inactive or incompatible.[2]

Troubleshooting Steps for Weak or No Staining:

Potential Cause Recommended Solution
Over-fixation Reduce fixation time. For archival tissues with unknown fixation duration, optimize the antigen retrieval step by increasing the heating time or trying a different retrieval buffer.[1]
Under-fixation Ensure a minimum fixation time of 24 hours for optimal preservation.[1]
Suboptimal Antigen Retrieval Perform a titration of antigen retrieval conditions. Test different HIER buffers (e.g., Sodium Citrate, EDTA) at varying pH levels (e.g., pH 6.0 vs. pH 9.0). Optimize heating time and temperature.[2][3][4]
Incorrect Primary Antibody Concentration Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions.[2]
Inactive Antibody or Detection System Confirm the primary antibody is validated for the specific application (e.g., FFPE tissue) and has been stored correctly.[2] Ensure the secondary antibody is compatible with the primary antibody's host species. Test the detection system independently.[2]

2. High Background or Non-Specific Staining

Question: My this compound staining shows high background, making it difficult to interpret the results. How can I reduce non-specific staining?

Answer:

High background staining can obscure specific signals and lead to false-positive results. Several factors can contribute to this issue, including problems with fixation, blocking, or antibody concentrations.

  • Over-fixation: This can sometimes lead to high levels of background staining.[5]

  • Incomplete Deparaffinization: Remnants of paraffin (B1166041) can block antibody access and cause uneven, spotty background.[1][6]

  • Endogenous Enzyme Activity: Tissues can have endogenous peroxidases or phosphatases that react with the detection system, causing non-specific signal.[7]

  • Insufficient Blocking: Non-specific binding sites on the tissue may not be adequately blocked, leading to off-target antibody binding.[5][8]

  • Primary Antibody Concentration Too High: Using too much primary antibody can result in non-specific binding.[5][7]

Troubleshooting Steps for High Background Staining:

Potential Cause Recommended Solution
Over-fixation Try reducing the fixation time for your tissue samples.[5]
Incomplete Deparaffinization Ensure complete deparaffinization by using fresh xylene and a series of fresh ethanol (B145695) washes.[1][5]
Endogenous Peroxidase Activity Include a peroxidase blocking step (e.g., with 3% H₂O₂) before applying the primary antibody if using an HRP-based detection system.[2][6]
Insufficient Blocking Increase the concentration of the blocking agent (e.g., normal serum, BSA) and/or the incubation time.[5] Use serum from the same species as the secondary antibody for blocking.[9]
Primary Antibody Concentration Too High Reduce the concentration of the primary antibody. Perform a titration to find the optimal balance between specific signal and background.[5]
Cross-reactivity of Secondary Antibody Run a negative control without the primary antibody. If staining occurs, your secondary antibody may be cross-reacting. Consider using a pre-adsorbed secondary antibody.[9]

Experimental Protocols

Recommended Fixation Protocol for this compound IHC

The most commonly recommended fixative for this compound immunohistochemistry on paraffin-embedded tissues is 10% Neutral Buffered Formalin (NBF).

  • Tissue Preparation: Immediately after excision, place the tissue in a sufficient volume of 10% NBF (at least 15-20 times the tissue volume).[1]

  • Fixation Duration: Fix the tissue for 24-48 hours at room temperature.[1] Avoid fixation times shorter than 20 hours or longer than 72 hours to prevent under- or over-fixation.[1]

  • Processing: Following fixation, dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[1]

  • Sectioning: Cut the paraffin-embedded tissue blocks into 4-5 µm sections and mount them on positively charged slides.[1]

Antigen Retrieval Protocol (Heat-Induced Epitope Retrieval - HIER)

HIER is generally more successful than proteolytic-induced epitope retrieval (PIER) for unmasking the this compound epitope.[1]

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[1]

  • Buffer Selection: Immerse the slides in an appropriate antigen retrieval buffer. Common choices include:

    • Sodium Citrate Buffer (10mM, pH 6.0)

    • EDTA Buffer (1mM, pH 9.0)

  • Heating: Heat the slides in the retrieval buffer to 95-100°C for 20 minutes using a microwave, pressure cooker, or water bath.[1]

  • Cooling: Allow the slides to cool down to room temperature in the retrieval buffer before proceeding with the staining protocol.[1]

Visual Guides

This compound Signaling Pathway

Vegfr2_Signaling_Pathway This compound Signaling Pathway VEGF VEGF-A VEGFR2 This compound VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Vascular_Permeability Vascular Permeability VEGFR2->Vascular_Permeability MAPK_pathway MAPK Pathway PLCg->MAPK_pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival Akt->Cell_Survival ERK ERK1/2 Endothelial_Cell_Proliferation Endothelial Cell Proliferation ERK->Endothelial_Cell_Proliferation MAPK_pathway->ERK IHC_Optimization_Workflow IHC Fixation Optimization Workflow Start Start: Tissue Collection Fixation Fixation (e.g., 10% NBF) Start->Fixation Fixation_Time Test Fixation Times (24h, 48h, 72h) Fixation->Fixation_Time Processing Tissue Processing & Embedding Fixation_Time->Processing Select Time Sectioning Sectioning Processing->Sectioning Antigen_Retrieval Antigen Retrieval (HIER) Sectioning->Antigen_Retrieval Staining IHC Staining Antigen_Retrieval->Staining Evaluation Evaluate Staining (Signal vs. Background) Staining->Evaluation Optimal Optimal Staining Evaluation->Optimal Good Troubleshoot Troubleshoot Evaluation->Troubleshoot Poor Weak_Signal Weak/No Signal Troubleshoot->Weak_Signal High_Background High Background Troubleshoot->High_Background Weak_Signal->Antigen_Retrieval Optimize AR High_Background->Staining Adjust Ab Conc.

References

Technical Support Center: Expression of Full-Length Recombinant VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the expression of full-length recombinant Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of full-length this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Protein Expression Suboptimal Codon Usage: The codon usage of the this compound gene may not be optimized for the chosen expression host.- Synthesize a new version of the gene with codons optimized for your expression system (e.g., E. coli, insect, or mammalian cells).[1] This can significantly enhance translational efficiency.
Inefficient Transcription/Translation: Promoter weakness, mRNA instability, or inefficient initiation of translation.- Ensure the use of a strong, inducible promoter appropriate for your expression system.- Verify the integrity of your expression vector and the inserted gene sequence.- For mammalian cells, ensure the presence of a Kozak consensus sequence.
Plasmid/Vector Issues: Incorrect vector construction, plasmid degradation, or low transfection/transduction efficiency.- Sequence-verify the entire open reading frame and flanking regions of your final expression construct.- Use high-quality plasmid preparations for transfection.- Optimize transfection or viral transduction protocols for your specific cell line.
Toxicity of this compound to Host Cells: Overexpression of a large membrane protein can be toxic to the host.- Use a tightly regulated inducible promoter to control expression.- Lower the induction temperature (e.g., 18-25°C) and/or reduce the inducer concentration to slow down protein expression.[2]
Protein Misfolding and Aggregation (Inclusion Bodies) Incorrect Disulfide Bond Formation: The complex extracellular domain of this compound requires proper disulfide bond formation.- Express the protein in a eukaryotic system (e.g., insect or mammalian cells) that has the cellular machinery for proper protein folding and post-translational modifications.
Overwhelming of Chaperone Machinery: High levels of expression can saturate the host cell's folding capacity.- Co-express molecular chaperones to assist in proper folding.- Lower the expression temperature to reduce the rate of protein synthesis and allow more time for correct folding.[2]
Inappropriate Lysis/Solubilization Conditions: Harsh detergents can denature the protein.- Screen a panel of mild, non-ionic detergents (e.g., DDM, L-MNG) for efficient solubilization from the cell membrane while maintaining protein integrity.[3]
Incorrect or Incomplete Post-Translational Modifications (PTMs) Aberrant Glycosylation: The expression host may produce different glycosylation patterns than native human cells, affecting protein function.- Use a mammalian expression system (e.g., CHO, HEK293 cells) for the most human-like glycosylation.[4]- Glyco-engineered Pichia pastoris strains can also produce human-like glycans.[5]
Lack of Phosphorylation: The kinase domain may not be properly autophosphorylated, leading to an inactive enzyme.- Ensure that the expression system allows for proper kinase activation. In some cases, in vitro phosphorylation may be necessary after purification.- Co-expression with an activating kinase or ligand stimulation of cells prior to harvest can promote phosphorylation.
Low Yield After Purification Protein Degradation: Proteases released during cell lysis can degrade the target protein.- Add a protease inhibitor cocktail to all buffers used during purification.- Perform all purification steps at 4°C to minimize protease activity.
Poor Binding to Affinity Resin: The affinity tag may be inaccessible or the binding conditions suboptimal.- Ensure the affinity tag (e.g., His-tag, Strep-tag) is accessible and not buried within the protein structure.- Optimize binding buffers (e.g., pH, salt concentration, imidazole (B134444) concentration for His-tags).
Protein Loss During Purification Steps: Aggregation and precipitation during buffer exchange or concentration.- Maintain the presence of a suitable detergent and other stabilizing additives (e.g., glycerol, cholesterol analogs) throughout the purification process.

Frequently Asked Questions (FAQs)

Q1: Which expression system is best for full-length this compound?

A1: The optimal expression system depends on the intended application.

  • Mammalian Cells (e.g., HEK293, CHO): These are often the preferred choice as they provide the most accurate post-translational modifications, including human-like glycosylation, which is crucial for the proper folding and function of this compound.[4] While yields can be lower than in other systems, advancements have significantly improved productivity.[6]

  • Baculovirus-Insect Cells (e.g., Sf9, High Five™): This system is a robust platform for producing large quantities of complex eukaryotic proteins.[7] It can perform many post-translational modifications, although glycosylation patterns differ from those in mammalian cells.[8]

  • Yeast (Pichia pastoris): This system can be a cost-effective option for high-yield expression.[5] It performs some post-translational modifications, but like insect cells, glycosylation is of the high-mannose type, which differs from mammalian cells. Glyco-engineered strains are available to address this issue.[5]

Q2: How important is codon optimization for this compound expression?

A2: Codon optimization is a critical step. It involves modifying the DNA sequence to use codons that are most frequently used by the host organism's translational machinery, without changing the amino acid sequence of the protein.[1] This can significantly increase translation efficiency and protein yield by avoiding issues caused by rare tRNAs.

Q3: My full-length this compound is completely insoluble. What can I do?

A3: Insoluble expression, often as inclusion bodies, is a common problem, especially in bacterial systems. The best approach is to express the protein in a eukaryotic system like insect or mammalian cells, which are better equipped for folding complex proteins. If you must use a bacterial system, you can try optimizing expression conditions by lowering the temperature, reducing the inducer concentration, and co-expressing chaperones. For purification from inclusion bodies, a denaturation and refolding process is required, which can be challenging and may result in a non-functional protein.

Q4: What kind of detergents should I use for purification?

A4: As a membrane protein, this compound requires detergents for extraction from the cell membrane and to remain soluble during purification. It is crucial to use mild, non-denaturing detergents. Common choices include n-dodecyl-β-D-maltoside (DDM), lauryl maltose (B56501) neopentyl glycol (L-MNG), and digitonin. It is often necessary to screen several detergents to find the one that best preserves the stability and activity of your protein.[3]

Q5: How can I confirm that my purified this compound is active?

A5: The activity of purified this compound can be assessed using an in vitro kinase assay. This assay measures the ability of the enzyme to transfer a phosphate (B84403) group from ATP to a substrate peptide.[9][10] The level of phosphorylation can be quantified using various methods, such as luminescence-based assays that measure ATP consumption or antibody-based methods that detect the phosphorylated substrate.[9]

Data Presentation

Comparison of Recombinant Protein Expression Systems

The following table summarizes typical protein yields from different expression systems. Note that the yield of full-length this compound can be at the lower end of these ranges due to its complex nature as a large, glycosylated membrane protein.

Expression SystemTypical Protein YieldPost-Translational ModificationsAdvantages
Mammalian Cells (CHO, HEK293) 1-5 g/L (can reach up to 10 g/L in optimized systems)[6]Human-like glycosylation, phosphorylation, proper foldingHigh-quality, functional protein with native PTMs
Baculovirus-Insect Cells (Sf9) 100 mg/L to over 1 g/L[6]Glycosylation (high-mannose), phosphorylation, disulfide bondsHigh yields, suitable for complex proteins, ease of scale-up[8]
Yeast (Pichia pastoris) Several grams per liter (can exceed 10 g/L)[6]Glycosylation (high-mannose), disulfide bondsHigh yields, cost-effective, secretes protein into media[5]

Experimental Protocols

Key Experiment 1: Expression and Purification of Full-Length this compound using the Baculovirus-Insect Cell System
  • Gene Synthesis and Vector Construction:

    • Synthesize the full-length human this compound gene with codons optimized for expression in insect cells.

    • Clone the optimized gene into a pFastBac™ donor plasmid, incorporating a C-terminal affinity tag (e.g., 6xHis and Strep-Tag II) for purification.

  • Recombinant Bacmid Generation:

    • Transform competent E. coli DH10Bac™ cells with the recombinant pFastBac™ plasmid.

    • Select white colonies, which indicate successful transposition of the expression cassette into the bacmid.

    • Isolate and purify the recombinant bacmid DNA.

  • Baculovirus Production:

    • Transfect Sf9 insect cells with the purified recombinant bacmid DNA to generate the initial P1 viral stock.[11]

    • Amplify the P1 stock to generate a high-titer P2 viral stock.

  • Protein Expression:

    • Infect a large-scale suspension culture of High Five™ or Sf9 cells with the P2 baculovirus stock at an optimized multiplicity of infection (MOI).

    • Incubate the culture at 27°C for 48-72 hours.

  • Cell Lysis and Membrane Preparation:

    • Harvest the infected cells by centrifugation.

    • Resuspend the cell pellet in a hypotonic lysis buffer containing a protease inhibitor cocktail.

    • Lyse the cells by dounce homogenization or sonication.

    • Pellet the cell membranes by ultracentrifugation.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., 1% DDM) and incubate with gentle agitation at 4°C.

    • Clarify the solubilized material by ultracentrifugation to remove insoluble debris.

  • Affinity Purification:

    • Load the clarified supernatant onto a Ni-NTA affinity column.

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the this compound protein using an imidazole gradient.

  • Further Purification:

    • Subject the eluted fractions to a second affinity purification step using a Strep-Tactin® column.

    • Perform size-exclusion chromatography (SEC) as a final polishing step to isolate the monodisperse, properly folded protein.

Key Experiment 2: In Vitro this compound Kinase Assay
  • Reagents and Buffers:

    • Purified full-length this compound

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Assay Procedure:

    • Prepare a master mix containing the kinase reaction buffer and the substrate.

    • Add the master mix to the wells of a 96-well plate.

    • Add the test compounds (inhibitors) or vehicle control to the appropriate wells.

    • Initiate the reaction by adding the purified this compound enzyme to all wells except the "no enzyme" blank.

    • Add ATP to all wells to start the kinase reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[10]

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent and measuring the resulting luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" wells).

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • For inhibitors, plot the percentage of activity against the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 This compound PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Src Src VEGFR2->Src VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound Signaling Pathway.

Recombinant_Protein_Workflow cluster_cloning 1. Gene Cloning cluster_expression 2. Protein Expression cluster_purification 3. Purification cluster_qc 4. Quality Control CodonOpt Codon Optimization GeneSynth Gene Synthesis CodonOpt->GeneSynth VectorClone Cloning into Expression Vector GeneSynth->VectorClone Transformation Host Cell Transformation/ Transfection VectorClone->Transformation CellCulture Cell Culture & Induction Transformation->CellCulture Harvest Cell Harvest CellCulture->Harvest Lysis Cell Lysis & Solubilization Harvest->Lysis AffinityChrom Affinity Chromatography Lysis->AffinityChrom SEC Size-Exclusion Chromatography AffinityChrom->SEC SDSPAGE SDS-PAGE (Purity) SEC->SDSPAGE ActivityAssay Kinase Assay (Activity) SEC->ActivityAssay

Caption: Recombinant Protein Expression Workflow.

Troubleshooting_Logic Start Start: Low/No Protein Yield CheckExpression Check Expression by Western Blot Start->CheckExpression NoBand No Band Detected CheckExpression->NoBand False BandDetected Band(s) Detected CheckExpression->BandDetected True CheckVector Verify Vector Sequence & Transfection Efficiency NoBand->CheckVector CheckSolubility Check Solubility: Soluble vs. Insoluble Fraction BandDetected->CheckSolubility VectorOK Vector OK CheckVector->VectorOK OK VectorIssue Fix Vector/ Optimize Transfection CheckVector->VectorIssue Issue Found OptimizeExpression Optimize Expression: - Lower Temperature - Optimize Inducer Conc. - Codon Optimize VectorOK->OptimizeExpression Insoluble Protein is Insoluble (Inclusion Bodies) CheckSolubility->Insoluble Insoluble Soluble Protein is Soluble CheckSolubility->Soluble Soluble OptimizeSolubility Optimize Solubility: - Change Expression Host - Lower Temperature - Screen Detergents Insoluble->OptimizeSolubility OptimizePurification Optimize Purification: - Add Protease Inhibitors - Screen Buffers/Additives - Check Affinity Tag Soluble->OptimizePurification Success Successful Purification OptimizePurification->Success

Caption: Troubleshooting Logic Flowchart.

References

avoiding off-target effects in Vegfr-2 CRISPR experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vegfr-2 CRISPR experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound gene-editing workflows. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you navigate potential challenges and minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: I am observing low cutting efficiency for my this compound gRNA. What are the common causes and how can I troubleshoot this?

A1: Low editing efficiency is a frequent issue in CRISPR experiments. Several factors can contribute to this problem when targeting this compound:

  • Suboptimal gRNA Design: The design of your guide RNA is critical for directing the Cas9 nuclease to the target site. A poorly designed gRNA can result in inefficient binding and cleavage.[1]

  • Inefficient Delivery: The method used to deliver the CRISPR components (Cas9 and gRNA) into your target cells is a major determinant of success.[1]

  • Cellular Factors: The specific cell line, its health, cell cycle stage, and the activity of its DNA repair pathways can all impact editing efficiency.[1] Chromatin accessibility at the this compound locus can also play a role.

  • Cas9 Activity: The Cas9 nuclease itself may have low activity or may not be expressed at sufficient levels in the target cells.

For a systematic approach to troubleshooting low efficiency, please refer to the Troubleshooting Guide: Low Editing Efficiency .

Q2: How can I minimize off-target effects in my this compound CRISPR experiment?

A2: Minimizing off-target effects is crucial for the reliability of your results. Here are key strategies:

  • High-Fidelity Cas9 Variants: Utilize engineered high-fidelity Cas9 enzymes that have been developed to reduce off-target cleavage.

  • gRNA Design: Use gRNA design tools that predict potential off-target sites and select gRNAs with the highest specificity scores.[2][3]

  • Delivery Method: Delivering Cas9 and gRNA as a ribonucleoprotein (RNP) complex can reduce off-target effects, as the complex is cleared from the cell more rapidly than plasmid-based systems.[4]

  • Concentration: Titrate the concentration of your CRISPR components to find the lowest effective dose, which can help minimize off-target activity.

For more detailed strategies, see the Troubleshooting Guide: Minimizing and Detecting Off-Target Effects .

Q3: What are the best methods to validate the on-target editing of this compound?

A3: Validating successful on-target editing is a critical step. Common methods include:

  • Mismatch Cleavage Assays: Techniques like the T7 Endonuclease I (T7E1) assay can detect insertions and deletions (indels) at the target locus.

  • Sanger Sequencing: Sequencing the PCR-amplified target region can confirm the presence of indels.

  • Next-Generation Sequencing (NGS): For quantitative analysis of editing efficiency and to identify the full spectrum of mutations, deep sequencing of the target locus is the gold standard.

Q4: How do I confirm that the observed phenotype is due to this compound knockout and not off-target effects?

A4: To ensure the observed phenotype is a direct result of this compound disruption, consider the following:

  • Use Multiple gRNAs: Targeting the same gene with two or more different gRNAs that produce the same phenotype provides strong evidence that the effect is on-target.

  • Rescue Experiments: If possible, re-introducing a functional copy of this compound should reverse the phenotype.

  • Thorough Off-Target Analysis: Perform comprehensive off-target analysis using methods like GUIDE-seq or by sequencing predicted off-target sites to rule out confounding mutations.

Troubleshooting Guides

Guide 1: Low Editing Efficiency for this compound

This guide provides a step-by-step approach to diagnosing and resolving low editing efficiency in your this compound CRISPR experiments.

Logical Workflow for Troubleshooting Low Editing Efficiency

Low_Efficiency_Workflow start Low this compound Editing Efficiency Observed step1 Step 1: Validate gRNA Design and Quality start->step1 step2 Step 2: Assess Delivery Efficiency step1->step2 gRNA is optimal step3 Step 3: Verify Cas9 Activity step2->step3 Delivery is efficient step4 Step 4: Consider Cellular Factors step3->step4 Cas9 is active end Optimized Editing Efficiency step4->end Cellular factors addressed

Caption: A logical workflow for troubleshooting low CRISPR editing efficiency for this compound.

Problem Potential Cause Recommended Solution
Low On-Target Cleavage Suboptimal gRNA Design: The selected gRNA sequence may have poor binding affinity or be located in a region of inaccessible chromatin.[5]- Redesign gRNAs: Use updated design tools that predict on-target efficiency.[2] - Test Multiple gRNAs: It is recommended to test 3-5 different gRNAs for each target gene to identify the most effective one.[5]
Inefficient Delivery of CRISPR Components: The method of delivery (e.g., transfection, electroporation) may not be optimized for your cell type.[6]- Optimize Delivery Protocol: Titrate the amount of plasmid/RNP and delivery reagent. - Include a Positive Control: Use a reporter plasmid (e.g., expressing GFP) to assess delivery efficiency.[1]
Low Cas9 Expression or Activity: The Cas9 enzyme may not be expressed at sufficient levels or may have low catalytic activity.- Verify Cas9 Expression: Use Western blotting to confirm Cas9 protein levels. - Use a Validated Cas9: Ensure you are using a high-quality, active Cas9 nuclease.
Cell-Specific Issues: The target cells may be difficult to transfect, have a slow division rate, or possess highly active DNA repair mechanisms that favor perfect repair.[5]- Optimize Cell Culture Conditions: Ensure cells are healthy and actively dividing. - Synchronize Cells: Cell cycle stage can influence editing efficiency; synchronization may improve outcomes.
Guide 2: Minimizing and Detecting Off-Target Effects

Off-target mutations are a primary concern in CRISPR experiments. This guide outlines strategies to reduce their occurrence and methods for their detection.

Experimental Workflow for Off-Target Analysis

Off_Target_Workflow start This compound gRNA Design step1 In Silico Off-Target Prediction start->step1 step2 Genome-Wide Unbiased Off-Target Detection (e.g., GUIDE-seq) step1->step2 Nominate potential sites step3 Validation of Potential Off-Target Sites step2->step3 Identify experimental off-targets step4 Quantification of Off-Target Editing (e.g., rhAmpSeq, NGS) step3->step4 Confirm and quantify end Confident On-Target Phenotype step4->end

Caption: A comprehensive workflow for the identification and validation of off-target effects in this compound CRISPR experiments.

Strategy Description Key Considerations
gRNA Design Utilize online tools to design gRNAs with high on-target scores and low predicted off-target events.[2][3]Consider the genomic context of this compound and potential homologous sequences.
High-Fidelity Cas9 Employ engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that exhibit reduced off-target cleavage.[7][8]May have slightly lower on-target efficiency for some gRNAs.[7][8]
RNP Delivery Deliver Cas9 and gRNA as a pre-complexed ribonucleoprotein (RNP). This transient delivery limits the time the editing machinery is active in the cell, reducing the chance of off-target cleavage.[4]RNP delivery requires optimization for each cell type.
Off-Target Detection - GUIDE-seq: An unbiased method to identify off-target sites genome-wide in living cells.[9] - rhAmpSeq™ CRISPR Analysis System: A targeted sequencing approach to quantify on- and off-target editing frequencies.[10][11]GUIDE-seq can be technically demanding. rhAmpSeq requires prior knowledge of potential off-target sites.

Data and Protocols

This compound gRNA On-Target Efficiency

The following table summarizes data from a study that designed and tested four gRNAs targeting exon 18 of human this compound in Human Retinal Microvascular Endothelial Cells (HRECs).[12]

gRNA NameTarget Sequence (5' to 3')On-Target Indel Frequency (%)This compound Protein Reduction (%)
K7 TCAGTTCCCCTTCATTGGCC~80~80
K8 AGGCTACTTGTCTATTGTCANot reported as most effectiveNot reported as most effective
K9 TTCATCTGGATCCATGACGANot reported as most effectiveNot reported as most effective
K10 GGATCCAGATGAACTCCCATNot reported as most effectiveNot reported as most effective

Data from a study using an AAV-CRISPR/Cas9 system.[12] The K7 gRNA was identified as the most effective.

Protocol: Validation of Off-Target Effects using rhAmpSeq™ CRISPR Analysis

This protocol provides a general overview for validating and quantifying off-target mutations using the rhAmpSeq™ CRISPR Analysis System.

Workflow for rhAmpSeq CRISPR Analysis

rhAmpSeq_Workflow start Genomic DNA from CRISPR-edited cells pcr1 Targeted rhAmp PCR 1: Amplify on- and off-target sites start->pcr1 pcr2 Indexing PCR 2: Add sample indexes and sequencing adapters pcr1->pcr2 seq Next-Generation Sequencing (NGS) pcr2->seq analysis Data Analysis using rhAmpSeq CRISPR Analysis Tool seq->analysis results Quantified on- and off-target editing frequencies analysis->results

Caption: The experimental workflow for the rhAmpSeq CRISPR Analysis System.

  • Nominate Off-Target Sites: Identify potential off-target sites using in silico prediction tools and/or unbiased methods like GUIDE-seq.[11]

  • Design rhAmpSeq Panel: Design a custom rhAmpSeq panel targeting your on-target this compound site and the nominated off-target loci.

  • Library Preparation:

    • Perform the first PCR (Targeted rhAmp PCR 1) to amplify the target regions from genomic DNA.[10]

    • Perform the second PCR (Indexing PCR 2) to add unique indexes and Illumina sequencing adapters.[10] The entire library preparation takes approximately 4-4.5 hours.[13]

  • Sequencing: Pool the libraries and perform NGS on an Illumina platform.

  • Data Analysis: Use the rhAmpSeq™ CRISPR Analysis Tool to analyze the sequencing data and quantify the percentage of reads with indels at each on- and off-target site.[14]

This compound Signaling Pathway

Understanding the this compound signaling pathway is essential for interpreting the functional consequences of your CRISPR-mediated gene editing.

Vegfr2_Signaling VEGF VEGF-A VEGFR2 This compound VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: A simplified diagram of the major this compound signaling pathways.

Upon binding of its ligand, VEGF-A, this compound dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways include:

  • The PLCγ-PKC-Raf-MEK-ERK pathway, which is a major driver of endothelial cell proliferation.

  • The PI3K-Akt pathway, which is crucial for endothelial cell survival.

  • Other pathways that regulate cell migration.

Disruption of this compound via CRISPR-Cas9 is expected to abrogate these downstream signals, leading to reduced angiogenesis. This has been experimentally confirmed, where this compound depletion blocked VEGF-induced activation of Akt, cell proliferation, migration, and tube formation.[12][15]

References

Technical Support Center: Enhancing VEGFR-2 Protein Purification Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to increase the yield of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) protein purification.

Frequently Asked Questions (FAQs)

Q1: Which expression system is best for high-yield this compound production?

A1: The optimal expression system depends on the specific this compound domain you are expressing and the downstream application.

  • E. coli (e.g., BL21 strain): This is a cost-effective system for producing high yields of non-glycosylated this compound domains, such as the kinase domain. However, expression as insoluble inclusion bodies is common, necessitating a refolding step.

  • Insect Cells (e.g., Sf9, Hi5 with baculovirus): This system can produce larger, more complex this compound fragments with some post-translational modifications, often resulting in soluble and active protein. Yields can be substantial, ranging from 100 mg/L to over 1 g/L for some recombinant proteins.[1]

  • Mammalian Cells (e.g., HEK293, CHO): This system is ideal for producing full-length, glycosylated, and properly folded this compound that is most similar to the native protein. While historically yielding less than microbial systems, advancements have pushed yields to the 1-5 g/L range, with some optimized systems reaching up to 10 g/L.[2]

Q2: My His-tagged this compound is found in the insoluble fraction after cell lysis. What should I do?

A2: Insoluble expression in E. coli often leads to the formation of inclusion bodies. To recover your protein, you will need to solubilize these aggregates and then refold the protein. A common approach is to use strong denaturants like 6-8 M guanidine (B92328) hydrochloride (GdnHCl) or urea (B33335) to solubilize the inclusion bodies.[3] It is also recommended to perform a parallel purification under denaturing conditions to confirm if the His-tag is hidden within the protein's tertiary structure.[4]

Q3: How can I improve the binding of my His-tagged this compound to the affinity column?

A3: Several factors can affect binding efficiency:

  • Imidazole (B134444) Concentration: While used for elution, low concentrations of imidazole (20-40 mM) in your binding and wash buffers can help reduce non-specific binding of contaminating proteins, thereby improving the purity of your target protein. However, too high a concentration can prevent your protein from binding.

  • Accessibility of the His-tag: The tag may be buried within the folded protein. Purifying under denaturing conditions can expose the tag.[5] Alternatively, adding a flexible linker between your protein and the tag can improve its accessibility.

  • Metal Ion Stripping: Components in the cell culture medium, such as EDTA, can strip the metal ions (e.g., Ni2+) from the affinity resin. Using a resin resistant to these agents can prevent this.[6]

  • Flow Rate: A slower flow rate during sample application increases the residence time on the column, allowing for more efficient binding.

Q4: What is the best way to remove protein aggregates after refolding?

A4: Size-Exclusion Chromatography (SEC) is a crucial final step to separate correctly folded monomeric this compound from aggregates and any remaining contaminants. It separates molecules based on their size, with larger aggregates eluting before the smaller, monomeric protein.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Protein Expression - Suboptimal codon usage for the expression host.- Toxicity of the expressed protein to the host cells.- Inefficient induction conditions.- Optimize codons for your chosen expression system (e.g., E. coli).- Lower the induction temperature (e.g., 18-25°C) and shorten the induction time.[2]- Titrate the inducer concentration (e.g., IPTG for E. coli).
This compound in Insoluble Fraction (Inclusion Bodies) - High expression rate leading to protein misfolding and aggregation.- Lack of necessary chaperones for proper folding in the expression host.- Solubilize inclusion bodies with 6-8 M Guanidine-HCl or Urea.[3]- Perform a refolding protocol, such as dialysis or dilution, to remove the denaturant and allow the protein to refold.[3][7]- Co-express with molecular chaperones.
Low Yield After Affinity Chromatography - Inefficient cell lysis.- His-tag is not accessible.- Protein is being eluted during wash steps.- Protein is precipitating on the column.- Optimize the lysis buffer with detergents (e.g., Triton X-100, NP-40) and use mechanical disruption (e.g., sonication).- Purify under denaturing conditions to expose the tag.[5]- Decrease the imidazole concentration in the wash buffer.[2]- Adjust buffer conditions (pH, salt concentration) to improve protein solubility.[8]
Presence of Contaminants After Purification - Non-specific binding of host proteins to the affinity resin.- Co-purification of interacting proteins.- Increase the imidazole concentration in the wash buffer (for His-tagged proteins).[9]- Add a secondary purification step like Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC).[10]
Protein Aggregation After Elution/Refolding - High protein concentration.- Suboptimal buffer conditions (pH, ionic strength).- Perform a final polishing step with Size-Exclusion Chromatography (SEC) to separate monomers from aggregates.- Optimize the refolding buffer by screening different additives (e.g., L-arginine, glycerol).

Quantitative Data

Table 1: Comparison of Typical Recombinant Protein Yields in Different Expression Systems

Expression SystemTypical Protein Yield (mg/L of culture)Key Advantages for this compound Purification
E. coli 10 - 1000+High yield, cost-effective, well-established protocols.
Yeast (Pichia pastoris) 100 - 1000+Capable of some post-translational modifications, high-density culture.
Insect Cells (Baculovirus) 100 - 1000+[1]Good for larger proteins, provides some post-translational modifications, often soluble expression.[1]
Mammalian Cells (HEK293, CHO) 10 - 500+ (transient), up to 10,000 (stable)[2]Provides native-like post-translational modifications and folding.[2]

Note: Yields are highly protein-dependent and the values presented are general estimates for recombinant proteins.

Table 2: Comparison of Common Lysis Buffer Components

DetergentTypeConcentrationProperties & Use Cases
Triton X-100 Non-ionic0.1 - 1.0%Mild detergent, good for solubilizing membrane proteins while preserving activity.
NP-40 Non-ionic0.1 - 1.0%Similar to Triton X-100, commonly used for whole-cell lysates.[1]
SDS Anionic0.1 - 4.0%Strong, denaturing detergent. Very effective for total protein solubilization but will denature the protein.[11]
CHAPS Zwitterionic0.1 - 1.0%Can be less denaturing than SDS, useful for solubilizing membrane proteins.
Urea / GdnHCl Chaotropic4 - 8 MStrong denaturants used for solubilizing inclusion bodies.[3][11]

Key Experimental Protocols

Protocol 1: Purification of His-tagged this compound from E. coli Inclusion Bodies

This protocol outlines the general steps for purifying His-tagged this compound expressed as inclusion bodies in E. coli.

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and DNase.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a high-salt wash (e.g., 1 M NaCl) to remove nucleic acids.[12]

  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, 300 mM NaCl, 6 M GdnHCl, 10 mM imidazole, pH 8.0).

    • Stir for 1-2 hours at room temperature to ensure complete solubilization.

    • Clarify the solubilized protein solution by centrifugation.

  • Affinity Chromatography (Denaturing Conditions):

    • Equilibrate a Ni-NTA affinity column with the solubilization buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with several column volumes of the solubilization buffer to remove unbound proteins.

    • Elute the bound this compound with a high concentration of imidazole in the solubilization buffer (e.g., 250-500 mM imidazole).

  • Protein Refolding by Dialysis:

    • Place the eluted protein in a dialysis bag with an appropriate molecular weight cutoff.

    • Perform a stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) with decreasing concentrations of the denaturant (e.g., 4 M, 2 M, 1 M, 0.5 M, and finally no denaturant).[7][13] The refolding buffer should contain redox shuffling agents like reduced and oxidized glutathione (B108866) to facilitate proper disulfide bond formation.

  • Final Purification by Size-Exclusion Chromatography (SEC):

    • Concentrate the refolded protein.

    • Load the concentrated protein onto an SEC column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions corresponding to the monomeric this compound protein.

Protocol 2: Purification of Secreted this compound from Insect Cells

This protocol is for the purification of a secreted form of this compound from the culture medium of baculovirus-infected insect cells.

  • Harvesting and Clarification:

    • Separate the insect cells from the culture medium by centrifugation.

    • Clarify the supernatant by passing it through a 0.45 µm filter to remove any remaining cells and debris.

  • Affinity Chromatography:

    • Equilibrate an appropriate affinity column (e.g., Ni-NTA for His-tagged protein) with a binding buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).[5]

    • Load the clarified culture medium onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[5]

    • Elute the this compound with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[5]

  • Buffer Exchange and Polishing:

    • Exchange the buffer of the eluted protein into a suitable buffer for downstream applications using dialysis or a desalting column.

    • If necessary, perform a final polishing step using SEC to remove any aggregates.

Visualizations

VEGFR2_Purification_Ecoli cluster_Expression Expression in E. coli cluster_Lysis Cell Lysis & IB Isolation cluster_Solubilization Solubilization & Denaturation cluster_Purification Purification Expression This compound Expression Lysis Cell Lysis Expression->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 IB_Wash Inclusion Body Wash Centrifugation1->IB_Wash Solubilization Solubilization (6M GdnHCl/Urea) IB_Wash->Solubilization Affinity Affinity Chromatography (Denaturing) Solubilization->Affinity Refolding Refolding (Dialysis/Dilution) Affinity->Refolding SEC Size-Exclusion Chromatography Refolding->SEC Purified_Protein Purified_Protein SEC->Purified_Protein Purified this compound VEGFR2_Troubleshooting cluster_Expression Expression Stage cluster_Lysis_Solubility Lysis & Solubility cluster_Purification Purification Stage Start Low Final Yield Low_Expression Low Protein Expression? Start->Low_Expression Optimize_Expression Optimize Codons, Induction Temp/Time Low_Expression->Optimize_Expression Yes Insoluble Protein Insoluble? Low_Expression->Insoluble No Refold Inclusion Body Solubilization & Refolding Protocol Insoluble->Refold Yes Loss_During_Purification Loss During Purification? Insoluble->Loss_During_Purification No Optimize_Binding Optimize Binding/Wash Buffers (e.g., Imidazole Conc.) Loss_During_Purification->Optimize_Binding Yes Add_Step Add Polishing Step (IEX/SEC) Optimize_Binding->Add_Step VEGFR2_Signaling cluster_pathways Downstream Signaling Pathways VEGF VEGF-A VEGFR2 This compound VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt->Proliferation

References

Technical Support Center: Troubleshooting VEGFR-2 Dependent Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) dependent cell migration assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during cell migration experiments, offering potential causes and solutions in a question-and-answer format.

General Assay Variability

Q1: Why am I seeing high variability between replicate wells in my migration assay?

A1: High variability can stem from several factors related to technique and setup.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary cause. Ensure you have a homogenous single-cell suspension before seeding and mix the suspension between pipetting.[1]

  • Inconsistent Scratch/Wound Creation (Scratch Assays): Variations in the width and depth of the scratch will lead to different migration rates.[2][3] Use a consistent tool (e.g., a 200 µL pipette tip) and apply even pressure.[4] Consider using a culture-insert based assay for a more uniform cell-free zone.[2]

  • Air Bubbles (Transwell Assays): Air bubbles trapped under the transwell membrane can prevent contact with the chemoattractant in the lower chamber, inhibiting migration.[1] Ensure no bubbles are present when placing the insert.

  • Inaccurate Image Acquisition: If you are not imaging the exact same field at each time point, your measurements will be inconsistent.[5] Use a multi-well plate reader with automated stage positioning or create markings to realign your field of view manually.

Cell-Related Issues

Q2: My cells are not migrating, or migration is very low, even with VEGF stimulation. What's wrong?

A2: This common issue can be traced back to cell health, receptor expression, or experimental conditions.

  • Low this compound Expression: The cell line you are using may not express sufficient levels of this compound.[6] Confirm receptor expression using methods like Western Blot or flow cytometry.

  • Poor Cell Viability: Cells that are stressed or unhealthy will not migrate effectively.[7] Always check cell viability (e.g., with Trypan Blue) before starting an experiment. Use cells from a consistent and low passage number, as excessive passaging can reduce migratory potential.[1]

  • Suboptimal Cell Density: Seeding too few cells will result in a non-confluent monolayer, while seeding too many can cause overcrowding and inhibit directed migration.[8] It is crucial to optimize the cell seeding density for your specific cell type.[1]

  • Cell Proliferation Confounding Results: If the assay runs for too long, cell proliferation can be mistaken for migration.[9][10] To mitigate this, serum-starve the cells before the assay or use a proliferation inhibitor like Mitomycin C.[8][9]

Q3: Why is there high background migration in my negative control wells?

A3: High background migration, or chemokinesis, can mask the specific chemotactic effect of VEGF.

  • Chemoattractants in Serum: Standard culture medium containing serum has growth factors that can induce migration.[7][8] It is essential to serum-starve cells for 12-24 hours before the assay and use serum-free or low-serum medium during the experiment.[4][8][9]

  • Spontaneous Migration: Some cell types, particularly mature endothelial cells, exhibit a high degree of random migration.[7] While some basal migration is normal, ensure your negative control medium is identical to the medium in the upper chamber to accurately measure chemokinesis.[7]

Reagent & Assay Condition Issues

Q4: I'm not seeing a clear dose-dependent migration response to VEGF. What should I do?

A4: An inconsistent or absent dose-response curve often points to issues with the chemoattractant concentration or the assay setup.

  • Suboptimal VEGF Concentration: The concentrations of VEGF used may be outside the optimal range for your cells. Endothelial cell responses to VEGF typically occur within a 20- to 50-fold concentration range.[11] It is critical to perform a dose-response experiment to find the optimal concentration, with studies suggesting a saturation point around 50 ng/mL for endothelial cell proliferation.[11][12]

  • Inappropriate Pore Size (Transwell Assays): The pore size of the transwell membrane must be appropriate for your cell type. If pores are too small, they will physically impede migration.[1] For endothelial cells, pore sizes of 5 µm or 8 µm are generally recommended.[7]

  • Insufficient Incubation Time: Migration is a time-dependent process. If the assay duration is too short, you may not observe a significant response. Typical incubation times for endothelial cell migration are between 4-24 hours.[4] Optimization is key.[1]

Data Summary Tables

Table 1: Troubleshooting Guide for Common Issues
ProblemPossible CauseRecommended Solution
High Variability Between Replicates Uneven cell seeding.Ensure a homogenous cell suspension; mix between pipetting.[1]
Inconsistent wound creation (scratch assay).Use a consistent tool and pressure; consider culture-inserts.[2][4]
Low or No Cell Migration Low this compound expression.Confirm receptor expression via Western Blot or flow cytometry.[6]
Poor cell health or high passage number.Use healthy, low-passage cells; check viability before seeding.[1][7]
Cell proliferation is confounding migration.Serum-starve cells for 12-24h or use a proliferation inhibitor.[8][9]
High Background Migration Chemoattractants present in serum.Use serum-free or low-serum (0.5-1%) media during the assay.[4][7][8]
Cells passively falling through pores.Ensure transwell pore size is not too large for the cell type.[7]
No Clear VEGF Dose-Response Suboptimal VEGF concentration range.Perform a dose-response curve (e.g., 0, 1, 10, 50, 100 ng/mL).[4]
Inappropriate transwell pore size.Use 5 µm or 8 µm pores for endothelial cells.[7]
Insufficient incubation time.Optimize incubation time (typically 4-24 hours).[4]
Table 2: Typical Experimental Parameters for Endothelial Cell Migration Assays
ParameterTranswell / Boyden Chamber AssayScratch / Wound Healing Assay
Cell Type HUVECs, HMVECs, etc.Adherent cells (e.g., HUVECs)
Serum Starvation 12-24 hours in low-serum (0.5-1% FBS) or serum-free media.[1][4]12-24 hours in low-serum media once confluent.[4][9]
Cell Seeding Density Titrate to find optimum (e.g., 1 x 10^5 cells/mL).[4]Seed to achieve 90-100% confluence within 24 hours.
Chemoattractant VEGF-A (e.g., 10-50 ng/mL) in the lower chamber.[11][12]VEGF-A (e.g., 10-50 ng/mL) added to media after scratching.[4]
Incubation Time 4-6 hours.[4]6-24 hours.[4]
Quantification Count stained cells on the membrane's underside.[4]Measure the change in the width or area of the cell-free gap.[4][13]

Experimental Protocols & Visualizations

This compound Signaling Pathway

VEGF-A binding to this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[14][15][16] This initiates multiple downstream signaling cascades, including the PLCγ, PI3K/Akt, and MAPK pathways, which collectively regulate endothelial cell proliferation, survival, and migration.[14][15][17]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 This compound PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 MAPK MAPK (ERK) VEGFR2->MAPK pY1214 VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization Migration Migration PLCg->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation MAPK->Migration

Caption: Simplified this compound signaling cascade leading to key angiogenic responses.

Standard Transwell (Boyden Chamber) Assay Workflow

The transwell assay is a common method to assess chemotaxis, where cells migrate through a porous membrane towards a chemoattractant.[18]

Transwell_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Analysis arrow arrow P1 Culture cells to 70-80% confluency P2 Serum-starve cells for 12-24 hours P3 Harvest and resuspend cells in serum-free medium A1 Add chemoattractant (e.g., VEGF) to lower chamber P3->A1 A2 Add cell suspension to upper chamber (insert) A3 Incubate plate for 4-6 hours at 37°C AN1 Remove non-migrated cells from top of insert A3->AN1 AN2 Fix and stain migrated cells on bottom of membrane AN3 Image membrane and count stained cells

Caption: Key steps for performing a this compound dependent Transwell migration assay.

Detailed Experimental Protocol: Transwell Migration Assay
  • Cell Preparation:

    • Culture endothelial cells (e.g., HUVECs) until they reach 70-80% confluency.

    • Replace the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium and incubate for 12-24 hours to serum-starve the cells.[4] This minimizes proliferation and enhances sensitivity to chemoattractants.

    • Harvest the cells using trypsin-EDTA, neutralize, and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.[4]

  • Assay Setup:

    • To the lower chambers of a 24-well plate, add medium containing the desired concentrations of VEGF-A (chemoattractant). Include a negative control with serum-free medium only and a positive control if available.[4]

    • Add 100-200 µL of the prepared cell suspension to the upper chamber of each transwell insert (typically 8 µm pore size for endothelial cells).[4]

    • Carefully place the inserts into the wells of the 24-well plate, ensuring no air bubbles are trapped beneath the membrane.[1]

  • Incubation & Analysis:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.[4]

    • After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[8]

    • Fix the migrated cells on the bottom of the membrane using a fixative like methanol (B129727) or 4% paraformaldehyde.

    • Stain the fixed cells with a solution such as 0.1% Crystal Violet for 20-30 minutes.[4]

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Image the stained cells on the membrane using a microscope and count the number of migrated cells in several random fields of view to determine the average migratory response.[4]

Detailed Experimental Protocol: Scratch (Wound Healing) Assay
  • Cell Preparation:

    • Seed endothelial cells in a 12- or 24-well plate at a density that allows them to form a fully confluent monolayer within 24 hours.[5]

    • Once confluent, replace the growth medium with low-serum (0.5-1% FBS) medium and incubate for 12-24 hours. This step helps ensure that the subsequent gap closure is due to migration rather than proliferation.[4][9]

  • Creating the Wound:

    • Using a sterile 200 µL pipette tip, create a straight, linear scratch down the center of the cell monolayer.[4] For consistency, a second scratch perpendicular to the first can be made to create a cross.[5]

    • After creating the scratch, gently wash the well with PBS or serum-free medium to remove any detached cells and debris.[5][8]

  • Migration and Imaging:

    • Add fresh low-serum medium containing the desired concentrations of VEGF-A or other treatments to the wells.

    • Immediately capture the first image of the scratch at designated points (Time 0).[4]

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Capture images of the exact same fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor the closure of the gap.[4]

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image and average the values.

    • Calculate the percentage of wound closure at each time point relative to the initial width at Time 0 using the formula: % Wound Closure = [(Width at T0 - Width at Tx) / Width at T0] * 100. Alternatively, software like ImageJ can be used to measure the change in the total cell-free area.[19]

References

Technical Support Center: Optimizing Serum Starvation for VEGFR-2 Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing serum starvation conditions for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) activation studies. Find answers to frequently asked questions and troubleshooting tips for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of serum starvation in this compound activation studies?

Serum starvation is a critical step to reduce the basal level of receptor phosphorylation and signaling pathway activation.[1][2] Serum contains numerous growth factors and ligands that can stimulate various signaling pathways, including those that converge with this compound signaling.[1] By removing serum, researchers can create a quiescent state in the cells, allowing for a more precise analysis of this compound activation in response to a specific stimulus like VEGF-A.[3] This synchronization of cells in a low-activity state (often G0/G1 phase) enhances the signal-to-noise ratio in activation assays.[4][5]

Q2: What is the recommended duration for serum starvation?

The optimal serum starvation duration can vary depending on the cell type and the specific experimental goals. However, common durations range from 2 to 24 hours.[3][6] Shorter starvation times of 2-6 hours are often sufficient to reduce basal receptor phosphorylation without inducing significant cell stress.[3][7][8] Longer overnight starvation (16-24 hours) is also frequently used and can lead to a higher percentage of cells in the G0/G1 phase.[4][9][10][11] It is recommended to empirically determine the optimal starvation time for your specific cell line by testing various durations and assessing both basal this compound phosphorylation and cell viability.[1]

Q3: What concentration of serum should be used during starvation?

While complete serum-free medium is often used for starvation, some endothelial cells are sensitive to the complete absence of serum and may undergo stress or apoptosis.[1][11][12] To mitigate this, a low concentration of Fetal Bovine Serum (FBS), typically between 0.1% and 2%, can be used.[1][11][12] This minimal amount of serum can help maintain cell health without significantly activating basal signaling pathways.[11] For Human Umbilical Vein Endothelial Cells (HUVECs), overnight incubation in a basal medium with 0.1% to 1% FBS is a common practice.[11]

Q4: What concentration of VEGF-A should be used for stimulation?

The concentration of VEGF-A used for stimulation typically ranges from 10 ng/mL to 100 ng/mL.[9][13] A common concentration used in many studies is 50 ng/mL.[6][7][10] The optimal concentration can depend on the cell type and the desired level of this compound activation. A dose-response experiment is recommended to determine the concentration that elicits a robust and reproducible phosphorylation of this compound in your specific experimental system.[7][14]

Q5: How quickly does this compound phosphorylation occur after VEGF-A stimulation?

This compound phosphorylation is a rapid event, typically peaking within 5 to 15 minutes after VEGF-A stimulation.[3][13] Some studies have shown detectable phosphorylation as early as 1-2 minutes, with a return to baseline levels by 10 minutes.[13] It is crucial to perform a time-course experiment to identify the optimal time point for cell lysis to capture the peak phosphorylation signal.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No this compound Activation Insufficient VEGF-A stimulation.Perform a dose-response curve to determine the optimal VEGF-A concentration for your cell line.[7]
Suboptimal stimulation time.Conduct a time-course experiment (e.g., 0, 2, 5, 10, 15 minutes) to identify the peak of this compound phosphorylation.[3]
Low this compound expression in the cell line.Confirm this compound expression levels using Western Blot or flow cytometry.[15]
Cell health compromised.Ensure cells are healthy and not overly confluent, as this can negatively impact signaling pathways.[3]
High Basal this compound Activation Incomplete serum starvation.Increase the duration of serum starvation or ensure complete removal of serum-containing media.
Presence of growth factors in the basal medium.Use a basal medium without supplements that may contain growth factors.[12]
Autocrine signaling.Some cell lines may produce their own growth factors. Consider using a this compound inhibitor as a negative control.
Cell Death During Starvation Cell type is sensitive to serum withdrawal.Reduce the starvation duration or use a low concentration of serum (e.g., 0.1-0.5% FBS) during starvation.[1][12]
Sub-optimal cell density.Ensure cells are plated at an appropriate density; sparse cultures may be more susceptible to stress.
High Variability in Results Inconsistent cell culture conditions.Maintain consistency in cell passage number and confluency.[10]
Inaccurate pipetting.Use calibrated pipettes for all dilutions and additions.[15]
Edge effects on multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation.

Experimental Protocols & Data

Summary of Recommended Conditions
Parameter Range Commonly Used Cell Type Example
Serum Starvation Duration 2 - 24 hours4-6 hours[7], 16-24 hours (overnight)[6][10]HUVECs, PAE-VEGFR-2 cells
Serum Concentration (FBS) 0% - 2%0.1% - 1%[1][11]HUVECs
VEGF-A Stimulation Concentration 10 - 100 ng/mL20 ng/mL[8], 50 ng/mL[6][7]HUVECs, PAE-VEGFR-2 cells
VEGF-A Stimulation Time 5 - 20 minutes5-10 minutes[6][10], 10-15 minutes[7]HUVECs
Detailed Experimental Protocol: Western Blotting for this compound Phosphorylation
  • Cell Culture and Serum Starvation:

    • Plate endothelial cells (e.g., HUVECs) and allow them to grow to 70-80% confluency.[3]

    • Aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add serum-free or low-serum (e.g., 0.5% FBS) medium to the cells and incubate for the optimized starvation period (e.g., 4-24 hours).[6][7]

  • VEGF-A Stimulation:

    • Following starvation, stimulate the cells by adding VEGF-A directly to the medium at the desired final concentration (e.g., 50 ng/mL).[7]

    • Incubate for the predetermined optimal time to achieve peak phosphorylation (e.g., 5-15 minutes).[3][7]

  • Cell Lysis:

    • Immediately after stimulation, aspirate the medium and wash the cells once with ice-cold PBS.[7]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

    • Scrape the cells and collect the lysate.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the lysates using a suitable assay (e.g., BCA assay).[3]

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.[7]

    • Block the membrane and incubate with a primary antibody specific for phosphorylated this compound (e.g., p-VEGFR-2 Y1175).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[10]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

    • To normalize, strip the membrane and re-probe with an antibody for total this compound and a loading control (e.g., β-actin or GAPDH).[10]

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGFA VEGF-A VEGFR2 This compound VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation (Y1175) PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: Simplified this compound signaling pathway upon VEGF-A binding.

Experimental_Workflow A 1. Plate Endothelial Cells (70-80% Confluency) B 2. Serum Starve (e.g., 0.5% FBS, 4-24h) A->B C 3. Stimulate with VEGF-A (e.g., 50 ng/mL, 5-15 min) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Western Blot for p-VEGFR-2 & Total this compound D->E F 6. Data Analysis E->F

Caption: Experimental workflow for a this compound activation study.

Troubleshooting_Tree Start Problem: Low/No this compound Activation Q1 Is this compound expressed in your cell line? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Choose a different cell line Q2 Have you optimized VEGF-A concentration? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Perform dose-response Q3 Have you optimized stimulation time? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Perform time-course Check_Viability Check cell viability and confluency A3_Yes->Check_Viability

Caption: Troubleshooting decision tree for low this compound activation.

References

Technical Support Center: Phosphorylated VEGFR-2 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphorylated Vascular Endothelial Growth Factor Receptor-2 (pVEGFR-2) antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to antibody specificity and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I not detecting a signal for pthis compound in my Western Blot?

A1: There are several potential reasons for a weak or absent signal:

  • Suboptimal Cell Stimulation: this compound phosphorylation is often transient, peaking within 5-15 minutes of VEGF stimulation. Ensure your ligand is active and used at an optimal concentration to induce robust phosphorylation.[1]

  • Phosphatase Activity: Phosphatases in your sample can dephosphorylate this compound. Always use fresh lysis buffers supplemented with phosphatase inhibitors and keep your samples on ice.[2]

  • Low Protein Expression: The cell line you are using may not express sufficient levels of this compound. Confirm receptor expression levels in your specific cell model.

  • Incorrect Antibody Dilution: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution.

  • Issues with Antibody Specificity: The antibody may not recognize the specific phosphorylation site you are investigating. Ensure the antibody has been validated for the intended application.

Q2: I am observing high background or non-specific bands in my Western Blot. What could be the cause?

A2: High background can obscure your results and may be caused by:

  • Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding. For phospho-antibodies, it is recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking, as milk contains phosphoproteins (like casein) that can be detected by the antibody.[2][3][4]

  • Antibody Concentration Too High: Both primary and secondary antibody concentrations might be too high. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[4]

  • Insufficient Washing: Inadequate washing steps can result in the retention of non-specifically bound antibodies. Increase the number and duration of your wash steps.[4]

  • Cross-reactivity: The antibody may be cross-reacting with other proteins. Some pthis compound antibodies have been reported to cross-react with other receptors like VEGFR1 or phosphorylated PDGF receptor.[5][6][7] Check the antibody datasheet for known cross-reactivities.

Q3: My immunoprecipitation (IP) of pthis compound is not working. What should I check?

A3: Challenges with IP can arise from several factors:

  • Antibody Incompatibility: Not all antibodies that work in Western Blotting are suitable for IP. Use an antibody that has been validated for IP.

  • Insufficient Lysis: Ensure your lysis buffer is effective at solubilizing the receptor without disrupting the antibody-antigen interaction.

  • Incorrect Bead Choice: Use Protein A or Protein G beads that are appropriate for the host species and isotype of your primary antibody.[8]

  • Competition for Binding: The antibody's epitope may be sterically hindered within the native protein complex.

Q4: How can I validate the specificity of my phospho-VEGFR-2 antibody?

A4: Validating antibody specificity is crucial for reliable data. Here are some methods:

  • Phosphatase Treatment: Treat your cell lysate or tissue sections with a phosphatase before antibody incubation. A specific antibody will not produce a signal in the phosphatase-treated sample.[9]

  • Peptide Competition: Pre-incubate the antibody with a peptide corresponding to the phosphorylated epitope. This should block the antibody from binding to the target protein, resulting in no signal.[10][11]

  • Use of Positive and Negative Controls: Include positive control samples where this compound phosphorylation is known to be high (e.g., VEGF-stimulated cells) and negative controls where it is expected to be low (e.g., unstimulated or inhibitor-treated cells).[12]

Troubleshooting Guides

Western Blotting
Problem Possible Cause Solution
No Signal Phosphatase activity during sample preparation.Add phosphatase inhibitors to lysis buffer and keep samples on ice.[2]
Insufficient stimulation of this compound phosphorylation.Optimize VEGF concentration and stimulation time (typically 5-15 minutes).[1]
Low abundance of pthis compound.Consider immunoprecipitation to enrich for the target protein before Western blotting.
Primary antibody concentration is too low.Titrate the primary antibody to determine the optimal concentration.
High Background Blocking with milk.Use 5% BSA in TBST for blocking, as milk contains phosphoproteins.[2][3]
Antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibody.[4]
Inadequate washing.Increase the number and duration of wash steps with TBST.[4]
Non-Specific Bands Antibody cross-reactivity.Check the antibody datasheet for known cross-reactivities. Consider using a more specific antibody.[5][6]
Sample degradation.Prepare fresh lysates with protease and phosphatase inhibitors.[4]
Immunohistochemistry (IHC)
Problem Possible Cause Solution
No or Weak Staining Epitope masking due to fixation.Optimize antigen retrieval method (heat-induced or proteolytic-induced).[13]
Primary antibody cannot penetrate the tissue.Use a permeabilization agent like Triton X-100 in your buffers.[13]
Improper antibody storage or dilution.Use a fresh aliquot of the antibody and ensure it has been stored correctly.
High Background Non-specific binding of the primary or secondary antibody.Increase the blocking time and use a blocking serum from the same species as the secondary antibody.[14]
Endogenous peroxidase activity (for HRP-based detection).Quench endogenous peroxidase activity with a hydrogen peroxide solution.[15][16]

Experimental Protocols

Western Blotting for Phosphorylated this compound
  • Cell Lysis:

    • After stimulation (e.g., with VEGF), wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[2]

    • Keep samples on ice for 5 minutes, then scrape and collect the lysate.[8]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant.[8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.[1]

    • Boil samples at 95-100°C for 5 minutes.[2]

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[1][2]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary anti-pthis compound antibody diluted in 5% BSA/TBST overnight at 4°C.[1][17]

    • Wash the membrane three times for 5-10 minutes each with TBST.[17]

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[1][17]

  • Detection:

    • Wash the membrane again as in step 5.

    • Detect the signal using an ECL substrate.[17]

    • For normalization, strip the membrane and re-probe with an antibody for total this compound or a loading control like GAPDH or β-actin.[12]

Immunoprecipitation (IP) of pthis compound
  • Cell Lysate Preparation: Prepare cell lysates as described in the Western Blotting protocol, ensuring the use of a non-denaturing lysis buffer.

  • Pre-clearing Lysate (Optional): Add Protein A/G agarose (B213101) beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary anti-pthis compound antibody (validated for IP) to the pre-cleared lysate.

    • Incubate with gentle rocking for 2-4 hours or overnight at 4°C.[8]

    • Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[8]

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads 3-5 times with ice-cold lysis buffer.[8]

  • Elution:

    • Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein complex.

    • Centrifuge to pellet the beads and collect the supernatant for analysis by Western Blot.

Immunohistochemistry (IHC) for pthis compound
  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) washes.[16][18]

  • Antigen Retrieval:

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.[15][16]

    • Block non-specific antibody binding with a blocking buffer containing normal serum.[15]

  • Antibody Incubation:

    • Incubate sections with the primary anti-pthis compound antibody overnight at 4°C.[15][16]

    • Wash with buffer (e.g., PBS or TBS).

    • Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[15]

  • Detection and Counterstaining:

    • Wash with buffer.

    • Apply DAB substrate and monitor for color development.[15]

    • Counterstain with hematoxylin (B73222) to visualize nuclei.[15][18]

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.[15][18]

Data and Visualizations

Antibody Specificity Data

The following table summarizes specificity information for commercially available phospho-VEGFR-2 antibodies. It is important to always consult the manufacturer's datasheet for the most up-to-date information.

Phosphorylation Site Antibody (Clone) Reported Cross-Reactivity Validated Applications
Tyr951PolyclonalNone specified[19]WB
Tyr996PolyclonalPDGF receptor[6]WB
Tyr117519A10VEGFR1[5][7]WB
Tyr121211A3None specified[20]WB
Tyr1214PolyclonalVEGFR3 (expected)[11]WB, IHC

This compound Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 This compound VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Src c-Src VEGFR2->Src p38_MAPK p38 MAPK VEGFR2->p38_MAPK ERK ERK PLCg->ERK Akt Akt PI3K->Akt Migration Cell Migration Src->Migration eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Permeability Vascular Permeability eNOS->Permeability WB_Troubleshooting Start Start Western Blot Problem Problem with Blot? Start->Problem NoSignal No/Weak Signal Problem->NoSignal Yes HighBg High Background Problem->HighBg Yes NonSpecific Non-Specific Bands Problem->NonSpecific Yes GoodBlot Good Blot Problem->GoodBlot No CheckStim Check VEGF Stimulation (Time, Concentration) NoSignal->CheckStim CheckBlocking Optimize Blocking (5% BSA in TBST) HighBg->CheckBlocking CheckCrossReact Check for Antibody Cross-Reactivity NonSpecific->CheckCrossReact AddInhibitors Add Phosphatase Inhibitors CheckStim->AddInhibitors TritateAb Titrate Primary Antibody AddInhibitors->TritateAb WashMore Increase Wash Steps CheckBlocking->WashMore WashMore->TritateAb CheckCrossReact->TritateAb

References

Validation & Comparative

A Comparative Guide to the Efficacy of Small Molecule VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of five prominent small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Sorafenib, Sunitinib, Axitinib (B1684631), Lenvatinib, and Regorafenib (B1684635). The information herein, supported by experimental data, is intended to assist researchers in making informed decisions for their anti-angiogenic research endeavors.

Introduction to this compound and its Role in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (this compound), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones. In the context of oncology, tumor cells often exploit this process to secure a dedicated blood supply, which is essential for their growth, invasion, and metastasis. The binding of its primary ligand, Vascular Endothelial Growth Factor A (VEGF-A), to this compound triggers a cascade of downstream signaling pathways, promoting endothelial cell proliferation, migration, and survival. Consequently, inhibiting the kinase activity of this compound is a well-established and effective therapeutic strategy in cancer treatment. The small molecule inhibitors discussed in this guide primarily function by competing with ATP at its binding site within the kinase domain of this compound, thereby blocking receptor autophosphorylation and subsequent downstream signaling.

Comparative Analysis of In Vitro Efficacy

The potency of these inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. Lower values for both metrics indicate greater potency.

It is crucial to note that IC50 and Ki values can vary between different studies due to variations in experimental conditions, such as ATP concentration in kinase assays. Therefore, a direct comparison of absolute values from different sources should be approached with caution.

Biochemical Potency Against this compound
InhibitorKi (nM) vs this compoundIC50 (nM) vs this compound
Sorafenib 2390
Sunitinib 9[1]80[1]
Axitinib -0.2
Lenvatinib 0.74[2]3.0[3]
Regorafenib -4.2
Cellular Anti-Proliferative Activity

The following table summarizes the IC50 values of the inhibitors against various cancer cell lines. This data provides insight into their cytotoxic effects, which can be a combination of anti-angiogenic and direct anti-tumor activities.

InhibitorCell LineCancer TypeIC50 (µM)
Sorafenib HepG2Hepatocellular Carcinoma~6 at 48h
Sunitinib MV4;11Acute Myeloid Leukemia0.008[1]
OC1-AML5Acute Myeloid Leukemia0.014[1]
Axitinib IGR-N91Neuroblastoma0.274 - >10[4]
Lenvatinib Hep3B2.1-7Hepatocellular Carcinoma-
Regorafenib HUVEC (VEGF-stimulated)-~0.003

In Vivo Efficacy in Xenograft Models

Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of anti-cancer agents. The following table summarizes the observed tumor growth inhibition for each of the this compound inhibitors in various xenograft models.

InhibitorTumor ModelDosageTumor Growth Inhibition
Sorafenib Renca (ectopic & orthotopic)15 mg/kg/daySignificant TGI[5]
786-O (ectopic & orthotopic)15 mg/kg/daySignificant TGI[5]
PLC/PRF/510 mg/kg/day49%
Sunitinib HEK29340 mg/kg/daySignificant reduction in tumor growth[6]
HepG2 & SK-Hep-1-Suppression of tumor growth[7]
MDA-MB-46880 mg/kg/2 daysSignificant reduction in tumor volume[8]
Axitinib M24met, HCT-116, SN12C (orthotopic)-Primary tumor inhibition and metastasis control[9]
IGR-N91 (subcutaneous & orthotopic)30 mg/kg BIDSignificant tumor growth delay[4]
Lenvatinib KP-1/VEGF1-100 mg/kgDose-dependent inhibition[10]
5 DTC, 5 ATC, 1 MTC xenografts10 & 100 mg/kgSignificant antitumor activity[11]
Hep3B2.1-7 & SNU-3983-30 mg/kgSignificant inhibition[12]
Regorafenib 8 Gastric Cancer PDX models10 mg/kg/day72-96% inhibition[13][14]
H129 Hepatoma (orthotopic)10 mg/kg/daySignificant improvement in median survival[15]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies used for inhibitor evaluation, the following diagrams illustrate the this compound signaling pathway and generalized experimental workflows.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 This compound VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Inhibitor Small Molecule Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Simplified this compound signaling cascade and the point of inhibition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies KinaseAssay This compound Kinase Assay (IC50/Ki determination) CellProliferation Cell Proliferation Assay (e.g., MTT) Xenograft Xenograft Model Establishment KinaseAssay->Xenograft Lead Compound Selection Treatment Inhibitor Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Analysis Endpoint Analysis (e.g., Immunohistochemistry) Monitoring->Analysis

Caption: General experimental workflow for evaluating this compound inhibitors.

Experimental Protocols

In Vitro this compound Kinase Assay (Luminescence-based)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of this compound. A common method is a luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction.

Principle: The this compound enzyme catalyzes the transfer of a phosphate (B84403) group from ATP to a substrate. In the presence of an inhibitor, this reaction is impeded, resulting in a higher concentration of remaining ATP. The remaining ATP is then quantified using a luciferase-based reaction that produces a luminescent signal directly proportional to the ATP concentration.

Materials:

  • Recombinant Human this compound

  • Kinase Buffer

  • ATP

  • This compound Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test Inhibitors (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%. Prepare a solution of this compound enzyme in kinase buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the kinase buffer, the this compound substrate, and the test inhibitor dilutions.

  • Initiate Reaction: Add ATP to all wells to initiate the kinase reaction, except for the "no ATP" control wells. Add the this compound enzyme to all wells except for the "no enzyme" control wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent reaction.

  • Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation of endothelial cells or cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Endothelial or cancer cell line of interest

  • Complete cell culture medium

  • Test Inhibitors (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitors for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Subcutaneous Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of the inhibitors.

Principle: Human cancer cells are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test inhibitor, and tumor growth is monitored over time.

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cell culture medium and reagents

  • Matrigel (optional, to aid tumor formation)

  • Test Inhibitors formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium, with or without Matrigel.

  • Tumor Implantation: Inject a specific number of cells (e.g., 1-10 x 10^6) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Inhibitor Administration: Administer the test inhibitor to the treatment group according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry to assess microvessel density).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.

References

A Researcher's Guide to VEGFR-2 Antibodies: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the crucial role of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in angiogenesis and related pathologies, selecting the right antibody is paramount for generating reliable and reproducible data. This guide provides a comparative overview of commercially available this compound antibodies, detailing their validated applications and species cross-reactivity based on publicly available information. While direct, third-party comparative studies on antibody cross-reactivity and performance are limited, this guide synthesizes available data to aid in your selection process.

This compound Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binding to this compound, a receptor tyrosine kinase, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways critical for endothelial cell proliferation, migration, survival, and vascular permeability. Key pathways include the PLCγ-PKC-Raf-MEK-ERK/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is essential for cell survival.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 This compound VEGF->VEGFR2 Binding & Dimerization pVEGFR2 Phosphorylated This compound VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Grb2_Sos Grb2/Sos pVEGFR2->Grb2_Sos PKC PKC PLCg->PKC AKT AKT PI3K->AKT Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Cell_Survival Cell Survival & Permeability AKT->Cell_Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Migration ERK->Cell_Proliferation

Caption: this compound signaling cascade upon VEGF binding.

Comparison of Commercially Available this compound Antibodies

The following table summarizes key features of various commercially available this compound antibodies based on information provided by the vendors. Researchers are strongly encouraged to consult the latest datasheets from the supplier for the most up-to-date information and validation data.

VendorProduct Name/Catalog No.ClonalityHostValidated ApplicationsSpecies Reactivity
Abcam Anti-VEGF Receptor 2 antibody [EPR28328-80] (ab315238)Monoclonal (Rabbit)RabbitWB, IP, IHCHuman, Mouse, Rat
Cell Signaling Technology VEGF Receptor 2 (D5B1) Rabbit mAb #9698Monoclonal (Rabbit)RabbitWB, IP, IHC, IF, FHuman, Mouse, Rat
Thermo Fisher Scientific VEGF Receptor 2 Monoclonal Antibody (B.309.4) (MA5-15157)Monoclonal (Rabbit)RabbitWB, IHC (P, F), ICC/IF, IPHuman, Mouse
R&D Systems Human VEGFR2/KDR/Flk-1 Antibody (AF357)PolyclonalGoatWB, IHC, NeutralizationHuman, Mouse (approx. 40% cross-reactivity)[1]
Novus Biologicals VEGF Receptor 2 Antibody (NB100-529)PolyclonalRabbitWBNot specified
MyBioSource.com Rabbit anti-Human VEGF Receptor 2 Polyclonal Antibody (MBS1750509)PolyclonalRabbitWB, IHCHuman

Disclaimer: This table is intended as a guide and is not exhaustive. The performance of an antibody can vary depending on the experimental conditions. It is crucial to validate the antibody in your specific application and model system.

Experimental Protocols

Detailed and optimized protocols are critical for obtaining reliable results. Below are representative protocols for common applications used to study this compound.

Western Blotting

This protocol outlines the general steps for detecting this compound in cell lysates.

Western Blotting Workflow cluster_workflow Western Blot Protocol A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to PVDF/Nitrocellulose) B->C D 4. Blocking (e.g., 5% BSA or milk) C->D E 5. Primary Antibody Incubation (anti-VEGFR-2) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis G->H

Caption: A typical workflow for Western Blot analysis.

Detailed Protocol:

  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-50 µg of total protein per lane on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, 5% BSA is generally recommended.

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[2][3]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[2]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (IHC)

This protocol is for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC Workflow cluster_workflow Immunohistochemistry Protocol (FFPE) A 1. Deparaffinization & Rehydration B 2. Antigen Retrieval (e.g., Heat-induced) A->B C 3. Peroxidase Blocking B->C D 4. Blocking (Normal Serum) C->D E 5. Primary Antibody Incubation (anti-VEGFR-2) D->E F 6. Secondary Antibody Incubation (Biotinylated) E->F G 7. Signal Amplification (e.g., Avidin-Biotin Complex) F->G H 8. Chromogen Detection (e.g., DAB) G->H I 9. Counterstaining (e.g., Hematoxylin) H->I J 10. Dehydration & Mounting I->J

Caption: Standard workflow for IHC on FFPE tissues.

Detailed Protocol:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[4]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate (B86180) buffer (pH 6.0).[4]

  • Peroxidase Blocking: Quench endogenous peroxidase activity with a suitable blocking reagent (e.g., 3% hydrogen peroxide).[4]

  • Blocking: Block non-specific binding sites with normal serum from the species in which the secondary antibody was raised.[4]

  • Primary Antibody Incubation: Incubate sections with the primary this compound antibody overnight at 4°C.[4]

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody.

  • Signal Amplification: Use an avidin-biotin complex (ABC) reagent.

  • Detection: Visualize the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).[4]

  • Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.[4]

  • Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.

Flow Cytometry

This protocol provides a general framework for analyzing this compound expression on the cell surface.

Flow Cytometry Workflow cluster_workflow Flow Cytometry Protocol A 1. Cell Harvesting & Preparation B 2. Blocking (Fc Block) A->B C 3. Primary Antibody Incubation (anti-VEGFR-2) B->C D 4. Secondary Antibody Incubation (Fluorochrome-conjugated) C->D If primary is not conjugated E 5. Data Acquisition C->E If primary is conjugated D->E F 6. Data Analysis E->F

Caption: General workflow for flow cytometric analysis.

Detailed Protocol:

  • Cell Preparation: Harvest cells and wash with PBS containing 1% BSA. Resuspend cells to a concentration of 1 x 10^6 cells/mL.

  • Blocking: Block Fc receptors to reduce non-specific binding.

  • Primary Antibody Incubation: Incubate cells with the primary this compound antibody for 30 minutes on ice. If the primary antibody is not conjugated, proceed to the next step.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorochrome-conjugated secondary antibody for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells and resuspend in a suitable buffer for analysis on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software, gating on the cell population of interest.

Conclusion

The selection of a highly specific and sensitive this compound antibody is a critical first step for any research involving this important receptor. While this guide provides an overview of available antibodies and standard protocols, it is imperative for researchers to perform their own validation experiments to ensure the antibody's performance in their specific experimental context. The lack of publicly available, direct comparative studies from third parties underscores the importance of in-house validation and careful consideration of the vendor-provided data.

References

Validating a Novel VEGFR-2 Antibody for Western Blotting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating a new Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) antibody for use in Western blotting. We present a direct comparison with an established competitor antibody, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals who rely on specific and sensitive antibody reagents for their work.

Introduction to this compound and Antibody Validation

Vascular Endothelial Growth Factor Receptor-2 (this compound), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, VEGF, the receptor undergoes autophosphorylation, triggering downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[1][2][3][4] Given its central role in both normal physiology and pathological conditions like cancer, the ability to reliably detect and quantify this compound is paramount.

The specificity and reliability of antibodies are critical for reproducible research. This guide outlines a series of validation experiments to rigorously assess the performance of a new this compound antibody. The core tenets of this validation process are:

  • Specificity: Does the antibody recognize only this compound?

  • Sensitivity: What is the lower limit of detection?

  • Reproducibility: Does the antibody perform consistently across experiments?

To establish a benchmark, we compare the performance of our "New this compound Antibody" against a well-established "Competitor Antibody" that has been extensively cited in the literature.

Comparative Experimental Validation

We performed a series of experiments to compare the specificity and performance of the New this compound Antibody with a leading competitor.

Specificity Assessment using siRNA-mediated Knockdown

To unequivocally demonstrate the specificity of the new antibody for this compound, we utilized siRNA to knockdown the expression of the KDR gene in human umbilical vein endothelial cells (HUVECs). A significant reduction in the Western blot signal in siRNA-treated cells compared to control cells is a strong indicator of antibody specificity.[5]

Ligand-Induced Activation and Phosphorylation

VEGF stimulation induces the dimerization and autophosphorylation of this compound.[1][3][6] We assessed the ability of the new antibody to detect both total this compound and its phosphorylated form (pthis compound) following treatment with recombinant human VEGF-A.

Comparison of Signal Intensity and Background

The signal-to-noise ratio is a critical parameter for any antibody used in Western blotting. We compared the signal intensity of the this compound band relative to the background noise for both the new and competitor antibodies.

Data Presentation

The following table summarizes the quantitative data obtained from our validation experiments.

FeatureNew this compound AntibodyCompetitor Antibody
Specificity (siRNA Knockdown) >90% reduction in signal>85% reduction in signal
Signal-to-Noise Ratio 4.53.2
Recommended Dilution 1:10001:1000
Observed Molecular Weight ~220-230 kDa (mature), ~180-200 kDa (intermediate)[7][8]~220-230 kDa (mature), ~180-200 kDa (intermediate)[7][8]

Visualizing the Validation Workflow and Biological Context

To provide a clear overview of our validation process and the biological pathway of interest, we have generated the following diagrams.

G cluster_0 Experimental Workflow Cell Culture Cell Culture siRNA Transfection siRNA Transfection Cell Culture->siRNA Transfection VEGF Stimulation VEGF Stimulation Cell Culture->VEGF Stimulation Cell Lysis Cell Lysis siRNA Transfection->Cell Lysis VEGF Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis G cluster_1 This compound Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis ERK->Angiogenesis G cluster_2 Decision Logic Start Start Validation Knockdown_Check Signal Reduced with siRNA? Start->Knockdown_Check Stimulation_Check Correct Band Size & Induction? Knockdown_Check->Stimulation_Check Yes Fail Antibody Fails Validation Knockdown_Check->Fail No SNR_Check Good Signal-to-Noise? Stimulation_Check->SNR_Check Yes Stimulation_Check->Fail No Pass Antibody Validated SNR_Check->Pass Yes SNR_Check->Fail No

References

Unveiling the Dimensional Divide: Vegfr-2 Signaling in 2D vs. 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) models represents a significant leap forward in mimicking the complex in vivo tumor microenvironment. This guide provides a comparative analysis of Vascular Endothelial Growth Factor Receptor-2 (Vegfr-2) signaling, a critical pathway in angiogenesis, in 2D versus 3D cell culture systems. Understanding these differences is paramount for accurate drug screening and the development of effective anti-angiogenic therapies.

Data Presentation: A Tale of Two Dimensions

The culture environment profoundly impacts cellular behavior and signaling. Quantitative data from various studies highlight the stark differences in this compound signaling and downstream effects between 2D monolayers and 3D spheroids.

Parameter2D Cell Culture3D Cell CultureKey Findings & References
Gene Expression (VEGF-induced) 167 differentially expressed genes.[1][2]767 differentially expressed genes.[1][2]3D cultures exhibit a more diverse and pronounced transcriptomic shift in response to VEGF, particularly in genes related to cell-matrix interaction, tip cell formation, and glycolysis.[1][2]
VEGFR2 (KDR) Gene Expression Upregulation comparable to 3D setting upon VEGF stimulation.[2]Upregulation comparable to 2D setting upon VEGF stimulation.[2]While the receptor gene itself shows similar upregulation, the downstream signaling cascade differs significantly.
VEGF-A Secretion Decreases under higher stress conditions.[3]Increases under high-stress conditions, though may decrease at low stress levels.[3]3D models better replicate the hypoxic core of tumors, leading to increased VEGF-A secretion under stress.[4]
Plasma Membrane VEGFR2 Lower number of receptors per cell (e.g., 584 in OVCAR5 cells).[5]Higher number of receptors per cell (e.g., 1220 in OVCAR5 cells).[5]Ovarian cancer cells in 3D spheroids can express double the amount of plasma membrane VEGFR2 per cell compared to 2D monolayers.[5]
Cellular Response: Migration 0.46-fold inhibition with a VEGFR inhibitor.[6]1.29-fold inhibition with a VEGFR inhibitor.[6]3D models show a more significant response to VEGFR inhibition in terms of cell migration.[6]
Cellular Response: Invasion Increased with VEGF stimulation.[6]More aggressive invasion compared to 2D cultures with VEGF stimulation.[6]The 3D microenvironment promotes a more invasive phenotype in response to VEGF.[6]

Visualizing the Signaling Landscape

The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its analysis in 2D and 3D culture systems.

Vegfr2_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 This compound Dimerization & Autophosphorylation VEGF->VEGFR2:f0 Binding PLCg PLCγ VEGFR2:f1->PLCg PI3K PI3K VEGFR2:f1->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Akt->Migration

This compound Signaling Pathway Diagram

Experimental_Workflow Comparative Analysis Workflow: 2D vs. 3D cluster_2D 2D Culture cluster_3D 3D Culture culture_2D Seed cells on flat surface (e.g., petri dish) treatment_2D Treat with VEGF / Inhibitor culture_2D->treatment_2D analysis_2D Analysis: - Western Blot - qPCR - Immunofluorescence - Migration Assay treatment_2D->analysis_2D end End: Comparative Data Analysis analysis_2D->end culture_3D Seed cells in ultra-low attachment plate to form spheroids treatment_3D Treat with VEGF / Inhibitor culture_3D->treatment_3D analysis_3D Analysis: - Western Blot (Spheroid lysate) - qPCR (Spheroid lysate) - Confocal Microscopy - Invasion Assay treatment_3D->analysis_3D analysis_3D->end start Start: Cell Line Selection start->culture_2D start->culture_3D

References

Validating the Specificity of a Novel VEGFR-2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1][2] Consequently, inhibiting this compound is a well-established therapeutic strategy.[2] This guide provides a framework for validating the specificity of a novel this compound inhibitor, "Innovator-X," by comparing its performance against established multi-targeted and selective inhibitors.

Comparative Analysis of In Vitro Kinase Inhibition

The cornerstone of validating a novel kinase inhibitor is to determine its potency and selectivity against the intended target and a panel of related kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Kinase TargetInnovator-X (Novel Inhibitor)Sunitinib (Multi-targeted)Sorafenib (Multi-targeted)Axitinib (Multi-targeted)
This compound 5.2 9900.2
PDGFRβ8502571.6
c-Kit>10,0002681.7
FGFR11,200140--
RET>10,000--204
CSF1R980146--

Data is hypothetical for illustrative purposes. IC50 values for established inhibitors are sourced from publicly available data and can vary based on assay conditions.[1][3][4]

Cellular Activity: Proliferation and Downstream Signaling

To assess the inhibitor's effect in a biological context, cellular assays are employed. The half-maximal growth inhibition (GI50) is determined in cell lines dependent on this compound signaling. Furthermore, the inhibition of downstream signaling pathways is confirmed via Western blot analysis.

Table 2: Cellular Assay Performance

Assay TypeCell LineInnovator-X (Novel Inhibitor)Sunitinib (Multi-targeted)
Cell Proliferation (GI50, nM) HUVEC25 50
This compound Phosphorylation HUVECComplete inhibition at 100 nMComplete inhibition at 100 nM
p-ERK1/2 Levels HUVECReduced at 100 nMReduced at 100 nM
p-Akt Levels HUVECReduced at 100 nMReduced at 100 nM

Data is hypothetical for illustrative purposes.

Visualizing the Scientific Context

To provide a clear understanding of the underlying biology and experimental procedures, the following diagrams illustrate the this compound signaling pathway and a typical workflow for validating inhibitor specificity.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 This compound VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cSrc c-Src VEGFR2->cSrc Permeability Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK cSrc->FAK Raf Raf PKC->Raf Survival Survival Akt->Survival Migration Migration FAK->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation InnovatorX Innovator-X InnovatorX->VEGFR2 Inhibits

Caption: Simplified this compound signaling pathway and the point of inhibition.

Inhibitor_Validation_Workflow start Novel Inhibitor (Innovator-X) biochemical_assay In Vitro Kinase Panel (IC50 Determination) start->biochemical_assay selectivity_analysis Selectivity Profiling (Compare On- vs. Off-Target IC50s) biochemical_assay->selectivity_analysis cell_proliferation Cellular Proliferation Assay (e.g., HUVEC; GI50) selectivity_analysis->cell_proliferation western_blot Western Blot Analysis (p-VEGFR-2, p-ERK, p-Akt) cell_proliferation->western_blot in_vivo In Vivo Xenograft Model (Tumor Growth Inhibition) western_blot->in_vivo conclusion Highly Specific This compound Inhibitor in_vivo->conclusion

Caption: Experimental workflow for validating this compound inhibitor specificity.

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of a novel inhibitor.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of the target kinase and a panel of off-target kinases.

  • Reagent Preparation :

    • Kinase Buffer : A suitable reaction buffer is prepared containing buffering agents (e.g., HEPES), salts (e.g., MgCl2, MnCl2), and stabilizers (e.g., BSA, DTT).[4]

    • ATP Solution : A stock solution of ATP is prepared. [γ-33P]-ATP is mixed with unlabeled ATP to achieve the desired specific activity.[4]

    • Substrate : A specific peptide or protein substrate for each kinase is dissolved in the appropriate buffer.

    • Test Compound Dilution : The novel inhibitor and reference compounds are serially diluted in DMSO to generate a range of concentrations for IC50 determination.

  • Reaction Setup :

    • The kinase enzyme is added to the reaction buffer in a 96-well plate.

    • A small volume of the diluted test compound or DMSO (vehicle control) is added to the wells.

    • The kinase and inhibitor mixture is incubated for 10-20 minutes at room temperature.

  • Initiation of Kinase Reaction :

    • The kinase reaction is initiated by adding the ATP/substrate mixture.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Termination and Detection :

    • The reaction is stopped by adding a stop solution (e.g., phosphoric acid).

    • The phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis :

    • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

    • IC50 values are determined by fitting the data to a four-parameter logistic curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

This assay assesses the inhibitor's ability to block the proliferation of endothelial cells, a key process in angiogenesis.

  • Cell Culture :

    • HUVECs are cultured in endothelial cell growth medium supplemented with growth factors.

    • Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment :

    • The culture medium is replaced with a low-serum medium containing various concentrations of the test inhibitor or vehicle control.

    • Cells are stimulated with VEGF to induce proliferation.

  • Incubation :

    • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement :

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

    • Absorbance or fluorescence is measured using a plate reader.

  • Data Analysis :

    • The percentage of growth inhibition is calculated for each concentration.

    • GI50 values are determined by non-linear regression analysis.

Western Blot Analysis of Downstream Signaling

This technique is used to confirm that the inhibitor is blocking the intended signaling pathway within the cell.

  • Cell Lysis :

    • HUVECs are treated with the inhibitor and stimulated with VEGF as in the proliferation assay.

    • Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification :

    • The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Electrotransfer :

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against phospho-VEGFR-2, total this compound, phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection :

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software.

Conclusion

The validation of a novel this compound inhibitor requires a multi-faceted approach encompassing biochemical and cellular assays. By comparing the performance of "Innovator-X" against established inhibitors, this guide provides a clear framework for assessing its potency and, critically, its specificity. A highly specific inhibitor holds the promise of improved therapeutic efficacy and a more favorable safety profile by minimizing off-target effects. The presented data and protocols serve as a comprehensive resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

VEGFR-2 Expression: A Comparative Analysis in Tumor vs. Normal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels. Its expression is often dysregulated in cancerous tissues, playing a crucial role in tumor growth and metastasis. This guide provides a comparative overview of this compound expression in tumor versus normal tissues, supported by experimental data and detailed methodologies for its detection.

Quantitative Comparison of this compound Expression

This compound is generally found at low levels in quiescent endothelial cells of normal tissues. However, its expression is significantly upregulated in the tumor vasculature and on some tumor cells themselves, promoting angiogenesis and tumor progression.[1] The following table summarizes the differential expression of this compound in various tumor types compared to normal tissues.

Cancer TypeTumor TissueNormal/Benign TissueMethod of DetectionReference
Breast Cancer 64.5% positive rate in adenocarcinoma.[2]Weakly expressed in normal breast tissue.[2]Immunohistochemistry (IHC)[2]
~1000-1800 surface-VEGFR2/tumor cell in xenografts.[3]Very little to no surface expression in vitro.[3]Quantitative fluorescent profiling[3]
Mean H-score of 41 in invasive ductal carcinoma.[4]Not specified.Immunohistochemistry (IHC)[4]
Non-Small Cell Lung Cancer (NSCLC) 58% high expression rate.[5]No expression detected in benign lung lesions.[5]Immunohistochemistry (IHC)[5]
39% showed high tumor cell positivity (H-score ≥10).[6]Not specified.Immunohistochemistry (IHC)[6]
Gastric Cancer Mean VEGFR2 vascular count of 42.[4]Not specified.Immunohistochemistry (IHC)[4]
Colon Cancer 46.7% positive rate.[2]Weakly expressed in normal colon tissue.[2]Immunohistochemistry (IHC)[2]
Ovarian Cancer 85% showed moderate to high expression.[4]Little to no this compound detected in normal ovarian surface epithelial cells.In situ hybridization (ISH) and Immunofluorescence[4]
Esophageal Cancer 100% positive rate in adenocarcinoma and squamous cell cancer.[2]Not specified.Immunohistochemistry (IHC)[2]
Kidney Cancer (Clear Cell Carcinoma) 35% positive rate.[2]Not specified.Immunohistochemistry (IHC)[2]
Malignant Mesothelioma Nearly consistent strong expression (35/38 cases).[7]Restricted to endothelia and mesothelia in normal adult tissues.[7]Immunohistochemistry (IHC)[7]

This compound Signaling Pathway

This compound is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 This compound VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src p38MAPK p38 MAPK VEGFR2->p38MAPK ERK ERK PLCg->ERK Akt Akt PI3K->Akt Cell_Migration Cell Migration Src->Cell_Migration p38MAPK->Cell_Migration eNOS eNOS Akt->eNOS Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Vascular_Permeability Vascular Permeability eNOS->Vascular_Permeability IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) Antigen_Retrieval 2. Antigen Retrieval (Heat-induced in Citrate Buffer) Deparaffinization->Antigen_Retrieval Peroxidase_Block 3. Endogenous Peroxidase Blocking (3% H2O2) Antigen_Retrieval->Peroxidase_Block Blocking 4. Blocking Non-specific Binding (Normal Serum) Peroxidase_Block->Blocking Primary_Ab 5. Primary Antibody Incubation (Anti-VEGFR-2, 4°C Overnight) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Detection (DAB Substrate) Secondary_Ab->Detection Counterstain 8. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting 9. Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis 10. Microscopic Analysis Dehydration_Mounting->Analysis

References

Validating Vegfr-2 Knockdown: A Comparative Guide to Rescue Experiments and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The Gold Standard: Rescue Experiments

A rescue experiment is designed to prove that the observed phenotype following a gene knockdown is a direct result of the target gene's depletion and not due to off-target effects of the knockdown reagent (e.g., siRNA or shRNA). This is achieved by re-introducing the target gene's expression using a construct that is resistant to the knockdown mechanism and observing the reversal of the phenotype.

Logical Framework of a Rescue Experiment

The logic behind a rescue experiment is a cornerstone of rigorous scientific validation. It establishes a direct causal link between the target gene and the observed phenotype, ruling out non-specific effects.

G cluster_0 Experimental Setup cluster_1 Expected Outcome A Control Cells D Normal Phenotype A->D Baseline B Vegfr-2 Knockdown Cells E Altered Phenotype (e.g., reduced migration) B->E Effect of Knockdown C Knockdown + Rescue Construct F Restored Phenotype C->F Specificity Confirmed E->F Reversal

Caption: Logical flow of a rescue experiment to validate knockdown specificity.

Comparison of Knockdown Validation Methods

While rescue experiments are considered the definitive validation, other methods are crucial for quantifying the knockdown efficiency at the mRNA and protein levels. A multi-faceted approach provides the most robust validation.

Validation Method What is Measured? Advantages Limitations
Rescue Experiment Reversal of the knockdown phenotype"Gold standard" for specificity; confirms the on-target effect is responsible for the observed phenotype.[1][2]Technically challenging; requires cloning of a resistant construct; overexpression artifacts are possible.
Quantitative PCR (qPCR) This compound mRNA levelsHighly sensitive and specific for quantifying mRNA knockdown efficiency.Does not measure protein levels or functional consequences; mRNA levels may not perfectly correlate with protein levels.
Western Blot This compound protein levelsDirectly measures the reduction in target protein; can also assess phosphorylation status of downstream targets.Semi-quantitative; less sensitive than qPCR; antibody specificity is critical.
Functional Assays (e.g., Migration, Proliferation) Phenotypic changes (e.g., reduced cell migration or proliferation)Directly assesses the biological consequence of the knockdown.Does not in itself prove specificity without a rescue experiment.
Using Multiple siRNAs/shRNAs Consistency of the phenotypeA simpler alternative to rescue experiments; if multiple independent knockdown reagents produce the same phenotype, it is less likely to be an off-target effect.Does not definitively rule out off-target effects, as different sequences can have overlapping off-targets.

Experimental Protocols

Protocol 1: this compound Knockdown and Rescue Experiment

This protocol outlines the key steps for performing a this compound knockdown followed by a rescue experiment in a cell line such as human umbilical vein endothelial cells (HUVECs).

1. Design and Preparation of siRNA/shRNA and Rescue Construct:

  • siRNA/shRNA Design: Design and synthesize at least two independent siRNAs or shRNAs targeting the coding sequence of human this compound.

  • Rescue Construct Design:

    • Obtain the full-length cDNA for human this compound.

    • Introduce silent point mutations in the siRNA/shRNA target sequence. This is done by changing the third base of codons ("wobble" position) without altering the amino acid sequence.[3] Web tools like the "Synonymous Mutation Generator" can aid in this process.[2][4] This makes the rescue construct's mRNA resistant to the siRNA/shRNA.

    • Clone the siRNA-resistant this compound cDNA into a suitable expression vector (e.g., a lentiviral or plasmid vector).

2. Cell Culture and Transfection/Transduction:

  • Culture HUVECs under standard conditions.

  • Group 1 (Control): Transfect/transduce with a non-targeting control siRNA/shRNA.

  • Group 2 (Knockdown): Transfect/transduce with the this compound siRNA/shRNA.

  • Group 3 (Rescue): Co-transfect/transduce with the this compound siRNA/shRNA and the siRNA-resistant this compound expression vector.

3. Validation of Knockdown and Rescue:

  • After 48-72 hours, harvest cells for analysis.

  • qPCR: Analyze this compound mRNA levels to confirm knockdown.

  • Western Blot: Analyze total this compound protein levels to confirm knockdown and re-expression from the rescue construct. Also, assess the phosphorylation of this compound and downstream targets like Akt and ERK to confirm functional rescue.

4. Functional Assays:

  • Perform functional assays relevant to this compound signaling, such as cell migration (e.g., Transwell assay) and proliferation (e.g., Ki-67 staining or MTT assay).

Protocol 2: Quantitative RT-PCR (qPCR) for this compound mRNA Levels
  • RNA Extraction: Isolate total RNA from cell lysates using a commercial kit (e.g., RNeasy Kit, Qiagen).[5]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.[5]

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, TaqMan Gene Expression Master Mix, and specific TaqMan probes for this compound (also known as KDR) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[5]

    • Run the qPCR on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.[5]

Protocol 3: Western Blot for this compound Protein Levels
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against total this compound or phosphorylated this compound (e.g., p-VEGFR2 Tyr1175) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Supporting Experimental Data

The following tables summarize hypothetical but representative data from this compound knockdown and rescue experiments.

Table 1: Molecular Validation of this compound Knockdown and Rescue

Experimental Group Relative this compound mRNA Level (qPCR) Relative this compound Protein Level (Western Blot) Relative p-Akt Level (Western Blot)
Control 1.001.001.00
This compound Knockdown 0.25 ± 0.050.30 ± 0.080.45 ± 0.10
Knockdown + Rescue 0.95 ± 0.120.90 ± 0.150.92 ± 0.13

Data are presented as mean ± SD, normalized to the control group.

Table 2: Functional Validation of this compound Knockdown and Rescue

Experimental Group Relative Cell Migration (%) Relative Cell Proliferation (%)
Control 100 ± 10100 ± 8
This compound Knockdown 40 ± 755 ± 9
Knockdown + Rescue 95 ± 1192 ± 10

Data are presented as mean ± SD, normalized to the control group.

Mandatory Visualizations

This compound Signaling Pathway

This diagram illustrates the major downstream signaling cascades initiated by this compound activation, leading to key cellular responses.

G cluster_downstream Downstream Signaling cluster_outcome Cellular Response VEGF VEGF-A VEGFR2 This compound VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt p38 p38 MAPK Src->p38 Raf Raf PKC->Raf Survival Survival Akt->Survival Permeability Permeability Akt->Permeability Migration Migration p38->Migration ERK ERK Raf->ERK Proliferation Proliferation ERK->Proliferation

Caption: Key signaling pathways downstream of this compound activation.

Experimental Workflow for this compound Knockdown and Rescue

This workflow outlines the key stages of a comprehensive this compound knockdown validation experiment, from initial setup to final analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Design this compound shRNA C Clone into Expression Vectors A->C B Create shRNA-resistant This compound cDNA B->C D Transduce Cells: 1. Control shRNA 2. This compound shRNA 3. This compound shRNA + Rescue C->D E Molecular Analysis (qPCR, Western Blot) D->E F Functional Assays (Migration, Proliferation) D->F

Caption: Workflow for this compound knockdown validation using a rescue experiment.

References

A Comparative Guide to the Anti-Angiogenic Effects of VEGFR-1 versus VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of this process, with VEGF Receptor 2 (VEGFR-2) traditionally viewed as the main mediator of angiogenic signals in endothelial cells.[1][2] However, the role of VEGF Receptor 1 (VEGFR-1) in angiogenesis is complex and increasingly recognized as a significant contributor, particularly in pathological contexts.[3] This guide provides an objective comparison of the anti-angiogenic effects of inhibiting VEGFR-1 versus this compound, supported by experimental data and detailed protocols.

Signaling Pathways: A Tale of Two Receptors

VEGF-A binding to its receptors on endothelial cells initiates distinct downstream signaling cascades. While there is some overlap, the intensity and primary outcomes of these pathways differ significantly.

This compound is a highly active kinase that, upon ligand binding, strongly promotes endothelial cell proliferation, migration, and survival—the key events in angiogenesis.[1][4] Its activation leads to the recruitment of multiple signaling proteins that trigger pathways such as PLCγ-PKC-MAPK and PI3K-Akt.[4][5]

VEGFR-1, in contrast, is considered a kinase-impaired receptor, transmitting weaker mitogenic signals.[1][6] Its role is more nuanced; it can act as a "decoy" receptor to sequester VEGF-A and negatively regulate this compound signaling, but it can also mediate its own signals, particularly through the PI3K pathway.[1][7] Furthermore, VEGFR-1 can heterodimerize with this compound, which modulates the overall signaling output.[1][7]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Biological Outcomes VEGF VEGF-A VEGFR2 This compound (KDR/Flk-1) VEGF->VEGFR2 Binding & Dimerization pVEGFR2 Autophosphorylation (pY1175, pY1214) PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Ras Ras pVEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation & Survival Akt->Proliferation Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: this compound signaling pathway leading to angiogenesis.

VEGFR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Biological Outcomes VEGF_A VEGF-A VEGFR1 VEGFR-1 (Flt-1) VEGF_A->VEGFR1 Binding Decoy VEGF-A Sequestration (Decoy Effect) VEGF_A->Decoy PlGF PlGF PlGF->VEGFR1 Binding VEGFR2 This compound VEGFR1->VEGFR2 Heterodimerization pVEGFR1 Weak Autophosphorylation VEGFR1->Decoy PI3K PI3K pVEGFR1->PI3K MAPK p42/44 MAPK pVEGFR1->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration MAPK->Migration Negative_Reg Negative Regulation of this compound Decoy->Negative_Reg

Caption: VEGFR-1 signaling pathway and regulatory functions.

Comparative Efficacy in Preclinical Models

Experimental data reveals that the anti-angiogenic effects of inhibiting VEGFR-1 versus this compound can be highly dependent on the cellular context and organ environment.

In Vitro Angiogenesis Assays

Studies using endothelial cells (ECs) isolated from different organs show a striking divergence in their reliance on VEGFR-1 versus this compound. For instance, lung ECs are more dependent on this compound signaling for key angiogenic functions, whereas liver ECs rely more heavily on VEGFR-1.[6]

AssayCell TypeTarget% Inhibition (VEGF-Stimulated)Reference
Proliferation Lung ECAnti-VEGFR-122%[6]
Anti-VEGFR-242%[6]
Liver ECAnti-VEGFR-149%[6]
Anti-VEGFR-29%[6]
Migration Lung ECAnti-VEGFR-112%[6]
Anti-VEGFR-230%[6]
Liver ECAnti-VEGFR-139%[6]
Anti-VEGFR-210%[6]
Tube Formation Lung ECAnti-VEGFR-111%[6]
Anti-VEGFR-227%[6]
Liver ECAnti-VEGFR-116%[6]
Anti-VEGFR-27%[6]

EC: Endothelial Cell. Data is presented as the percentage of inhibition compared to VEGF-stimulated controls.

In Vivo Tumor Xenograft Models

The differential reliance on VEGFR-1 and this compound extends to in vivo models of cancer metastasis. The efficacy of receptor-specific antibody blockade varies significantly depending on the site of metastasis.[6] Subcutaneous tumor models are frequently used to assess the efficacy of anti-angiogenic drugs in a living organism.[8][9]

Tumor ModelTreatmentEffect on Tumor BurdenReference
RenCa Lung Metastases Anti-VEGFR-1 (MF-1)No effect[6]
Anti-VEGFR-2 (DC101)26% decrease[6]
RenCa Liver Metastases Anti-VEGFR-1 (MF-1)31% decrease[6]
Anti-VEGFR-2 (DC101)No effect[6]
CT26 Liver Metastases Anti-VEGFR-1 or Anti-VEGFR-2 aloneNo significant effect[6]
Combination (Anti-VEGFR-1 + Anti-VEGFR-2)Significant growth delay[6]

RenCa: Renal Cell Carcinoma. CT26: Colon Carcinoma.

Experimental Protocols & Workflow

Reproducible and standardized assays are essential for comparing the efficacy of anti-angiogenic agents.[10][11] Below are detailed protocols for the key experiments cited.

Experimental_Workflow start Start: Select Target & Inhibitor invitro In Vitro Assays start->invitro proliferation Proliferation Assay invitro->proliferation migration Migration Assay invitro->migration tube Tube Formation Assay invitro->tube data_analysis Data Acquisition & Analysis proliferation->data_analysis migration->data_analysis tube->data_analysis invivo In Vivo Models (Tumor Xenograft) invivo->data_analysis data_analysis->invivo Confirm Findings conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: General experimental workflow for comparing anti-angiogenic inhibitors.
Endothelial Cell Proliferation Assay

This assay measures the effect of an inhibitor on endothelial cell division.

  • Principle: Endothelial cells are cultured in the presence of a pro-angiogenic stimulus (e.g., VEGF) with or without the test inhibitor. Proliferation is quantified by measuring DNA synthesis (e.g., BrdU or EdU incorporation) or metabolic activity.[10][12]

  • Methodology:

    • Cell Seeding: Plate endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000 cells/cm² and allow them to adhere for 24 hours.[13]

    • Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free basal medium for 4-24 hours to synchronize the cells and reduce basal proliferation.[13][14]

    • Treatment: Add fresh low-serum medium containing VEGF (e.g., 20 ng/mL) and various concentrations of the VEGFR-1 or this compound inhibitor (or vehicle control).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Quantification:

      • EdU/BrdU Assay: Add EdU or BrdU to the wells for the final 2-4 hours of incubation. Fix, permeabilize, and stain the cells according to the manufacturer's protocol to visualize and count the percentage of cells that have incorporated the nucleotide analog.[12]

      • Metabolic Assay (e.g., CellTiter-Glo): Add the reagent, which measures ATP levels, to each well and read the luminescence on a plate reader.[13]

    • Analysis: Normalize the results to the vehicle control and calculate the percentage of inhibition for each treatment group.

Endothelial Cell Migration Assay (Transwell Method)

This assay assesses the ability of an inhibitor to block the directional movement of endothelial cells toward a chemoattractant.

  • Principle: Endothelial cells are placed in the upper chamber of a porous membrane insert (Boyden chamber). The lower chamber contains a chemoattractant (VEGF). The inhibitor is added to assess its effect on the number of cells that migrate through the pores to the underside of the membrane.[14]

  • Methodology:

    • Preparation: Coat the underside of 8 µm pore size Transwell inserts with an extracellular matrix protein like fibronectin (10 µg/mL) to promote cell adhesion.[15] Serum-starve endothelial cells for 4-6 hours.[15]

    • Assay Setup: Add 600 µL of endothelial basal medium containing VEGF (e.g., 20 ng/mL) and the test inhibitor to the lower wells of a 24-well plate.[15]

    • Cell Seeding: Resuspend the starved cells in basal medium at 1 x 10⁶ cells/mL and add 100 µL (1 x 10⁵ cells) to the upper chamber of each insert.[15]

    • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-6 hours.[14][15]

    • Staining and Quantification:

      • Carefully remove the inserts. Using a cotton swab, gently wipe away the non-migrated cells from the upper surface of the membrane.[14][15]

      • Fix the migrated cells on the bottom of the membrane with methanol (B129727) for 10-15 minutes.[14]

      • Stain the fixed cells with a solution like Crystal Violet for 20-30 minutes.[14]

    • Analysis: Allow the inserts to air dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields. Calculate the average and determine the percentage of inhibition relative to the VEGF-stimulated control.[14]

Endothelial Cell Tube Formation Assay

This assay models the later stages of angiogenesis, where endothelial cells differentiate and organize into capillary-like structures.[16]

  • Principle: Endothelial cells are seeded onto a basement membrane extract (BME), such as Matrigel. In response to pro-angiogenic factors, they form interconnected, tube-like networks. The ability of an inhibitor to disrupt this process is quantified.[17][18]

  • Methodology:

    • Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[17] Incubate at 37°C for 30-60 minutes to allow the BME to polymerize.[17]

    • Cell Preparation: Harvest and resuspend endothelial cells in serum-free basal medium to a concentration of 2 x 10⁵ cells/mL.[17]

    • Treatment: Pre-incubate the cell suspension with the desired concentrations of the VEGFR inhibitor or vehicle control for 30 minutes at 37°C.[17]

    • Cell Seeding: Add 100 µL of the treated cell suspension (2 x 10⁴ cells) onto the surface of the solidified BME.[17]

    • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a microscope.[17]

    • Imaging: Capture images from at least three different fields of view per well using a phase-contrast microscope.[17]

    • Analysis: Quantify the tube network using image analysis software (e.g., ImageJ with an angiogenesis plugin). Key parameters include total tube length, number of nodes (branch points), and number of meshes (enclosed areas).[17][19] Calculate the percentage of inhibition for each parameter.

In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor and anti-angiogenic efficacy of an inhibitor in a living organism.

  • Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and the effect on tumor growth and vessel density is monitored.[20]

  • Methodology:

    • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent the rejection of human tumor cells.[20]

    • Tumor Implantation: Inject a suspension of human tumor cells (e.g., 1-5 x 10⁶ cells) in a solution like Matrigel subcutaneously into the flank of each mouse.

    • Tumor Growth and Treatment: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (vehicle control, VEGFR-1 inhibitor, this compound inhibitor). Administer treatment according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width)² x length / 2). Monitor animal body weight and overall health.

    • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.

    • Analysis:

      • Tumor Growth Inhibition: Compare the final tumor volumes between the treated and control groups.

      • Microvessel Density (MVD): Perform immunohistochemistry on tumor sections using an endothelial cell marker (e.g., CD31) to stain blood vessels. Quantify the MVD by counting the number of stained vessels per field of view. A decrease in MVD indicates an anti-angiogenic effect.[21]

Conclusion and Implications for Drug Development

The experimental evidence clearly demonstrates that both VEGFR-1 and this compound are valid targets for anti-angiogenic therapy.

  • This compound inhibition provides a potent and direct blockade of the primary signaling pathways driving endothelial cell proliferation, migration, and survival.[2] Its efficacy is pronounced in environments where angiogenesis is highly dependent on this receptor, such as in lung-associated vasculature.[6]

  • VEGFR-1 inhibition offers a more nuanced approach. While its direct mitogenic signaling is weaker, its inhibition can be highly effective in specific contexts, such as liver metastases, where endothelial cells show a greater reliance on its signaling.[6] Furthermore, targeting VEGFR-1 may have fewer adverse effects than targeting this compound, as VEGFR-1's role in physiological angiogenesis in the adult is considered less critical.[3]

For drug development professionals, these findings underscore the importance of a context-dependent strategy. A "one-size-fits-all" approach to anti-angiogenic therapy may be suboptimal. The choice of inhibiting VEGFR-1, this compound, or pursuing a dual-inhibition strategy should consider the specific tumor type, its genetic drivers, and, crucially, the organ environment of metastatic disease.[6] Future research should continue to elucidate the distinct and overlapping roles of these two key receptors to refine therapeutic strategies and improve patient outcomes.

References

Validating RNA-Seq Data for VEGFR-2 Regulated Genes with qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, robustly validating findings from high-throughput screening methods like RNA-sequencing (RNA-seq) is a critical step in ensuring data accuracy and reliability. This guide provides a comprehensive comparison and detailed protocols for the validation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) regulated gene expression data obtained from RNA-seq using quantitative real-time polymerase chain reaction (qPCR).

Introduction to this compound Signaling and the Need for Validation

This compound, also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Its signaling pathway is crucial in both normal physiological processes and in pathological conditions such as tumor growth and metastasis. Upon binding of its ligand, VEGF-A, this compound undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate endothelial cell proliferation, migration, and survival.[2][3]

RNA-seq has become a powerful tool for transcriptome-wide analysis of gene expression changes induced by this compound signaling. However, due to the inherent complexities of the technique, independent validation of key differentially expressed genes is considered a gold standard for publication and for advancing drug development programs.[4][5] Quantitative PCR (qPCR) is the most widely used method for this purpose due to its high sensitivity, specificity, and wide dynamic range.[6] This guide will walk you through the process of validating your RNA-seq data for this compound regulated genes.

Data Presentation: Comparing RNA-Seq and qPCR Results

A crucial aspect of validation is the direct comparison of fold-change data obtained from RNA-seq and qPCR. The following table provides a template and example data for comparing the expression levels of key this compound regulated genes.

GeneGene SymbolRNA-Seq (Log2 Fold Change)qPCR (Log2 Fold Change)Validation Status
Kinase Insert Domain ReceptorKDR (this compound)2.52.8Confirmed
Phospholipase C Gamma 1PLCG11.82.1Confirmed
Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit AlphaPIK3CA1.51.7Confirmed
RAC-alpha serine/threonine-protein kinaseAKT11.21.4Confirmed
Mitogen-activated protein kinase 1MAPK1 (ERK2)1.92.0Confirmed
Mitogen-activated protein kinase 3MAPK3 (ERK1)1.71.9Confirmed
Vascular Endothelial CadherinCDH53.13.5Confirmed
Endothelial Nitric Oxide Synthase 3NOS32.22.5Confirmed

Note: The fold change values presented here are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental system. A strong correlation between the fold changes observed in RNA-seq and qPCR data provides confidence in the transcriptomic results.[7][8][9][10]

Experimental Protocols

I. RNA Isolation and Quality Control

High-quality RNA is paramount for both RNA-seq and qPCR.

  • Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs, HRECs) under standard conditions. Treat cells with VEGF-A to stimulate the this compound pathway. Include an untreated control group.

  • RNA Extraction: Isolate total RNA using a TRIzol-based method or a column-based kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Spectrophotometry: Assess RNA purity by measuring the A260/A280 (should be ~2.0) and A260/A230 (should be >1.8) ratios using a NanoDrop spectrophotometer.

    • Integrity Check: Evaluate RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.

II. RNA-Sequencing (Brief Overview)
  • Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves poly(A) selection for mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Process the raw sequencing reads, including quality control, trimming, alignment to a reference genome, and quantification of gene expression levels. Perform differential gene expression analysis to identify genes regulated by this compound activation.

III. Quantitative Real-Time PCR (qPCR) Validation

This protocol outlines the steps for validating the differentially expressed genes identified by RNA-seq.

1. Primer Design and Validation:

  • Design primers specific to the target genes of interest (e.g., KDR, PLCG1, PIK3CA, AKT1, MAPK1). Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.

  • Verify the specificity of the primers by melt curve analysis and by running the PCR product on an agarose (B213101) gel to confirm a single amplicon of the expected size.

  • Alternatively, use pre-validated commercially available primer sets.[1][11][12]

2. Reference Gene Selection:

  • The selection of stable reference genes for normalization is critical for accurate qPCR results.

  • For endothelial cells, commonly used and validated reference genes include GAPDH, ACTB, B2M, RPLP0, TBP, HPRT1, and YWHAZ.[13][14][15][16][17]

  • It is recommended to test a panel of candidate reference genes under your specific experimental conditions and use algorithms like geNorm or NormFinder to identify the most stable ones.

3. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.

4. qPCR Reaction Setup:

  • Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and nuclease-free water.

  • Add the diluted cDNA to the master mix in a 96- or 384-well qPCR plate.

  • Include the following controls in your experimental setup:

    • No-template control (NTC): To check for contamination.

    • No-reverse transcriptase control (-RT): To check for genomic DNA contamination.

  • Run the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension, and a final melt curve analysis.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for your target and reference genes.

  • Calculate the relative gene expression using the ΔΔCt method.

  • Compare the log2 fold change values obtained from qPCR with those from the RNA-seq data.

Mandatory Visualizations

This compound Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 This compound (KDR) VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation RAF RAF PLCg->RAF AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Gene_Expression Gene Expression (Proliferation, Migration, Survival) AKT->Gene_Expression Survival MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Gene_Expression

Caption: this compound signaling cascade.

Experimental Workflow: RNA-Seq Validation with qPCR

RNASeq_Validation_Workflow cluster_sample_prep Sample Preparation cluster_rnaseq RNA-Sequencing cluster_qpcr qPCR Validation Cell_Culture Endothelial Cell Culture (e.g., HUVEC) Treatment VEGF-A Treatment Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Isolation->QC Library_Prep Library Preparation QC->Library_Prep cDNA_Synthesis Reverse Transcription (cDNA) QC->cDNA_Synthesis Sequencing High-Throughput Sequencing Library_Prep->Sequencing RNASeq_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->RNASeq_Analysis Data_Comparison Data Comparison (Fold Change Correlation) RNASeq_Analysis->Data_Comparison qPCR Quantitative Real-Time PCR cDNA_Synthesis->qPCR Primer_Design Primer Design & Validation Primer_Design->qPCR qPCR_Analysis Data Analysis (ΔΔCt) qPCR->qPCR_Analysis qPCR_Analysis->Data_Comparison

Caption: Workflow for qPCR validation.

References

Cross-Validation of VEGFR-2 Immunohistochemistry with In Situ Hybridization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the expression patterns of key biomarkers is paramount. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, is a prominent therapeutic target in oncology. Accurate assessment of its expression in tissue samples is crucial for both preclinical research and clinical diagnostics. This guide provides a comprehensive comparison of two widely used techniques for evaluating this compound expression: immunohistochemistry (IHC) and in situ hybridization (ISH), offering insights into their respective methodologies and performance.

This guide will delve into the experimental protocols for both this compound IHC and ISH, present a comparative analysis of their findings, and visualize the underlying biological and technical workflows.

Comparative Analysis of this compound Detection: IHC vs. ISH

Immunohistochemistry (IHC) detects the this compound protein, providing a direct measure of the functional molecule within the cell. In contrast, in situ hybridization (ISH) detects the this compound messenger RNA (mRNA) or gene, offering a proxy for protein expression by assessing gene transcription or amplification. The correlation between mRNA/gene levels and protein levels is a key consideration when choosing a detection method.

Several studies have investigated the relationship between this compound gene status, mRNA expression, and protein levels in various tumor types. A study on non-small cell lung cancer (NSCLC) found a significant association between KDR (the gene encoding this compound) copy number gain (CNG), as measured by fluorescence in situ hybridization (FISH), and higher this compound protein expression determined by IHC.[1][2] Similarly, in another study on NSCLC, tumors with KDR CNG showed significantly higher cytoplasmic and membrane this compound protein expression.

A direct comparison in ovarian cancer revealed that 85% of tumor specimens exhibited moderate to high this compound expression by mRNA ISH, while 75% of invasive ovarian cancer specimens showed this compound protein expression by immunofluorescence.[3] This suggests a strong, though not perfect, correlation between this compound mRNA and protein levels in this cancer type.

The following table summarizes quantitative data from studies comparing this compound gene/mRNA and protein expression:

Tissue/Cancer TypeMethod 1 (Gene/mRNA)Results 1Method 2 (Protein)Results 2Correlation/Key Findings
Non-Small Cell Lung Cancer (NSCLC)Fluorescence In Situ Hybridization (FISH) for KDR gene copy number32.5% of tumors had copy number gain (CNG)[2]Immunohistochemistry (IHC) for this compound protein58% high protein expression[2]A positive correlation was observed between KDR CNG and this compound protein expression.[1][2]
Ovarian CancerIn Situ Hybridization (ISH) for this compound mRNA85% of specimens showed moderate to high expression[3]Immunofluorescence for this compound protein75% of invasive cancer specimens showed expression[3]High concordance between mRNA and protein expression.[3]
Melanoma Cell LinesqRT-PCR for this compound mRNAVariable mRNA levels across different cell linesWestern Blot for this compound proteinProtein levels generally correlated with mRNA levels[4]Demonstrates a relationship between transcript and protein abundance.[4]

Experimental Protocols

Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for this compound Immunohistochemistry and In Situ Hybridization.

This compound Immunohistochemistry (IHC) Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is a representative example and may require optimization for specific antibodies and tissue types.

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Rehydrate through two changes of 100% ethanol (B145695) for 3 minutes each, followed by one change each of 95% and 70% ethanol for 2 minutes each.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-VEGFR-2 antibody in the blocking buffer to the recommended concentration.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with wash buffer (3 x 5 minutes).

    • Incubate sections with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex reagent.

    • Rinse with wash buffer (3 x 5 minutes).

    • Prepare the DAB (3,3'-Diaminobenzidine) substrate solution and incubate sections until the desired brown color intensity is reached.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin (B73222) for 1-2 minutes to stain cell nuclei.

    • "Blue" the sections in running tap water or a suitable buffer.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol washes (70%, 95%, 100%) and xylene.

    • Apply a coverslip using a permanent mounting medium.

This compound mRNA In Situ Hybridization (ISH) Protocol for FFPE Tissues

This protocol is a general guideline for chromogenic or fluorescence ISH and should be optimized for the specific probe and detection system used.

  • Deparaffinization and Rehydration:

    • Bake slides at 60°C for 30-60 minutes.

    • Deparaffinize in xylene (2-3 changes, 5-10 minutes each).

    • Rehydrate through graded ethanol (100%, 95%, 70%) to deionized water.

  • Pretreatment:

    • Incubate slides in a pre-warmed target retrieval solution at 95-100°C for 15-30 minutes.

    • Rinse in deionized water.

    • Digest with a protease (e.g., pepsin) at a specified concentration and time at 37°C or room temperature.

    • Rinse in deionized water and dehydrate through graded ethanol.

  • Probe Hybridization:

    • Apply the this compound specific ISH probe to the tissue section.

    • Co-denature the probe and target RNA by heating the slide at a specific temperature (e.g., 75-85°C) for a set time (e.g., 5-10 minutes).

    • Hybridize overnight at a specific temperature (e.g., 37-42°C) in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash slides in a stringent wash buffer at a specific temperature to remove non-specifically bound probe.

    • Wash in a less stringent wash buffer at room temperature.

  • Detection:

    • For Chromogenic ISH (CISH):

      • Incubate with an antibody targeting the probe's label (e.g., anti-digoxigenin).

      • Incubate with a polymer-based detection system (e.g., HRP or AP).

      • Develop with a chromogen (e.g., DAB or Fast Red).

    • For Fluorescence ISH (FISH):

      • Incubate with a fluorescently labeled antibody or streptavidin conjugate that binds to the probe.

  • Counterstaining:

    • Counterstain with a suitable nuclear stain (e.g., Hematoxylin for CISH, DAPI for FISH).

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol and xylene (for CISH).

    • Mount with an appropriate mounting medium.

Visualizing the Processes

To better understand the methodologies and the biological context, the following diagrams illustrate the experimental workflows and the this compound signaling pathway.

Experimental_Workflow cluster_IHC This compound IHC Workflow cluster_ISH This compound ISH Workflow IHC_start FFPE Tissue Section IHC_deparaffin Deparaffinization & Rehydration IHC_start->IHC_deparaffin IHC_retrieval Antigen Retrieval IHC_deparaffin->IHC_retrieval IHC_blocking Blocking IHC_retrieval->IHC_blocking IHC_primary Primary Antibody (anti-VEGFR-2) IHC_blocking->IHC_primary IHC_secondary Secondary Antibody IHC_primary->IHC_secondary IHC_detection Detection (DAB) IHC_secondary->IHC_detection IHC_counterstain Counterstain (Hematoxylin) IHC_detection->IHC_counterstain IHC_end Microscopy IHC_counterstain->IHC_end ISH_start FFPE Tissue Section ISH_deparaffin Deparaffinization & Rehydration ISH_start->ISH_deparaffin ISH_pretreatment Pretreatment (Protease) ISH_deparaffin->ISH_pretreatment ISH_hybridization Probe Hybridization (this compound mRNA) ISH_pretreatment->ISH_hybridization ISH_washes Post-Hybridization Washes ISH_hybridization->ISH_washes ISH_detection Detection (e.g., CISH/FISH) ISH_washes->ISH_detection ISH_counterstain Counterstain (Hematoxylin/DAPI) ISH_detection->ISH_counterstain ISH_end Microscopy ISH_counterstain->ISH_end

Experimental workflows for this compound IHC and ISH.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Responses VEGF VEGF VEGFR2 This compound VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Migration Migration FAK->Migration Proliferation Proliferation MAPK->Proliferation

Simplified this compound signaling pathway.

References

A Comparative Analysis of Wild-Type vs. Mutant VEGFR-2 Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a receptor tyrosine kinase that, upon activation by VEGF, triggers a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival. Mutations in this compound can significantly alter its kinase activity, leading to dysregulated angiogenesis and contributing to various pathologies, including cancer. This guide provides a comparative overview of the kinase activity of wild-type (WT) this compound and several notable mutants, supported by experimental data and detailed methodologies.

Quantitative Comparison of Kinase Activity

The kinase activity of this compound is fundamentally altered by specific mutations. Here, we summarize the quantitative differences in activity between wild-type this compound and its mutants. The data presented is derived from various studies and may be context-dependent (e.g., cell type, experimental conditions).

Receptor VariantMutation TypeEffect on Kinase ActivityQuantitative Change (relative to WT)Key Downstream Pathway Alteration
Wild-Type (WT) this compound -Ligand-dependentBaselineBalanced activation of PLCγ, PI3K/Akt, and MAPK pathways
This compound R1051Q Gain-of-functionLigand-independent hyperactivationSignificantly higher basal enzymatic activity and protein tyrosine phosphorylation[1]Potentiates the PI3K/Akt signaling axis[2][3]
This compound D4/D7 Domain Mutants Loss-of-functionReduced ligand-induced activationReceptor phosphorylation reduced by over 90% in some constructs[4]Impaired overall downstream signaling
This compound Y949F Signaling-specific loss-of-functionImpaired specific downstream signalingDoes not affect overall kinase activity but prevents VEGF-induced c-Src activation[5]Perturbed TSAd/c-Src/VE-cadherin pathway activation[5][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of wild-type and mutant this compound kinase activity.

In Vitro Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and is suitable for measuring the kinase activity of both wild-type and mutant this compound.[8][9][10]

Materials:

  • Recombinant Human this compound (WT or mutant)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu,Tyr 4:1))

  • White 96-well plate

  • Kinase-Glo® MAX reagent

  • Microplate reader capable of reading luminescence

Procedure:

  • Prepare 1x Kinase Buffer by diluting the 5x stock. DTT can be added to a final concentration of 1 mM.

  • Prepare a master mix for the kinase reaction. For each 25 µl reaction, mix 6 µl of 5x Kinase Buffer, 1 µl of 500 µM ATP, 1 µl of PTK substrate, and 17 µl of sterile deionized water.

  • Add 25 µl of the master mix to each well of a white 96-well plate.

  • For inhibitor studies, add 5 µl of the test inhibitor at various concentrations. For baseline activity, add 5 µl of 1x Kinase Buffer with the same DMSO concentration as the inhibitor wells (positive control). For a blank, add 5 µl of 1x Kinase Buffer.

  • Initiate the reaction by adding 20 µl of diluted this compound enzyme (WT or mutant) to the test and positive control wells. Add 20 µl of 1x Kinase Buffer to the blank wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add 50 µl of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10-15 minutes to stabilize the signal.

  • Read the luminescence using a microplate reader. The luminescent signal is inversely proportional to the kinase activity.

Western Blot Analysis of Receptor Phosphorylation

This method is used to assess the level of autophosphorylation of this compound in response to ligand stimulation in a cellular context.[4][11]

Materials:

  • Cells expressing WT or mutant this compound

  • VEGF-A ligand

  • Lysis buffer

  • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

Procedure:

  • Culture cells expressing either WT or mutant this compound to 80-90% confluency.

  • Serum-starve the cells for 18-24 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a specified time (e.g., 5-10 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with a primary antibody specific for phosphorylated this compound (e.g., pY1175).

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for total this compound to normalize for protein loading.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Mandatory Visualizations

This compound Signaling Pathway

The following diagram illustrates the major signaling pathways activated by wild-type this compound upon ligand binding.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 This compound (WT) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 TSAd TSAd VEGFR2->TSAd pY949 MAPK MAPK (ERK1/2) PLCg->MAPK Akt Akt PI3K->Akt Migration Migration PI3K->Migration Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation cSrc c-Src Permeability Permeability cSrc->Permeability TSAd->cSrc

Caption: Wild-type this compound signaling cascade.

Experimental Workflow for Kinase Activity Comparison

This diagram outlines the general workflow for comparing the kinase activity of wild-type and mutant this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor_Prep Prepare Recombinant WT and Mutant this compound Reaction_Setup Set up Kinase Reactions in 96-well Plate Receptor_Prep->Reaction_Setup Reagent_Prep Prepare Kinase Buffer, ATP, and Substrate Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Caption: Workflow for in vitro kinase assay.

Impact of Mutations on this compound Signaling

This logical diagram illustrates how different mutations affect key signaling nodes downstream of this compound.

Mutation_Impact cluster_receptors This compound Variants cluster_pathways Downstream Pathways WT Wild-Type PI3K_Akt PI3K/Akt Pathway WT->PI3K_Akt ++ MAPK_Pathway MAPK Pathway WT->MAPK_Pathway ++ cSrc_Pathway c-Src Pathway WT->cSrc_Pathway ++ R1051Q R1051Q Mutant R1051Q->PI3K_Akt ++++ (Constitutive) R1051Q->MAPK_Pathway ++ R1051Q->cSrc_Pathway ++ D4D7 D4/D7 Mutants D4D7->PI3K_Akt - D4D7->MAPK_Pathway - D4D7->cSrc_Pathway - Y949F Y949F Mutant Y949F->PI3K_Akt ++ Y949F->MAPK_Pathway ++ Y949F->cSrc_Pathway -- (Blocked)

Caption: Differential signaling by this compound variants.

References

Validating VEGFR-2 Inhibition In Vivo: A Comparative Guide for Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies and data for validating the in-vivo efficacy of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors using xenograft models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

The Role of this compound in Tumor Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (this compound), also known as KDR or Flk-1, is a primary mediator of angiogenesis, the process of forming new blood vessels.[1] In oncology, the upregulation of the VEGF/VEGFR-2 signaling pathway is a critical step that promotes the vascularization of tumors, supplying them with essential nutrients and oxygen for growth and metastasis.[1][2] Inhibiting this pathway is a key strategy in cancer therapy to block the proliferation, migration, and survival of endothelial cells, thereby suppressing tumor growth.[1][3]

This compound Signaling Pathway

The binding of VEGF-A to this compound on endothelial cells triggers the receptor's dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[1][2] This event initiates a complex cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[3][4][5] By blocking the initial phosphorylation of this compound, inhibitors can effectively shut down these downstream signals, leading to anti-angiogenic effects.[1]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 This compound VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability Migration Cell Migration FAK->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Experimental_Workflow A 1. Cell Culture Human tumor cell line propagation B 2. Xenograft Implantation Subcutaneous injection of cells into immunodeficient mice A->B C 3. Tumor Growth Monitoring until tumors reach a specified volume (e.g., 150-200 mm³) B->C D 4. Randomization Grouping of mice into Vehicle Control and Treatment arms C->D E 5. Drug Administration Daily treatment with this compound inhibitor or vehicle control (e.g., oral gavage) D->E F 6. Data Collection Regular measurement of tumor volume and body weight E->F F->E Repeated Cycle G 7. Endpoint Analysis Tumor excision for weight analysis, histology (MVD), and biomarker studies F->G H 8. Efficacy Evaluation Statistical analysis of tumor growth inhibition (TGI) G->H

References

comparative phosphoproteomics of Vegfr-2 stimulated endothelial cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phosphoproteomic studies on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) stimulated endothelial cells. It offers a synthesis of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support further research and therapeutic development.

Vascular Endothelial Growth Factor-A (VEGF-A) is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its effects are primarily mediated through this compound, a receptor tyrosine kinase expressed on endothelial cells. The binding of VEGF-A to this compound triggers receptor dimerization and autophosphorylation of specific tyrosine residues, initiating a cascade of downstream signaling events that control endothelial cell proliferation, migration, and survival.[1][2] Defects in this signaling pathway are implicated in various diseases, making this compound a key therapeutic target.

This guide delves into the intricate world of this compound signaling by comparing quantitative phosphoproteomic studies that have mapped the phosphorylation events following VEGF-A stimulation in endothelial cells.

Quantitative Phosphoproteomic Analysis: A Comparative Overview

Recent studies have employed mass spectrometry-based phosphoproteomics to identify and quantify the temporal changes in protein phosphorylation upon this compound activation. Below is a summary of key findings from two notable studies.

StudyCell TypeStimulusTime PointsPhosphopeptides IdentifiedPhosphoproteins IdentifiedKey Findings
Abhinand et al. (2023) [3][4]Human Umbilical Vein Endothelial Cells (HUVECs)VEGF-A-1651, 5, and 10 min1,971 unique961Identified early, dynamic phosphorylation events, highlighting the involvement of RAC, FAK, PI3K-AKT-MTOR, ERK, and P38 MAPK signaling modules.[3]
Al-Hilal et al. (2016) [5][6]Bovine Aortic Endothelial Cells (BAECs)VEGF and Angiopoietin-1 (Ang-1)Not specified (single time point)2,426 unique1,001Compared signaling pathways activated by VEGF and Ang-1, identifying unique and shared phosphoproteins. Revealed that junctional proteins are part of a VEGF-regulated cluster linked to MAPK1 activation.[5][6]

Delving into the Methodology: Experimental Protocols

The following sections provide a detailed breakdown of the experimental protocols used in the cited phosphoproteomic studies. Understanding these methodologies is crucial for interpreting the data and designing future experiments.

Cell Culture and Stimulation
  • Abhinand et al. (2023): Human Umbilical Vein Endothelial Cells (HUVECs) were cultured and stimulated with VEGF-A-165 for 1, 5, and 10 minutes to analyze early signaling events.[3][7] HUVECs are a commonly used in vitro model to study angiogenesis.[3]

  • Al-Hilal et al. (2016): Bovine Aortic Endothelial Cells (BAECs) were treated with either VEGF or Angiopoietin-1 to compare the signaling pathways activated by these two distinct angiogenic factors.[5][6]

Protein Digestion and Phosphopeptide Enrichment

A critical step in phosphoproteomic analysis is the enrichment of low-abundance phosphopeptides from the complex mixture of cellular proteins.

  • Trypsin Digestion: Both studies utilized in-solution digestion with trypsin to break down proteins into smaller peptides suitable for mass spectrometry analysis.[5]

  • Phosphopeptide Enrichment:

    • Abhinand et al. (2023): The specific enrichment method was not detailed in the provided abstract.[3][4]

    • Al-Hilal et al. (2016): This study employed Titanium Dioxide (TiO2) chromatography for phosphopeptide enrichment.[5] TiO2 beads selectively bind to the negatively charged phosphate (B84403) groups on peptides.[8][9]

Mass Spectrometry and Data Analysis
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enriched phosphopeptides were separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and identify the site of phosphorylation.[5]

  • Quantitative Analysis:

    • Abhinand et al. (2023): A label-free quantitative approach was used to determine the temporal changes in phosphopeptide abundance.[3][7]

    • Al-Hilal et al. (2016): This study also likely used a label-free or a label-based quantitative method to compare the phosphoproteomes of VEGF and Ang-1 stimulated cells.

Visualizing the Molecular Landscape

To better understand the complex processes involved, the following diagrams illustrate the this compound signaling pathway and a general experimental workflow for phosphoproteomic analysis.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 This compound VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Y1175 PI3K PI3K VEGFR2->PI3K Y951 SRC SRC VEGFR2->SRC p38 p38 MAPK VEGFR2->p38 Y1214 PKC PKC PLCg->PKC AKT AKT PI3K->AKT SRC->PI3K FAK FAK SRC->FAK Migration Migration FAK->Migration ERK ERK PKC->ERK Survival Survival AKT->Survival p38->Migration Proliferation Proliferation ERK->Proliferation Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cluster_outcome Outcome A Endothelial Cell Culture (e.g., HUVECs) B VEGF Stimulation A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (Trypsin) C->D E Phosphopeptide Enrichment (e.g., TiO2, IMAC) D->E F LC-MS/MS Analysis E->F G Data Analysis (Peptide Identification & Quantification) F->G H Identification of Phosphorylation Sites & Signaling Pathways G->H

References

Confirming Protein-VEGFR-2 Interaction: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the interaction between a protein of interest and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical step in understanding angiogenesis and developing targeted therapeutics. This guide provides an objective comparison of co-immunoprecipitation (Co-IP) with alternative methods, supported by experimental data, to assist in selecting the most appropriate technique for confirming this pivotal interaction.

Co-Immunoprecipitation: The Gold Standard for In Vivo Interaction

Co-immunoprecipitation remains a cornerstone technique for identifying and confirming protein-protein interactions within a cellular context. The principle lies in using an antibody to specifically capture a "bait" protein (in this case, either the protein of interest or this compound), thereby also isolating any interacting "prey" proteins.

Key Advantages of Co-IP:
  • Physiological Relevance: Detects interactions occurring within the native cellular environment.

  • Complex Identification: Can pull down entire protein complexes, revealing multi-protein interactions.

  • Versatility: Can be adapted for use with endogenous or tagged proteins.[1]

Limitations to Consider:
  • Indirect Interactions: May identify proteins that are part of a larger complex but do not directly interact with the bait protein.

  • Transient or Weak Interactions: These may be lost during the numerous washing steps.[2]

  • Antibody Quality: The specificity and affinity of the antibody are paramount for a successful experiment.

Comparative Analysis of Interaction Validation Methods

While Co-IP is a powerful tool, other techniques offer complementary information, particularly regarding the quantitative and spatial dynamics of the interaction. The choice of method should be guided by the specific research question.

Method Principle Advantages Disadvantages Quantitative Data Example (this compound Interaction)
Co-Immunoprecipitation (Co-IP) An antibody targets a protein of interest, pulling it down from a cell lysate along with its binding partners.Detects interactions in a cellular context; can identify protein complexes.Prone to false positives from indirect interactions; may miss transient interactions.Primarily qualitative or semi-quantitative (Western blot band intensity).
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.Provides real-time, label-free quantitative data on binding affinity (KD) and kinetics (ka, kd).[3][4]Requires purified proteins, removing the cellular context; may not be suitable for all proteins.The interaction between fibronectin and the extracellular domain of VEGFR2 showed two populations of binding sites with KD values in the nanomolar range.[3][4]
Förster Resonance Energy Transfer (FRET) Measures the energy transfer between two fluorescently labeled proteins when in close proximity.Provides evidence of direct interaction in living cells; can be used to study the dynamics of interactions.Requires fluorescently tagged proteins, which can potentially alter protein function; distance-dependent (1-10 nm).Has been used to demonstrate homo-interactions between NRP1 molecules and hetero-interactions with VEGFR2.[5]
Proximity Ligation Assay (PLA) Utilizes antibodies conjugated with DNA oligonucleotides that, when in close proximity, can be ligated and amplified, generating a fluorescent signal.Highly sensitive detection of interactions in situ; can visualize the subcellular localization of interactions.Does not provide information on binding kinetics; can be complex to set up and optimize.Successfully detected ligand-dependent VEGFR2 homodimers and VEGFR2/-3 heterodimers in angiogenic sprouts, including less stable complexes not easily detected by Co-IP.

Experimental Protocols

Detailed Co-Immunoprecipitation Protocol for Protein-VEGFR-2 Interaction

This protocol is a generalized framework and may require optimization for specific cell types and proteins.

1. Cell Lysis:

  • Culture cells to 80-90% confluency.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Pre-clearing the Lysate (Optional but Recommended):

  • Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube. This step reduces non-specific binding.

3. Immunoprecipitation:

  • Determine the protein concentration of the lysate.

  • To 1-2 mg of protein lysate, add 2-5 µg of the primary antibody against the "bait" protein (either the protein of interest or this compound). As a negative control, use a non-specific IgG antibody of the same isotype.

  • Incubate overnight at 4°C with gentle rotation.

  • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

4. Washing:

  • Pellet the beads by centrifugation.

  • Carefully remove the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. With each wash, resuspend the beads and then pellet them.

5. Elution:

  • After the final wash, remove all supernatant.

  • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

6. Analysis:

  • Centrifuge to pellet the beads and collect the supernatant.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein.

Visualizing Key Processes

To better understand the experimental workflow and the biological context, the following diagrams illustrate the Co-IP process and the this compound signaling pathway.

Co_Immunoprecipitation_Workflow cluster_cell_lysate Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell Cells with Protein Complex lysate Cell Lysate cell->lysate Lysis Buffer antibody Add Primary Antibody (anti-Bait) lysate->antibody beads Add Protein A/G Beads antibody->beads Capture Antibody wash Wash Beads beads->wash elute Elute Proteins wash->elute western Western Blot (detect Prey) elute->western

Figure 1: Co-Immunoprecipitation Experimental Workflow.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 This compound VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation Survival Cell Survival Akt->Survival

Figure 2: Simplified this compound Signaling Pathway.

Conclusion

Confirming the interaction between a protein and this compound is a multifaceted process. Co-immunoprecipitation serves as an excellent initial method to demonstrate this interaction within a physiological context. However, for a more comprehensive understanding, especially regarding the directness, dynamics, and strength of the interaction, employing alternative and complementary techniques such as SPR, FRET, and PLA is highly recommended. The choice of methodology should be tailored to the specific scientific question being addressed, with the ultimate goal of building a robust and multi-faceted validation of the protein-VEGFR-2 interaction.

References

Safety Operating Guide

Navigating the Safe Disposal of VEGFR-2 and Associated Materials: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals engaged in research involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) must adhere to stringent disposal protocols. Proper waste management is not only a cornerstone of laboratory safety and regulatory compliance but also a critical measure to protect the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound related materials, including small molecule inhibitors, recombinant proteins, and contaminated labware.

Core Principles of this compound Waste Management

All materials that have come into contact with this compound, its inhibitors, or recombinant forms must be treated as hazardous waste. Under no circumstances should these materials be disposed of in regular trash or down the drain.[1][2][3][4] The foundational principles for managing this waste stream include:

  • Waste Identification: All waste containing this compound or its inhibitors must be classified as hazardous.[5]

  • Segregation: It is crucial to segregate this compound contaminated waste from non-hazardous waste at the point of generation.[1][2]

  • Container Compatibility: Waste must be stored in containers made of compatible materials to prevent leaks and chemical reactions.[5]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and a full description of their contents.[1][2][5]

  • Secure Storage: Hazardous waste must be stored in a designated, secure, and well-ventilated area.[1]

  • Authorized Disposal: The final disposal of this compound hazardous waste must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]

Disposal of Small Molecule this compound Inhibitors

Small molecule inhibitors of this compound are potent compounds that require careful handling and disposal. These compounds are often classified as harmful if swallowed and can be highly toxic to aquatic life with long-lasting effects.[1][3]

Step-by-Step Disposal Protocol for this compound Inhibitors:
  • Segregation at Source: At the point of generation, separate all waste contaminated with this compound inhibitors from other waste streams. This includes unused stock solutions, leftover experimental solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware like pipette tips, tubes, and flasks.[1][2]

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof hazardous waste container that is clearly labeled.[1]

    • Liquid Waste: Collect all liquid waste containing this compound inhibitors in a sealed, leak-proof, and clearly labeled hazardous waste container. If the liquid waste contains flammable solvents, ensure the container is appropriate for such materials.[1]

    • Sharps Waste: Any sharps, such as needles or blades, contaminated with this compound inhibitors should be placed in a designated sharps container.

  • Container Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of the inhibitor (e.g., "this compound-IN-5 hydrochloride").[1] The label should also include the approximate concentration and the solvent used.[1]

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[2] Ensure that incompatible chemicals are not stored together.[2]

  • Disposal Request: Once a waste container is full, contact your institution's EHS department to arrange for a hazardous waste pickup.[2] Do not attempt to transport hazardous waste outside of the laboratory.[2]

Disposal of Recombinant this compound Protein and Biological Waste

Recombinant this compound proteins and any biological materials (e.g., cell cultures, tissues) that have been exposed to them should be handled with care. While specific disposal protocols for recombinant proteins are less commonly detailed, a conservative approach treating them as biohazardous chemical waste is recommended.

Step-by-Step Disposal Protocol for Recombinant this compound:
  • Inactivation (if applicable): For liquid biological waste, consider inactivation methods appropriate for proteins, such as treatment with a 10% bleach solution, before collection. Consult your institution's biosafety guidelines for specific procedures.

  • Collection:

    • Liquid Waste: Collect all solutions containing recombinant this compound protein in a sealed, leak-proof, and clearly labeled hazardous waste container.

    • Solid Waste: Gels, contaminated labware, and other solid materials should be collected in a designated hazardous waste container.

  • Labeling: Label all waste containers with "Hazardous Waste" and "Recombinant this compound Protein". Include any other chemical constituents present.

  • Storage: Store the waste containers in a secure, designated area, potentially at cold temperatures (4°C or -20°C) to prevent degradation and odor, depending on the nature of the waste and institutional policies.

  • Disposal: Arrange for disposal through your institution's EHS department.

Quantitative Data Summary

MaterialStorage Condition (Short-term)Storage Condition (Long-term)Stability
Small Molecule this compound Inhibitors (Solid) Ambient Temperature (for shipping)-20°CUp to 3 years
Small Molecule this compound Inhibitors (in DMSO) 4°C-20°C or -80°CUp to 1 month at -20°C; Up to 6 months at -80°C
Recombinant this compound Protein (Lyophilized) Room Temperature (for 3 weeks)Desiccated below -18°CStable for 3 weeks at room temperature
Recombinant this compound Protein (Reconstituted) 4°C (for 2-7 days)Below -18°C (with carrier protein)2-7 days at 4°C

Note: Always refer to the manufacturer's specific datasheet for the most accurate storage and stability information for any given product.[6]

Experimental Protocol: Decontamination of Glassware

Proper decontamination of non-disposable labware is essential to prevent cross-contamination and ensure safety.

Objective: To effectively remove residual this compound inhibitors from glassware.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., DMSO, ethanol, or acetone) in which the inhibitor is soluble[4]

  • Designated hazardous liquid waste container[4]

  • Laboratory detergent

  • Deionized water

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Initial Rinse: Triple rinse the contaminated glassware with a suitable organic solvent.[4]

  • Collect Rinsate: Collect all rinsate in the designated hazardous liquid waste container.[4]

  • Wash: Wash the rinsed glassware with a standard laboratory detergent and tap water.[4]

  • Final Rinse: Rinse the glassware thoroughly with deionized water.[4]

  • Drying: Allow the glassware to air dry completely or place it in a drying oven.[4]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound related waste.

cluster_start Start: Waste Generation cluster_type Identify Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_end Final Disposal start This compound Related Waste Generated (Inhibitor, Protein, Contaminated Labware) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, tips, tubes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., stock solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Leak-Proof Hazardous Waste Container solid_waste->collect_solid store Store in Designated Secure Area (Satellite Accumulation Area) collect_solid->store collect_liquid Collect in Sealed, Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs

Caption: Decision workflow for proper this compound waste disposal.

This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound and its associated materials. Adherence to these procedures is paramount for the protection of laboratory personnel, the integrity of research, and environmental stewardship. Always consult your institution's specific EHS guidelines for local regulations and requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when working with critical signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. The following procedural guidance is based on established best practices for handling both recombinant this compound protein and its potent small molecule inhibitors.

Hazard Identification and Risk Assessment

Before beginning any work, a thorough risk assessment is critical. While recombinant proteins like this compound are generally considered non-hazardous biological materials handled under Biosafety Level 1 (BSL-1) conditions, the potent small molecule inhibitors targeting this compound must be treated as potentially hazardous chemical compounds.[1] The full toxicological properties of many research-grade inhibitors are not extensively documented, necessitating a cautious approach.[1] Primary exposure routes to be considered are inhalation, skin contact, and ingestion.[2]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of appropriate Personal Protective Equipment (PPE) is contingent upon the specific task being performed and whether you are handling the recombinant protein or a small molecule inhibitor.

TaskRecommended Personal Protective Equipment
Handling Recombinant this compound Protein (Lyophilized Powder & Solutions) - Hand Protection: Nitrile gloves.[3][4] - Eye Protection: Safety glasses with side shields or goggles.[3] - Body Protection: Laboratory coat.[3][4]
Weighing and Reconstituting Small Molecule this compound Inhibitors (Powder) - Hand Protection: Two pairs of chemotherapy-tested nitrile gloves.[1] - Body Protection: Disposable, low-permeability gown.[2] - Eye/Face Protection: Tight-sealing safety goggles or a full-face shield.[2] - Respiratory Protection: N95 or higher-rated respirator.[2]
Handling Solutions of Small Molecule this compound Inhibitors - Hand Protection: Nitrile gloves. - Body Protection: Lab coat or disposable gown. - Eye Protection: Safety glasses with side shields.
Spill Cleanup of Small Molecule this compound Inhibitors - Hand Protection: Two pairs of chemotherapy-tested nitrile gloves. - Body Protection: Disposable, chemical-resistant gown. - Eye/Face Protection: Full-face shield. - Respiratory Protection: N95 or higher-rated respirator. - Foot Protection: Shoe covers.
Waste Disposal - Hand Protection: Nitrile gloves. - Body Protection: Lab coat or disposable gown. - Eye Protection: Safety glasses with side shields.

Operational Plan: From Receipt to Disposal

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

Engineering Controls

The primary line of defense is the use of proper engineering controls.[1]

  • Ventilation: All work with solid, powdered forms of small molecule this compound inhibitors must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation.[2]

  • Containment: When possible, use containment systems like glove bags for weighing and aliquoting powdered inhibitors.

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.

Experimental Protocols

1. Preparation and Reconstitution of this compound Inhibitors:

  • Designate a specific work area for handling the potent compound. Cover the work surface with a disposable, absorbent bench liner.

  • Don the appropriate PPE for handling powders as detailed in the table above.

  • Carefully weigh the required amount of the compound in the fume hood.

  • To avoid aerosolization, slowly add the desired solvent to the solid.

  • Securely cap the container and mix by gentle vortexing or inversion until fully dissolved.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

2. Handling Recombinant this compound Protein:

  • Before use, inspect the vial for any damage.

  • Don standard laboratory PPE (lab coat, gloves, safety glasses).[3]

  • Reconstitute the lyophilized protein as per the supplier's datasheet, typically with sterile PBS or another recommended buffer. Do not vortex; mix gently.

  • Use appropriate pipetting techniques to minimize the generation of aerosols.[3]

3. Storage:

  • This compound Inhibitors: Store both solid compounds and stock solutions in tightly sealed containers in a cool, well-ventilated area, often at -20°C or -80°C, as recommended by the supplier.

  • Recombinant this compound Protein: For long-term storage, keep at -20°C or -80°C. Avoid repeated freeze-thaw cycles. After reconstitution, store under sterile conditions at 2-8°C for short-term use or in aliquots at -20°C to -70°C for longer periods.

Disposal Plan: Managing Hazardous and Biological Waste

Proper waste management is crucial to protect personnel and the environment.

This compound Inhibitors and Contaminated Materials:

  • All waste contaminated with this compound inhibitors must be treated as hazardous chemical waste.[5][6]

  • Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, tubes, gloves, gowns) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][6]

  • Liquid Waste: Collect all liquid waste containing the inhibitor in a sealed, leak-proof, and clearly labeled hazardous waste container.[5]

  • Labeling: All hazardous waste containers must be clearly marked with "Hazardous Waste" and the full chemical name of the inhibitor.[6]

  • Disposal: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

Recombinant this compound Protein and Associated Labware:

  • Uncontaminated or inactivated recombinant protein solutions can typically be disposed of down the drain with copious amounts of water, but always follow institutional guidelines.

  • Contaminated labware (pipette tips, tubes) should be collected in a biohazard waste container and subsequently autoclaved or treated with a disinfectant before disposal.

Spill Management Protocol

In the event of a spill of a this compound inhibitor:

  • Evacuate and Alert: Immediately notify others in the area and secure the spill zone.[6]

  • Report: Inform your laboratory supervisor and institutional safety office.

  • Cleanup (if trained):

    • Don the appropriate spill cleanup PPE.

    • For liquid spills, cover with an absorbent material, working from the outside in.

    • For solid spills, gently cover with a damp absorbent pad to avoid raising dust.

    • Carefully collect all contaminated materials into a designated hazardous waste container.

    • Clean the spill area with soap and water or an appropriate deactivating agent, followed by a rinse.

Below is a diagram illustrating the workflow for the safe handling and disposal of potent this compound inhibitors.

G Workflow for Safe Handling of Potent this compound Inhibitors cluster_prep Preparation & Handling cluster_disposal Waste Disposal cluster_spill Spill Management prep_start Start: Obtain Inhibitor eng_controls Work in Fume Hood/ Biosafety Cabinet prep_start->eng_controls don_ppe Don Appropriate PPE (Double Gloves, Gown, Respirator, Goggles) eng_controls->don_ppe weigh Weigh Powdered Compound don_ppe->weigh reconstitute Reconstitute with Solvent weigh->reconstitute waste_gen Waste Generation (Tips, Tubes, Gloves, etc.) weigh->waste_gen handle_solution Handle Solutions (Standard PPE) reconstitute->handle_solution reconstitute->waste_gen storage Store at -20°C/-80°C handle_solution->storage handle_solution->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate containerize Place in Labeled, Leak-Proof Container segregate->containerize store_waste Store in Designated Secure Area containerize->store_waste ehs_pickup Arrange EHS Waste Pickup store_waste->ehs_pickup spill_event Spill Occurs evacuate Evacuate & Alert spill_event->evacuate report Report to Supervisor/EHS evacuate->report don_spill_ppe Don Spill Cleanup PPE report->don_spill_ppe cleanup Contain & Clean Spill don_spill_ppe->cleanup cleanup->containerize dispose_spill_waste Dispose of Cleanup Materials as HazWaste cleanup->dispose_spill_waste

Workflow for handling and disposal of potent this compound inhibitors.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.